4-Chromanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTDXOZUKAQDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060081 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-37-2 | |
| Record name | Chromanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chromanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chromanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chromanone: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 4-chromanone core, a heterocyclic motif consisting of a fused benzene ring and a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional conformation and synthetic tractability allow for the facile generation of diverse molecular libraries, leading to compounds with a wide spectrum of biological activities.[3] This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological applications with supporting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties and Synthetic Versatility
The this compound scaffold possesses a unique combination of rigidity and conformational flexibility, which contributes to its ability to interact with a variety of biological targets. The presence of a carbonyl group and an ether oxygen provides sites for hydrogen bonding, while the aromatic ring can engage in π-stacking interactions.[1] Furthermore, the C2 and C3 positions of the dihydropyranone ring are readily amenable to substitution, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity.[3]
The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. Common strategies include the intramolecular cyclization of 3-aryloxypropanoic acids, the tandem oxa-Michael addition/cyclization of phenols with α,β-unsaturated carbonyl compounds, and various multi-component reactions.[4] This synthetic accessibility has been a major driver in the exploration of this compound as a privileged scaffold.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This versatility underscores the scaffold's potential in the development of novel therapeutic agents.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HL-60 | 11.76 | [7] |
| 1 | NALM-6 | 8.69 | [7] |
| 1 | WM-115 | 6.45 | [7] |
| 2 | HL-60 | 8.36 | [7] |
| 2 | NALM-6 | 9.08 | [7] |
| 3 | A549, DU-145, MCF-7 | < 10 | [5] |
| B2 | A549 | < 10 | [5] |
| Derivative 1 | Caco-2 | 8-20 | [8] |
| Derivative 3 | Caco-2, HT-29 | 15-30 | [8] |
| Derivative 5 | Caco-2, HT-29 | 15-30 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a new class of anti-infective drugs.[9][10]
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | MRSA | 3.13-6.25 | [9][11] |
| 5f | MRSA | 3.13-6.25 | [9][11] |
| 5h | MRSA | 3.13-6.25 | [9][11] |
| 5j | MRSA | 3.13-6.25 | [9][11] |
| 6f | Xanthomonas axonopodis pv. citri (Xac) | 100-200 | [12] |
| 6f | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 100-200 | [12] |
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | Candida albicans | 128 | [13] |
| 3 | Candida albicans | 128 | [13] |
| 8 | Yeasts | 256 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Certain this compound derivatives have been found to possess significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[14][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.
Synthesis of 3-Benzylidene-4-chromanone Derivatives
This protocol describes a general method for the synthesis of 3-benzylidene-4-chromanones via a base-catalyzed aldol condensation.
Materials:
-
Substituted this compound (1.0 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
Piperidine (1.2 mmol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
A mixture of the appropriate this compound (1.0 mmol), substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100 °C. The reaction progress is monitored by thin-layer chromatography until the this compound is completely consumed.[9]
-
After completion, the reaction mixture is cooled and diluted with ice-water.[9]
-
The mixture is then acidified with concentrated HCl and extracted with ethyl acetate.[9]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[9]
-
The resulting residue is purified by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure (3E)-3-benzylidene-4-chromanone derivative.[9]
Synthesis of 2-Alkyl-Substituted 4-Chromanones
This protocol outlines a microwave-assisted synthesis of 2-alkyl-substituted 4-chromanones.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Aliphatic aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol
-
Dichloromethane
-
10% aq. NaOH
-
1 M aq. HCl
-
Water
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (1.1 equiv).[10]
-
The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.[10]
-
After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.[10]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desired 2-alkyl-substituted this compound.[16]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Prepare serial dilutions of the this compound compounds in the complete medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for a further 24, 48, or 72 hours.[6] Include a vehicle control (DMSO) and a blank control (medium only).
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[17]
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the this compound compounds in the appropriate broth in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes.[1][5] Certain this compound derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[18]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway Diagram [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 4-Chromanone Scaffold: A Technical Guide to its Biological Activities and Derivatives
Introduction: The Privileged 4-Chromanone Scaffold
The this compound core, a heterocyclic motif consisting of a benzene ring fused to a dihydropyranone ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational properties and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds.[3][4] This guide provides an in-depth exploration of the significant biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals. The structural diversity of this family includes flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), and various substituted derivatives.[1][4]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[5][6]
Mechanism of Action
A key mechanism underlying the anticancer activity of some this compound derivatives is the generation of intracellular reactive oxygen species (ROS).[5] This increased oxidative stress can lead to DNA damage and trigger apoptotic pathways.[5][6] Certain derivatives have been shown to induce G2/M phase cell cycle arrest, thereby inhibiting cancer cell proliferation.[5][6]
Below is a diagram illustrating a generalized signaling pathway for the induction of apoptosis by this compound derivatives.
Caption: Generalized signaling pathway for apoptosis induction by this compound derivatives.
Structure-Activity Relationship (SAR)
The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the chromanone core. For instance, the introduction of benzylidene moieties at the C-3 position has been a successful strategy in developing potent cytotoxic agents.[7] Halogen substitutions on the phenyl ring of these derivatives can further modulate their activity and selectivity against different cancer cell lines.[8]
Experimental Protocols for Anticancer Activity Evaluation
A standardized workflow for assessing the anticancer potential of this compound derivatives is outlined below.
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data Summary: Anticancer Activity
| Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Benzylideneflavanone analog | Colon Cancer | 10 - 30 | [5] |
| 3-Chlorophenylchromanone with 2-methylpyrazoline | A549 (Lung) | Lower than normal cells | [8] |
| Halogenated flavanones | Varies | Low micromolar | [2] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to various diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[9][10]
Mechanism of Action
Several this compound derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[9][11] This is often achieved by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9] Some derivatives can also inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9]
The diagram below depicts the inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by this compound derivatives.
Experimental Protocols for Anti-inflammatory Activity Evaluation
Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the this compound derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production compared to the LPS-treated control.
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[12][13]
Structure-Activity Relationship (SAR)
The antimicrobial activity is highly dependent on the substitution pattern. For antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), key pharmacophoric elements include a 2-hydrophobic substituent and hydroxyl groups at the 5- and 7-positions of the this compound scaffold.[14][15][16] The incorporation of carboxamide and 1,3,4-thiadiazole thioether moieties has also yielded compounds with good antibacterial activity.[12] For antifungal activity, certain 3-azolyl-4-chromanone phenylhydrazones have shown potential against Candida albicans and other fungal pathogens.[2]
Experimental Protocols for Antimicrobial Activity Evaluation
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| 5,7-dihydroxy-4-chromanones | MRSA | 3.13 - 6.25 | [15] |
| 2-propyl-4-chromanol | M. tuberculosis | 12.5 | [16] |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas axonopodis | Good inhibition at 100-200 | [12] |
Neuroprotective and Other Biological Activities
Beyond the aforementioned activities, this compound derivatives have shown potential in other therapeutic areas.
-
Neuroprotection: Certain derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against monoamine oxidase (MAO).[17][18] Some have also shown anti-neuroinflammatory effects by inhibiting microglial activation.[9]
-
Enzyme Inhibition: this compound-based compounds have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[19] Additionally, some 3-benzylidene-4-chromanone derivatives are potent α-glucosidase inhibitors, suggesting their potential in managing diabetes.[20]
-
Antiviral and Antioxidant Activities: The this compound scaffold is also associated with antiviral and antioxidant properties.[2]
Conclusion and Future Perspectives
The this compound scaffold is a versatile and privileged structure in drug discovery, giving rise to derivatives with a broad spectrum of potent biological activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutics for cancer, inflammatory diseases, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of the this compound core allows for extensive chemical modifications, paving the way for the optimization of lead compounds with improved efficacy, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments in the synthesis of this compound-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The evaluation of 1-tetralone and this compound derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
The 4-Chromanone Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a prominent heterocyclic scaffold that serves as a foundational building block in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds underscores its significance. The structural simplicity and synthetic accessibility of the this compound core, coupled with its capacity for diverse functionalization at multiple positions, have established it as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Antibacterial Activity
This compound derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). SAR studies have revealed that specific substitutions on the chromanone ring system are critical for potent activity.
Structure-Activity Relationship Summary
Systematic studies have elucidated several key structural requirements for the antibacterial potency of 4-chromanones.[1][2][3] The primary determinants of activity are substitutions at the C2, C4, C5, and C7 positions.
-
C2 Position: A hydrophobic substituent is crucial. Long aliphatic alkyl chains (e.g., six to nine carbons) at this position significantly enhance activity against MRSA compared to shorter chains.[1][2]
-
C4 Position: The presence of a hydrogen bond donor or acceptor at the C4 position, such as a hydroxyl (-OH) or oxime (=NOH) group, plays an important role. Reduction of the 4-keto group to a 4-hydroxyl group can increase activity against certain bacteria like M. tuberculosis.[1][2]
-
C5 and C7 Positions: Hydroxylation at both the C5 and C7 positions on the aromatic A-ring is essential for enhancing antibacterial activity.[1][2][4] These phenolic hydroxyl groups are considered key pharmacophoric elements.
Quantitative SAR Data for Antibacterial Activity
| Compound ID | R (C2-substituent) | R1 (C5-OH) | R2 (C7-OH) | Target Organism | Activity (MIC, µg/mL) | Reference |
| 5b | Propyl | Yes | Yes | MRSA (USA300) | 100 | [1] |
| 5d | Hexyl | Yes | Yes | MRSA (USA300) | 6.25 | [1] |
| 5f | Heptyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |
| 5h | Octyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |
| 5j | 2,6-dimethyl-5-heptenyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |
| 3a | Propyl | No | Yes | M. tuberculosis H37Rv | 200 | [1] |
| 4a | Propyl (at C2) & OH (at C4) | No | Yes | M. tuberculosis H37Rv | 12.5 | [1][2] |
Experimental Protocols
General Synthesis of 2-Alkyl-5,7-dihydroxy-4-chromanones: A common route involves a base-mediated aldol condensation of a protected 2',4',6'-trihydroxyacetophenone with an appropriate aliphatic aldehyde, followed by an intramolecular oxa-Michael addition and subsequent deprotection.
-
Protection: The hydroxyl groups of 2',4',6'-trihydroxyacetophenone are protected, for example, as methoxymethyl (MOM) ethers using MOMCl and a base like diisopropylethylamine (DIPEA).
-
Condensation & Cyclization: The protected acetophenone is reacted with an aliphatic aldehyde (1.1 equivalents) in ethanol. A base, such as pyrrolidine or diethylamine, is added, and the mixture is heated in a sealed pressure tube (e.g., at 75-150°C) for 1-2 hours.[1][5] This step facilitates both the initial aldol reaction and the subsequent cyclization.
-
Deprotection: The protecting groups are removed by treating the cyclized product with concentrated HCl in methanol at room temperature overnight to yield the final 5,7-dihydroxy-4-chromanone derivative.[1]
Workflow for Synthesis of 2-Alkyl-4-Chromanones
Antibacterial Susceptibility Testing (Microdilution Assay): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Inoculum: Bacterial strains are grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Plate: The compounds are serially diluted in a 96-well microtiter plate. The standardized bacterial inoculum is added to each well.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory & Neuroprotective Activity
Chromanone derivatives have emerged as potent modulators of inflammatory pathways, showing promise for treating inflammatory and neuroinflammatory conditions. Their mechanism often involves the inhibition of key signaling cascades like NF-κB.
Structure-Activity Relationship Summary
The anti-inflammatory potential is closely tied to the substitution pattern, which influences the molecule's ability to interact with specific biological targets.
-
For chromone amides, electron-withdrawing groups at the C5 and C8 positions or electron-donating groups at C6 and C7 can enhance anti-inflammatory activity, measured by inhibition of nitric oxide (NO) production.[6]
-
Specific chromanone analogues can potently inhibit NO release and iNOS expression in lipopolysaccharide (LPS)-induced microglia.[7] Mechanistic studies show that these effects are mediated by disrupting TLR4-mediated signaling pathways.
Quantitative SAR Data for Anti-inflammatory Activity (NO Inhibition)
| Compound ID | Key Structural Features | Assay System | Activity (EC50, µM) | Reference |
| 5-9 | Chromone-amide derivative | LPS-induced RAW264.7 cells | 5.33 ± 0.57 | [6] |
| Ibuprofen | Positive Control | LPS-induced RAW264.7 cells | >10 | [6] |
| 4e | Chromanone-based derivative | LPS-induced BV-2 cells | Potent NO inhibition | [7] |
Signaling Pathways
Certain chromanone derivatives exert their anti-inflammatory effects by intervening in critical signaling pathways. Compound 4e has been shown to deactivate NF-κB by disrupting both the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[7] Other chromones inhibit inflammation through the ROS-dependent TRAF6-ASK1-p38 pathway.[8][9][10]
TLR4-Mediated NF-κB Signaling Pathway
ROS-Dependent TRAF6-ASK1-p38 Pathway
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay): This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants.
-
Cell Culture: Macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test this compound derivatives for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, 50-100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[11][12]
-
Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance of the resulting magenta-colored azo dye is measured using a microplate reader at 540-570 nm.[11][13]
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Anticancer Activity
The this compound scaffold is a valuable template for the development of anticancer agents, with derivatives showing selective cytotoxicity against various human cancer cell lines.
Structure-Activity Relationship Summary
Selectivity and potency are highly dependent on the nature and position of substituents.
-
Derivatives can exhibit diverse cytotoxic profiles, with some showing enhanced selectivity for cancer cells (e.g., MCF-7, DU-145, A549) over normal cells.[3]
-
Structural variations, including the type of halogen substitutions (e.g., Cl vs. Br) and the presence of moieties like 2-methylpyrazoline, play a crucial role in modulating cytotoxic activity and selectivity.[3]
Quantitative SAR Data for Anticancer Activity
| Compound Group | Key Structural Features | Cell Line | Activity (IC50) | Selectivity | Reference |
| Group A | Chromanone derivatives | MCF-7, DU-145, A549 | Varies | Low (comparable cytotoxicity to normal SV-HUC-1 cells) | [3] |
| Group B | Chromanone derivatives | MCF-7, DU-145, A549 | Significantly lower than Group A | High (less cytotoxic to normal SV-HUC-1 cells) | [3] |
| B2 | 3-chlorophenylchromanone with 2-methylpyrazoline | A549 (Lung) | Strong cytotoxicity | High | [3] |
Experimental Protocols
Cell Viability Assessment (MTT Assay): The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well.[15] The plate is incubated for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: The MTT-containing medium is removed, and an organic solvent such as DMSO is added to each well to dissolve the insoluble purple formazan crystals produced by metabolically active cells.[16][17]
-
Absorbance Reading: The plate is shaken gently to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 540 or 570 nm.[17]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Workflow for Cytotoxicity Screening
Antioxidant and α-Glucosidase Inhibitory Activity
Certain 3-benzylidene-4-chromanone derivatives have shown dual functionality as potent antioxidants and inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This positions them as potential leads for developing treatments for type 2 diabetes with additional benefits against oxidative stress.
Structure-Activity Relationship Summary
-
Antioxidant Activity: The presence of a catechol (3,4-dihydroxy) moiety on the benzylidene ring is a key structural feature for potent DPPH free radical scavenging activity.
-
α-Glucosidase Inhibition: The substitution pattern on the benzylidene ring also dictates the α-glucosidase inhibitory potency. Compounds with both strong antioxidant and enzyme inhibitory activities have been identified.
Quantitative SAR Data for Antioxidant & α-Glucosidase Inhibition
| Compound ID | Key Structural Features | DPPH Scavenging (EC50, µM) | α-Glucosidase Inhibition (IC50, µM) |
| 5 | 3-(3,4-dihydroxybenzylidene) | 13 | > 100 |
| 12 | 3-(4-hydroxy-3-methoxybenzylidene) | 39 | 15 |
| 13 | 3-(2,3-dihydroxybenzylidene) | 14 | 55 |
| 14 | 3-(2-hydroxy-3-methoxybenzylidene) | > 100 | 25 |
| 18 | 3-(3,4-dihydroxybenzylidene)-7-hydroxy | 13 | 28 |
Experimental Protocols
DPPH Free Radical Scavenging Assay: This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[18][19]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol or ethanol (e.g., 0.1 mM). The solution has a deep purple color.[18][20]
-
Reaction: The test compound, dissolved in a suitable solvent, is mixed with the DPPH solution in a 96-well plate or cuvette.[20][21]
-
Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[18][21]
-
Measurement: As the DPPH radical is scavenged by the antioxidant, the solution's color changes from purple to yellow. The decrease in absorbance is measured spectrophotometrically at 517 nm.[20]
-
Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
α-Glucosidase Inhibition Assay: This assay determines a compound's ability to inhibit the α-glucosidase enzyme.[22][23]
-
Reagents: The assay requires α-glucosidase enzyme (from Saccharomyces cerevisiae), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and a buffer (e.g., phosphate buffer, pH 6.8).[22][24]
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C.[22]
-
Reaction Initiation: The reaction is started by adding the pNPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes). The enzyme hydrolyzes pNPG to p-nitrophenol, which is yellow.[22][25]
-
Termination & Measurement: The reaction is stopped by adding a basic solution, such as sodium carbonate. The absorbance of the liberated p-nitrophenol is measured at 405 nm.[22][26]
-
Calculation: The percentage of inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined. Acarbose is often used as a positive control.[25]
References
- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Synthesis, structure-activity relationship studies, and antibacterial evaluation of 4-chromanones and chalcones, as well as olympicin A and derivatives (2014) | Li Feng | 98 Citations [scispace.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-dependent activation of the TRAF6-ASK1-p38 pathway is selectively required for TLR4-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. static.igem.wiki [static.igem.wiki]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. marinebiology.pt [marinebiology.pt]
- 22. In vitro α-glucosidase inhibitory assay [protocols.io]
- 23. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 24. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 25. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. li01.tci-thaijo.org [li01.tci-thaijo.org]
The Potent Potential of Nature: A Technical Guide to the Natural Sources and Isolation of 4-Chromanone Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of naturally occurring compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of these valuable molecules, detailed methodologies for their isolation, and an overview of their biological activities, with a focus on their implications for drug discovery and development.
Natural Sources of this compound Compounds
This compound derivatives are biosynthesized by a variety of organisms, most notably plants and fungi. These compounds are often classified as flavonoids, isoflavonoids, and homoisoflavonoids and play crucial roles in plant defense and signaling.
1.1. Plant Kingdom: A Rich Reservoir
A multitude of plant families are known to produce this compound compounds. The genera Calophyllum (Calophyllaceae), Caesalpinia (Fabaceae), and Eucomis (Asparagaceae) are particularly rich sources.
-
Calophyllum Species: The stem bark of various Calophyllum species is a prolific source of complex this compound acids. Notable examples include:
-
Calofolic acids A-F: Isolated from the bark of Calophyllum scriblitifolium, these compounds have demonstrated vasorelaxation activity.[1]
-
Blancoic acid, Isoblancoic acid, and Chapelieric acid: These cytotoxic chromanone acids have been isolated from the bark of Calophyllum dongnaiense.
-
Caloteysmannic acid and Calolongic acid: Isolated from Calophyllum wallichianum, caloteysmannic acid has shown significant cytotoxic activity against HeLa cells and anti-plasmodial activity.[2][3][4]
-
Apetalic acid and Calofolic acid B: These compounds, isolated from Calophyllum incrassatum, have been evaluated for their cytotoxicity against murine leukemia P-388 cells.[5]
-
-
Caesalpinia pulcherrima: The aerial parts of this plant are a rich source of homoisoflavonoids, a subclass of 4-chromanones. Several novel homoisoflavonoids have been isolated from this species and have been investigated for their antibacterial and antifungal activities.[6][7][8][9]
-
Eucomis Species: The bulbs of Eucomis montana are known to contain a variety of homoisoflavonoids.
1.2. Fungal Kingdom: An Emerging Source
Endophytic fungi, which reside within plant tissues, are also a promising source of novel this compound derivatives. While less explored than plant sources, research in this area is expanding, with new compounds continually being discovered.
Isolation and Purification of this compound Compounds
The isolation of this compound compounds from natural sources typically involves a multi-step process of extraction and chromatography. The following provides a generalized experimental protocol based on methodologies cited in the literature.
2.1. General Experimental Workflow
The isolation process can be broadly categorized into extraction, fractionation, and purification stages.
Caption: Generalized workflow for the isolation of this compound compounds.
2.2. Detailed Experimental Protocols
2.2.1. Extraction
-
Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.[10] Maceration or Soxhlet extraction are common techniques.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the methanolic extract between n-hexane and methanol/water, followed by extraction of the aqueous phase with solvents of increasing polarity, such as ethyl acetate and n-butanol.
2.2.3. Chromatographic Purification
-
Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography, typically using silica gel as the stationary phase.[11] A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[11] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using pTLC or preparative HPLC to yield the pure this compound compounds.[11][12]
2.3. Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Biological Activities and Potential for Drug Development
Naturally occurring this compound compounds exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery.
3.1. Cytotoxic and Anticancer Activity
Many this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For example, several chromanone acids from Calophyllum species have shown significant cytotoxicity.[2][3][4][13] The mechanism of action often involves the induction of apoptosis.
3.1.1. Apoptosis Signaling Pathway
Some this compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[14][15]
Caption: Proposed apoptotic signaling pathway induced by some this compound derivatives.
3.2. Antimicrobial Activity
Homoisoflavonoids and other this compound derivatives have shown promising antibacterial and antifungal activities.[7][16][17] Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the chromanone ring significantly influences the antimicrobial potency.[18][19] The proposed mechanisms of antibacterial action include the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Quantitative Data Summary
The following tables summarize the cytotoxic and antimicrobial activities of selected naturally occurring this compound compounds.
Table 1: Cytotoxic Activity of this compound Compounds
| Compound | Natural Source | Cell Line | IC₅₀ (µg/mL) | Reference |
| Caloteysmannic acid | Calophyllum wallichianum | HeLa | 1.96 | [2][3][4] |
| Calofolic acid B | Calophyllum incrassatum | P-388 | 1.14 | [5] |
| Isoapetalic acid | Calophyllum incrassatum | P-388 | 8.51 | [13] |
| Methyl isoapetalate | Calophyllum incrassatum | P-388 | 1.47 | [13] |
| Isocaloteysmannic acid | Calophyllum tacamahaca | HepG2 | 19.65 | [12] |
| Isocaloteysmannic acid | Calophyllum tacamahaca | HT29 | 25.68 | [12] |
| (3R)-7,8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-one | Caesalpinia pulcherrima | MCF-7/TAM | 101.4 µM | [6][8] |
| 7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-one | Caesalpinia pulcherrima | MCF-7/TAM | 93.02 µM | [6][8] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Class | Activity | Key Structural Features for Activity | Reference |
| Homoisoflavonoids | Antibacterial, Antifungal | Varies with substitution patterns | [7][20] |
| Synthetic 4-Chromanones | Antibacterial (Gram-positive) | 2-hydrophobic substituent, 5- and 7-hydroxyl groups | [18][19] |
Conclusion and Future Perspectives
The diverse structures and significant biological activities of naturally occurring this compound compounds underscore their importance as a valuable resource for drug discovery. The methodologies for their isolation and characterization are well-established, enabling the exploration of this vast chemical space. Future research should focus on the continued discovery of novel this compound derivatives from untapped natural sources, particularly endophytic fungi. Furthermore, detailed investigations into the mechanisms of action and the development of structure-activity relationships are crucial for the rational design of new therapeutic agents based on the this compound scaffold. The potent cytotoxic and antimicrobial properties of these compounds warrant further preclinical and clinical evaluation to unlock their full therapeutic potential.
References
- 1. Calofolic acids A-F, chromanones from the bark of Calophyllum scriblitifolium with vasorelaxation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Metabolites from Calophyllum tacamahaca Willd.: Isolation and Detection through Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dibenzofuran, this compound, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
4-Chromanone Derivatives as Potential α-Glucosidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global prevalence of type 2 diabetes mellitus necessitates the development of novel therapeutic agents. One prominent strategy in managing this metabolic disorder is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Delaying carbohydrate breakdown and subsequent glucose absorption can effectively control postprandial hyperglycemia, a hallmark of type 2 diabetes.[1][2] Within the vast landscape of chemical scaffolds explored for this purpose, 4-chromanone derivatives have emerged as a promising class of potent α-glucosidase inhibitors. This technical guide provides an in-depth overview of this compound derivatives, summarizing their inhibitory activities, detailing experimental protocols, and visualizing key concepts and pathways.
Quantitative Inhibitory Activity of this compound Derivatives
Numerous studies have synthesized and evaluated a variety of this compound derivatives for their α-glucosidase inhibitory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. The following tables summarize the IC50 values for several classes of this compound derivatives, providing a comparative view of their efficacy. For reference, the standard drug acarbose often exhibits an IC50 value in the range of 750-817 µM against yeast α-glucosidase.[3][4]
Table 1: α-Glucosidase Inhibitory Activity of 3-Benzylidene-4-Chromanone Derivatives
| Compound | Substituents | IC50 (µM) | Reference |
| Derivative 1 | 3',4'-Dihydroxy (catechol) | 28 | [5] |
| Derivative 2 | 4'-Chloro | Potent Inhibition | [6] |
| Derivative 3 | 2',4'-Dihydroxy | Potent Inhibition | [5] |
| Derivative 4 | 3'-Hydroxy-4'-methoxy | 15 | [5] |
| Derivative 5 | 4'-Methoxy | >100 | [5] |
Table 2: α-Glucosidase Inhibitory Activity of Chromone-Isatin Derivatives
| Compound | Substituents on Chromone | Substituents on Isatin | IC50 (µM) | Reference |
| 6j | 7-Hydroxy | 4-Bromobenzyl (N1) | 3.18 ± 0.12 | [4][7] |
| 6a-6p (range) | Various | Various | 3.18 - 16.59 | [4][7] |
Table 3: α-Glucosidase Inhibitory Activity of Other Chromone Derivatives
| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |
| Flavonoid Derivatives | Compound 4 (with bromine group) | 15.71 ± 0.21 | [8] |
| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | - | 15.03 ± 2.59 | [9] |
| Chromone Hydrazone Derivatives | Compound 4d (4-sulfonamide substitution) | 20.1 ± 0.19 | [7] |
| 2-Amino-4H-chromene Derivatives | - | 44.0 - 551.5 | [3] |
Key Experimental Protocols
The evaluation of this compound derivatives as α-glucosidase inhibitors relies on standardized and reproducible experimental protocols. The most common in vitro method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
In Vitro α-Glucosidase Inhibitory Assay Protocol
This protocol outlines the steps to determine the α-glucosidase inhibitory activity of test compounds.[10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration (e.g., 1.0 U/mL).[12]
-
Dissolve the pNPG substrate in the phosphate buffer (e.g., 3.0 mM).[12]
-
Dissolve the test compounds and acarbose in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[12]
-
-
Initiation and Incubation:
-
Termination and Measurement:
-
Stop the reaction by adding a volume of sodium carbonate solution (e.g., 50 µL of 1 M Na₂CO₃ or 2 mL of 0.1 M Na₂CO₃, depending on the total volume).[10][12] This also develops the color.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[10][11]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula:[12] % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetics Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies are performed. This involves measuring the rate of the reaction at various concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition.[8]
Visualizing Workflows and Mechanisms
Graphviz diagrams are employed to visually represent complex workflows and biological pathways, enhancing comprehension and clarity.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro α-glucosidase inhibitory activity and docking studies of novel chromone-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alpha-Glucosidase inhibitory antihyperglycemic activity of substituted chromenone derivatives. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 9. 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone inhibits α-glucosidase in vitro and alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial and Antifungal Potential of 4-Chromanone Analogues: A Technical Guide for Researchers
For Immediate Release
In the ever-present battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, 4-chromanone and its analogues have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and known mechanisms of action to support researchers, scientists, and drug development professionals in this field.
Quantitative Antimicrobial and Antifungal Data
A significant body of research has been dedicated to synthesizing and evaluating the antimicrobial and antifungal efficacy of various this compound derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following tables summarize the MIC values of several this compound analogues against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)
| Compound/Analogue | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Chalcones | ||||||
| Brominated Chalcone | 31.25 - 125 | - | - | - | - | [1] |
| Flavanones | ||||||
| Methoxy-substituted Flavanone | - | 62.5 | - | - | - | [1] |
| Spiropyrrolidines with Thiochroman-4-one | ||||||
| Compound 4a | - | - | 32 | - | 64 | [2] |
| Compound 4b | - | - | - | - | 64 | [2] |
| Compound 4d | - | - | 32 | - | 64 | [2] |
| Homoisoflavonoids | ||||||
| Compound 1 | 64 | - | - | 128 | - | [3] |
| Compound 2 | 64 | - | - | 128 | - | [3] |
| Compound 21 | - | - | - | - | - | [3] |
| 3-Formylchromone Derivatives | ||||||
| 6-bromo 3-formylchromone | - | - | - | 20 (UPEC) | - | [4] |
| 6-chloro 3-formylchromone | - | - | - | 20 (UPEC) | - | [4] |
| 3-formyl 6-isopropylchromone | - | - | - | 50 (UPEC) | - | [4] |
Note: UPEC refers to Uropathogenic Escherichia coli.
Table 2: Antifungal Activity of this compound Analogues (MIC in µg/mL)
| Compound/Analogue | Candida albicans | Candida tropicalis | Candida glabrata | Aspergillus flavus | Penicillium citrinum | Reference |
| Homoisoflavonoids | ||||||
| Compound 1 | 64 | 64 | 64 | 256 | 256 | [3] |
| Compound 2 | 64 | 64 | 64 | 512 | 512 | [3] |
| Compound 21 | - | - | - | - | - | [3] |
| Chromone-3-carbonitriles | 5 - 50 | - | - | - | - | [5][6] |
| (E)-benzylidene-chroman-4-one | 62.5 - 1000 | - | - | - | - | [7] |
Experimental Protocols
The evaluation of antimicrobial and antifungal properties of this compound analogues primarily relies on standardized laboratory techniques. The following are detailed methodologies for two of the most commonly cited experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
1. Preparation of Materials:
- Microorganism: A standardized inoculum of the test bacterium or fungus is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[8][10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]
- Antimicrobial Agent: Stock solutions of the this compound analogues are prepared in an appropriate solvent (e.g., DMSO).[11]
- Microtiter Plates: Sterile 96-well microtiter plates are used.[8][10]
2. Assay Procedure:
- Serial two-fold dilutions of the antimicrobial agent are prepared in the broth medium directly in the wells of the microtiter plate.[8]
- Each well is then inoculated with the standardized microbial suspension.[10]
- Controls:
- Growth Control: Wells containing the broth medium and the inoculum without any antimicrobial agent.[8]
- Sterility Control: Wells containing only the broth medium to check for contamination.[8]
- Positive Control: A well-known antibiotic or antifungal drug is tested alongside the experimental compounds.
3. Incubation:
- The inoculated plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).[12]
4. Reading and Interpretation:
- After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][9]
Agar Disk Diffusion Method for Antifungal Susceptibility Testing
This is a qualitative or semi-quantitative method used to assess the susceptibility of a fungus to an antifungal agent.[11][13]
1. Preparation of Materials:
- Fungal Inoculum: A standardized suspension of the fungal isolate is prepared, similar to the broth microdilution method.[14]
- Agar Plates: Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue are commonly used for Candida species.[14]
- Antifungal Disks: Paper disks are impregnated with a known concentration of the this compound analogue.[11]
2. Assay Procedure:
- The surface of the agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.[15]
- The antifungal-impregnated disks are then placed on the surface of the inoculated agar.[11]
3. Incubation:
- The plates are incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 4 to 7 days for dermatophytes) to allow for fungal growth.[11]
4. Reading and Interpretation:
- The diameter of the zone of inhibition (the area around the disk where fungal growth is absent) is measured in millimeters.[11] A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in the antimicrobial evaluation and the potential mechanisms of action of this compound analogues, the following diagrams have been generated using Graphviz.
Mechanisms of Action and Signaling Pathways
The precise mechanisms by which this compound analogues exert their antimicrobial and antifungal effects are still under investigation, but current evidence points to a multi-targeted approach, characteristic of many flavonoid-type compounds.[16][17]
Antibacterial Mechanisms:
-
Cell Membrane Disruption: Like other flavonoids, this compound analogues are thought to interfere with the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[1][16]
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]
-
Inhibition of Efflux Pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell, thereby potentially reversing antibiotic resistance.[16]
-
Targeting Regulatory Systems: Recent studies on chromone derivatives have shown that they can downregulate virulence genes in uropathogenic E. coli, suggesting they may target two-component regulatory systems like the UvrY response regulator.[4]
Antifungal Mechanisms:
-
Disruption of Ergosterol Biosynthesis: A key target in fungal cells is the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Some this compound analogues are believed to interfere with this pathway, compromising membrane integrity.[7]
-
Inhibition of Biofilm and Hyphal Formation: Several chromone derivatives have demonstrated the ability to inhibit the formation of biofilms by Candida species.[5][18] Transcriptomic analyses have revealed that some of these compounds downregulate the expression of genes involved in hyphal formation, such as TEC1 and UME6, which are critical for virulence.[5][6]
-
Signaling Pathway Interference: While specific antimicrobial signaling pathways are not fully elucidated, research on chromone derivatives in other contexts has shown they can inhibit signaling pathways like the TRAF6-ASK1-p38 pathway.[19][20] It is plausible that similar inhibitory actions on critical signaling cascades occur in microbial and fungal cells.
Conclusion
This compound analogues represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. The quantitative data presented in this guide highlight their potential against a range of pathogens, including drug-resistant strains. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and comparative studies. While the exact mechanisms of action are still being unraveled, the evidence suggests a multi-faceted approach that includes disruption of cellular structures, inhibition of key enzymes, and interference with virulence-related signaling pathways. Continued research into the synthesis of new analogues, coupled with in-depth mechanistic studies, will be crucial in harnessing the full therapeutic potential of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. scribd.com [scribd.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. revistas.intec.edu.do [revistas.intec.edu.do]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chromanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-chromanone, a key structural motif in many biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering a valuable resource for compound identification, structural elucidation, and quality control in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | dd, J = 7.9, 1.7 Hz | 1H | H-5 |
| 7.47 | ddd, J = 8.3, 7.3, 1.7 Hz | 1H | H-7 |
| 7.02 | d, J = 8.3 Hz | 1H | H-8 |
| 6.95 | t, J = 7.5 Hz | 1H | H-6 |
| 4.54 | t, J = 6.4 Hz | 2H | H-2 |
| 2.84 | t, J = 6.4 Hz | 2H | H-3 |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Coupling constants (J) are given in Hertz (Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.2 | C-4 |
| 161.7 | C-8a |
| 136.1 | C-7 |
| 127.3 | C-5 |
| 121.7 | C-4a |
| 121.1 | C-6 |
| 117.9 | C-8 |
| 67.5 | C-2 |
| 37.8 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3010 | Medium | Aromatic C-H Stretch |
| 2960-2880 | Medium | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Aryl Ketone) |
| 1605, 1580, 1475 | Strong, Medium | C=C Stretch (Aromatic) |
| 1220 | Strong | C-O-C Stretch (Aryl Ether) |
| 755 | Strong | Ortho-disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for analyzing small organic molecules like this compound.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 148, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 148 | [C₉H₈O₂]⁺ (Molecular Ion) |
| 120 | [M - CO]⁺ |
| 92 | [M - CO - C₂H₄]⁺ |
| 64 | [C₅H₄]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.[1]
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation and Analysis:
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.[2][3]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2][4]
-
Collect a background spectrum of the empty, clean ATR crystal.[3]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal surface thoroughly.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Analysis:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Logical process for structure elucidation from spectroscopic data.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Substituted 4-Chromanones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-chromanone scaffold, a core structure in many naturally occurring and synthetic compounds, has emerged as a promising framework in the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of substituted 4-chromanones, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Core Anti-inflammatory Mechanisms
Substituted 4-chromanones exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The most well-documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Many substituted 4-chromanones have been shown to inhibit this pathway.[3][4] The general mechanism of NF-κB activation by an inflammatory stimulus like lipopolysaccharide (LPS) and the inhibitory action of 4-chromanones is depicted below.
Modulation of MAPK Signaling Pathways
The MAPK pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response and can be activated by stimuli such as LPS.[5][6] These pathways regulate the expression of inflammatory mediators. Certain this compound derivatives have demonstrated the ability to suppress the phosphorylation of these MAPKs, thereby contributing to their anti-inflammatory effects.[4]
References
- 1. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Landscape of SIRT2 Inhibition: A Technical Guide to 4-Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the conserved family of NAD+-dependent lysine deacetylases, has emerged as a compelling therapeutic target for a range of human diseases, including neurodegenerative disorders and cancer.[1] Its primary cytosolic localization and role in deacetylating key proteins, such as α-tubulin, position it as a critical regulator of cell cycle progression and cytoskeletal dynamics.[2] This guide provides a comprehensive technical overview of a promising class of SIRT2 inhibitors: 4-chromanone derivatives. We will delve into their synthesis, biological evaluation, structure-activity relationships, and the experimental protocols underpinning their investigation.
Quantitative Analysis of SIRT2 Inhibition
A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated for their inhibitory activity against SIRT1, SIRT2, and SIRT3. The data consistently demonstrates a high selectivity of these compounds for SIRT2.[1][3][4] The half-maximal inhibitory concentrations (IC50) for key derivatives are summarized below, highlighting the most potent and selective compounds identified to date.
| Compound ID | Modifications | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5[3] | <10[3] | <10[3] |
| 1m | 6,8-dibromo-2-pentylchroman-4-one | 1.5[1][5][6] | <10[1] | 16[1] |
| -- | Trisubstituted 2-alkyl-chroman-4-ones | Low micromolar range[7] | -- | -- |
Table 1: Inhibitory activity of selected this compound derivatives against human sirtuins. Data compiled from multiple studies.[1][3][5][6][7]
Further investigations into chroman-4-one and chromone-based SIRT2 inhibitors with modified heterofunctionalities have been conducted to enhance pharmacokinetic properties while retaining potent and selective inhibitory activity.[7]
| Compound Class | General Structure | SIRT2 Inhibition | Selectivity | Antiproliferative Effects |
| Trisubstituted chroman-4-ones | Chroman-4-one scaffold with various substituents | Potent inhibitors[7] | High for SIRT2[7] | Correlates with SIRT2 inhibition in MCF-7 and A549 cells[7][8] |
| Tetrasubstituted chromones | Chromone scaffold with various substituents | Moderately potent inhibitors[7] | Selective for SIRT2[7] | -- |
Table 2: Overview of modified this compound and chromone derivatives as SIRT2 inhibitors.[7][8]
Experimental Protocols
The following section details the key experimental methodologies employed in the synthesis and evaluation of this compound derivatives as SIRT2 inhibitors.
Synthesis of this compound Derivatives
A general and efficient one-step synthesis for substituted chroman-4-one and chromone derivatives involves a base-mediated aldol condensation under microwave irradiation.[1][4][5]
General Procedure:
-
A mixture of the appropriately substituted 2'-hydroxyacetophenone and an aldehyde is prepared in a suitable solvent (e.g., ethanol).
-
A base, such as pyrrolidine, is added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
SIRT2 Inhibition Assay (Fluorescence-based)
The inhibitory activity of the synthesized compounds against SIRT2 is typically determined using a fluorescence-based assay.[3][7]
Protocol:
-
Recombinant human SIRT2 enzyme is incubated with the test compound at various concentrations.
-
A fluorogenic acetylated peptide substrate and NAD+ are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence intensity is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Suramin is often used as a reference inhibitor.[7]
Cellular Assays for Antiproliferative Effects
To assess the biological activity of these inhibitors in a cellular context, antiproliferative assays are performed on cancer cell lines.[7][8]
Protocol (e.g., using MCF-7 or A549 cells):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT or resazurin assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
-
To confirm the mechanism of action, the acetylation level of α-tubulin, a known SIRT2 substrate, can be analyzed by Western blotting.[7][8]
Structure-Activity Relationship (SAR)
The extensive evaluation of various substituted chroman-4-one and chromone derivatives has provided valuable insights into their structure-activity relationship for SIRT2 inhibition.[1][3][7]
Key SAR Findings:
-
Substituents at the 2-position: An alkyl chain, typically with three to five carbons, is favorable for potent inhibition.[1]
-
Substituents at the 6- and 8-positions: Larger, electron-withdrawing groups, such as bromo and chloro, significantly enhance inhibitory activity.[1][4][5]
-
Carbonyl Group: An intact carbonyl group at the 4-position is crucial for high potency.[1]
-
Stereochemistry: While both enantiomers of 2-substituted chroman-4-ones show inhibitory activity, the (S)-enantiomer is often slightly more potent.[7]
SIRT2 Signaling and Therapeutic Rationale
SIRT2 is a key deacetylase involved in various cellular processes.[1] Its inhibition has been shown to have therapeutic potential in different disease contexts.
-
Neurodegenerative Diseases: SIRT2 has been implicated in the pathology of Parkinson's and Huntington's diseases.[1] Its inhibition is considered a neuroprotective strategy.
-
Cancer: SIRT2's role in cancer is complex, acting as both a tumor promoter and suppressor depending on the context.[7] However, inhibition of SIRT2 has been shown to induce apoptosis and reduce cell proliferation in several cancer cell lines, including breast and lung cancer.[7][8] This is often associated with the hyperacetylation of its substrate α-tubulin, leading to cell cycle arrest.[1]
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Enduring Privilege of the 4-Chromanone Scaffold
An In-Depth Technical Guide to the Discovery of Novel Bioactive 4-Chromanone Derivatives
As a Senior Application Scientist in the field of drug discovery, I have witnessed the cyclical nature of scaffold popularity. Yet, some molecular frameworks possess such inherent versatility and biological relevance that they remain perpetually in the spotlight. The this compound (2,3-dihydro-1-benzopyran-4-one) skeleton is a prime example of such a "privileged structure."[1][2][3] Its presence in a vast array of natural products, from flavanones like naringenin to homoisoflavonoids, underscores its evolutionary selection as a potent pharmacophore.[4][5] This guide is designed for researchers and drug development professionals, providing a technical and strategic overview of the journey from conceptualization to the discovery of novel, bioactive this compound derivatives. We will delve into the causality behind synthetic choices, the validation of biological activity, and the interpretation of structure-activity relationships (SAR).
Part 1: Strategic Synthesis of this compound Libraries
The foundation of any successful discovery campaign is the ability to generate chemical diversity. The choice of synthetic route is therefore not merely a matter of convenience but a strategic decision that dictates the types of derivatives that can be accessed.
Foundational Synthetic Strategies
The chromanone core is typically assembled through intramolecular cyclization reactions. A classic and reliable approach involves the acid-catalyzed cyclization of phenoxypropanoic acids, which can be prepared from the corresponding phenols.[6]
-
Rationale (Expertise & Experience): This method is robust and tolerates a wide range of substituents on the phenolic ring, making it ideal for initial library generation. The use of strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid ensures efficient dehydration and cyclization.[3][6]
Another cornerstone is the tandem oxa-Michael addition/cyclization, which offers a different entry point to the core structure.[3] More advanced and efficient one-pot procedures, such as base-mediated aldol condensations using microwave irradiation, have been developed to accelerate the synthesis of derivatives.[7]
Advanced & Green Methodologies
Modern synthetic chemistry prioritizes efficiency and sustainability. Recent advancements have introduced innovative methods for chromanone synthesis.
-
Photocatalysis: Visible light-driven radical cyclization of o-(allyloxy)arylaldehydes provides an elegant and mild route to complex chromanone scaffolds, such as spiroepoxy chroman-4-ones.[8]
-
Causality: This approach avoids harsh reagents and high temperatures, preserving sensitive functional groups that might be incompatible with traditional acid-catalyzed methods. The use of a photocatalyst like Ru(bpy)₃Cl₂ allows for the generation of radical intermediates under gentle conditions.[8]
-
-
Domino Reactions: Phosphine-promoted, three-component domino sequences can construct the chromanone skeleton from simple starting materials like salicylaldehyde in a single, highly atom-economical step.[6]
The overall workflow for synthesizing and screening a library of this compound derivatives is a multi-stage process requiring careful planning and execution.
Caption: High-level workflow for bioactive this compound discovery.
Part 2: Unveiling Bioactivity - Screening and Mechanistic Elucidation
With a library of purified derivatives in hand, the next phase is to identify biological activity. The versatility of the this compound scaffold means it has been successfully explored for a wide range of therapeutic applications.[4][5]
Anticancer Activity
Chromanone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines including breast (MCF-7), prostate (DU-145), and lung (A549).[9][10]
-
Primary Screening (Cytotoxicity): The initial screen almost universally employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Trustworthiness: This colorimetric assay is a self-validating system. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan. A decrease in formazan production is directly proportional to cell death or reduced proliferation, providing a reliable quantitative readout.[6]
-
-
Mechanistic Elucidation (Apoptosis & Cell Cycle): "Hit" compounds that show potent cytotoxicity are further investigated to determine their mechanism of action.
-
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is the gold standard for differentiating apoptosis from necrosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI only enters cells with compromised membranes (late apoptotic/necrotic).
-
Western Blotting: To probe specific pathways, the expression levels of key regulatory proteins are analyzed. For example, an increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP are hallmark indicators of the intrinsic apoptotic pathway.[10][11]
-
The following diagram illustrates a plausible apoptotic pathway initiated by a bioactive this compound derivative, based on common findings in the literature.
Caption: Potential apoptotic pathway induced by a this compound derivative.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated potent activity against a range of pathogens, including Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.[12][13][14]
-
Screening Protocol: The primary screen involves determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Causality: This method allows for the simultaneous testing of multiple compounds at various concentrations. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a set incubation period. This provides a clear, quantitative measure of potency.[12]
-
-
Structure-Activity Relationship (SAR): Studies have revealed key structural features for antibacterial potency. For example, the presence of 5- and 7-hydroxyl groups on the chromanone ring, combined with a hydrophobic substituent at the C-2 position, significantly enhances activity against Gram-positive bacteria.[12][13] The length of alkyl chains at the C-2 position also plays a critical role in determining potency.[13]
Anti-inflammatory and Antioxidant Activities
Many chromanone derivatives exhibit significant anti-inflammatory and antioxidant properties.[4][5]
-
Anti-inflammatory Screening: A common in vitro model involves using lipopolysaccharide (LPS)-induced BV-2 microglial cells. The inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 is measured.[15]
-
Antioxidant Screening: The DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay is a rapid and reliable method to assess antioxidant potential.[16] The ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance.
Part 3: Data-Driven Optimization and Case Studies
The data gathered from biological screening is crucial for the next phase: lead optimization. By correlating structural modifications with changes in biological activity, a robust SAR can be established.
Case Study 1: Anticancer 3-Benzylidene-4-chromanones
A series of 3-benzylidene-4-chromanones were evaluated for their antiproliferative activity against various cancer cell lines.[17][18] The results highlight the importance of substitution patterns.
| Compound ID | Parent Scaffold | R1 (Position 6) | R2 (Benzylidene Substituent) | Cell Line | IC₅₀ (µM)[17][18] |
| 1A | This compound | H | 4-OCH₃ | HT-29 (Colon) | > 50 |
| 1B | This compound | OCH₃ | 4-OCH₃ | HT-29 (Colon) | 12.5 ± 1.3 |
| 2A | This compound | H | 2,4-di-OCH₃ | SW480 (Colon) | 29.8 ± 2.1 |
| 2B | This compound | OCH₃ | 2,4-di-OCH₃ | SW480 (Colon) | 10.1 ± 0.9 |
Analysis (Expertise & Experience): The data clearly indicates that the addition of a methoxy group at the C-6 position of the chromanone ring (compare 1A vs. 1B and 2A vs. 2B) consistently enhances cytotoxic activity. This suggests that electron-donating groups on the core scaffold are favorable for this particular biological endpoint, likely by modulating the electronic properties or metabolic stability of the molecule.
Case Study 2: Antibacterial 2-Alkyl-4-chromanones
The antibacterial activity of 5,7-dihydroxy-4-chromanones was found to be highly dependent on the nature of the C-2 substituent.[12][13]
| Compound ID | C-2 Substituent | MIC (µg/mL) vs. MRSA[12][13] |
| 5a | Methyl | > 200 |
| 5b | n-Propyl | 100 |
| 5d | n-Hexyl | 6.25 |
| 5f | n-Heptyl | 3.13 |
| 5j | 2,6-dimethyl-5-heptenyl | 3.13 |
Analysis (Expertise & Experience): A clear trend emerges: increasing the length and lipophilicity of the alkyl chain at C-2 dramatically improves antibacterial potency against MRSA (from 5a to 5f). This points to a mechanism where interaction with or disruption of the bacterial cell membrane, which is lipophilic in nature, is a key determinant of activity. The high potency of the branched, unsaturated derivative (5j) suggests that a specific hydrophobic interaction profile is optimal.
Part 4: Standardized Experimental Protocols
To ensure reproducibility and reliability, adherence to standardized protocols is paramount.
Protocol 4.1: General Synthesis of 3-Benzylidene-4-chromanones
This protocol is adapted from established base-catalyzed condensation methods.[6][19]
-
Dissolution: Dissolve the parent this compound derivative (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong base (e.g., piperidine or a solution of NaOH/KOH) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-benzylidene-4-chromanone.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent biological relevance provides a high hit rate across multiple therapeutic areas. Future research will likely focus on more nuanced applications, such as the development of derivatives that can overcome specific drug resistance mechanisms or act on novel biological targets. The integration of computational methods, such as in silico docking and ADMET prediction, into the early stages of the discovery workflow will further accelerate the identification of potent and selective this compound-based drug candidates.[20] The principles and protocols outlined in this guide provide a solid framework for researchers to build upon as they explore the immense therapeutic potential of this privileged heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chromanone via Intramolecular Cyclization
Introduction
The 4-chromanone scaffold is a privileged structural motif in medicinal chemistry and drug discovery. As a key class of oxygen-containing heterocyclic compounds, this compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including flavonoids and homoisoflavonoids.[1] These compounds exhibit a broad spectrum of pharmacological activities, such as anticancer, antioxidant, anti-inflammatory, and antiarrhythmic properties.[1][2][3]
This document provides detailed protocols for the synthesis of this compound via intramolecular cyclization, a common and effective strategy. The primary focus is on the acid-catalyzed cyclization of 3-phenoxypropanoic acid precursors, a robust method widely employed in research and development.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most prevalent method for synthesizing 4-chromanones is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or their derivatives.[4][5] This reaction involves the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the ortho position of the phenoxy group to form the six-membered heterocyclic ring. Polyphosphoric acid (PPA) is a common and highly effective catalyst for this transformation, acting as both the acidic catalyst and a dehydrating agent.[6][7][8]
Caption: General workflow for this compound synthesis.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-Phenoxypropanoic Acid
This protocol describes a standard procedure for the synthesis of the parent this compound from 3-phenoxypropanoic acid using polyphosphoric acid (PPA). The method can be adapted for various substituted phenols.
Materials:
-
3-Phenoxypropanoic acid
-
Polyphosphoric acid (PPA)
-
Ice cubes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
-
Place 3-phenoxypropanoic acid (e.g., 10.0 g, 60.2 mmol) and polyphosphoric acid (e.g., 100 g) into a round-bottom flask equipped with a magnetic stir bar.
-
Heat the mixture with stirring in an oil bath at 80-90°C for approximately 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto an excess of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers in a separatory funnel and wash with water (100 mL) followed by brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation: PPA-Catalyzed Cyclization of Substituted 3-Phenoxypropanoic Acids
The following table summarizes the yields obtained from the cyclization of various substituted 3-phenoxypropanoic acids using PPA, demonstrating the versatility of the method.
| Entry | Substituent on Phenoxy Ring | Product | Yield (%) | Reference |
| 1 | H | This compound | 85-95% | [1] |
| 2 | 7-Methyl | 7-Methyl-4-chromanone | 90% | |
| 3 | 6-Chloro | 6-Chloro-4-chromanone | 88% | [9] |
| 4 | 8-Bromo-6-chloro | 8-Bromo-6-chloro-4-chromanone | 75% | [9] |
| 5 | 5,7-Dimethyl | 5,7-Dimethyl-4-chromanone | 92% |
Protocol 2: Two-Step Synthesis from Phenol and Acrylonitrile
Caption: Two-step synthesis of this compound.
Experimental Protocol (Two-Step):
Step A: Synthesis of 3-Phenoxypropanenitrile (Michael Addition)
-
To a solution of phenol (1.0 equiv) in tert-butanol, add a catalytic amount of potassium carbonate (K₂CO₃).
-
Add acrylonitrile (1.1 equiv) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 20-40 hours until the starting material is consumed (monitored by TLC).[10]
-
After cooling, filter off the catalyst and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the 3-phenoxypropanenitrile intermediate.[10]
Step B: Hydrolysis and Intramolecular Cyclization
-
Dissolve the 3-phenoxypropanenitrile (1.0 equiv) in trifluoroacetic acid (TFA, 5.0 equiv).[10]
-
Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, 1.5 equiv).[10]
-
Stir the mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto ice and extract with an organic solvent.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase, concentrate, and purify as described in Protocol 1 to obtain this compound.[10]
Data Presentation: Two-Step Synthesis Yields
| Entry | Phenol Starting Material | Nitrile Intermediate Yield (%) | Final this compound Yield (%) | Reference |
| 1 | Phenol | 93% | 85% | [10] |
| 2 | p-Cresol | 85% | 80% | [10] |
| 3 | m-Cresol | 90% | 82% | [10] |
| 4 | p-Chlorophenol | 88% | 78% | [10] |
Application in Drug Development: this compound Derivatives as IKr Potassium Channel Inhibitors
This compound derivatives have been identified as potent inhibitors of the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[2][3] Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the IKr current, can prolong the cardiac action potential, an important mechanism for treating cardiac arrhythmias.[2][3] This makes the this compound scaffold a valuable starting point for the design of new Class III antiarrhythmic agents.
Caption: Inhibition of the IKr channel by 4-chromanones.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of this compound derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CONTENTdm [wssu.contentdm.oclc.org]
- 6. ijrpc.com [ijrpc.com]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted 4-Chromanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the efficient synthesis of 4-chromanones, a key structural motif in many biologically active compounds, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry.[1][2][3][4]
Introduction
4-Chromanone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Traditional synthetic methods often require prolonged reaction times and harsh conditions.[1] Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions by utilizing microwave energy to directly and efficiently heat the reaction mixture.[1][3][5] This protocol details the intramolecular cyclization of a suitable precursor to yield the this compound scaffold. A common and effective strategy involves the cyclization of 2'-hydroxychalcones or related 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-ones.[1][2]
Reaction Principle
The microwave-assisted synthesis of 4-chromanones is typically achieved through an intramolecular oxa-Michael addition (cyclization) of a precursor, such as a 2'-hydroxychalcone derivative.[1] The reaction is often catalyzed by an acid or a base. Under microwave irradiation, the polar molecules in the reaction mixture align with the oscillating electric field, leading to rapid and uniform heating that significantly accelerates the rate of reaction.[5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
2'-Hydroxyacetophenone derivative (starting material)
-
Appropriate aldehyde (starting material)
-
Catalyst (e.g., acetic acid, iodine, sodium hydroxide)[1][2][6]
-
Solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or solvent-free)[1][2][6]
-
Microwave synthesis reactor (e.g., CEM MARS, Anton Paar Monowave)[1][7]
-
Reaction vessels (10 mL microwave vials) with stir bars
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of the 2'-Hydroxychalcone Precursor (Claisen-Schmidt Condensation)
-
In a suitable flask, dissolve the 2'-hydroxyacetophenone derivative (1 equivalent) and the desired aldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring.
-
Stir the reaction mixture at room temperature for several hours or until TLC indicates the consumption of the starting materials.
-
Acidify the reaction mixture with dilute HCl.
-
Collect the precipitated 2'-hydroxychalcone by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Microwave-Assisted Intramolecular Cyclization to this compound
-
Place the synthesized 2'-hydroxychalcone (e.g., 0.5 mmol) and a magnetic stir bar into a 10 mL microwave reaction vial.[1]
-
Add the chosen solvent and catalyst. For example, add 2 mL of acetic acid.[1]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.[1]
Step 3: Purification and Analysis
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of flavanones (2-phenyl-4-chromanones) and flavones, which are structurally related to 4-chromanones.
| Precursor (1 eq.) | Catalyst/Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 2'-Hydroxychalcone | Acetic Acid | 200 °C | 30 | up to 82 | [1] |
| 2'-Hydroxychalcone | I₂ (0.2 eq.) / DMSO | - | 2-3 | 80-92 | [2] |
| 2'-Hydroxychalcone | NaOH / H₂O₂ / Ethanol | 80 °C | 7 | Good | [6] |
Visualizations
Diagram 1: Experimental Workflow for Microwave-Assisted this compound Synthesis
Caption: Workflow for this compound synthesis.
Diagram 2: Signaling Pathway - Reaction Mechanism
Caption: Mechanism of this compound formation.
References
- 1. nepjol.info [nepjol.info]
- 2. scispace.com [scispace.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. iosrphr.org [iosrphr.org]
- 7. Microwave-Assisted Synthesis of Potent Antimicrobial Agents of Flavanone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Base-Catalyzed Condensation for 2-Alkyl-Substituted 4-Chromanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-substituted 4-chromanones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as crucial intermediates in pharmaceutical synthesis.[1] This document provides detailed application notes and protocols for the efficient synthesis of these valuable compounds through a base-catalyzed intramolecular condensation reaction. The primary method detailed is the reaction of 2'-hydroxyacetophenones with various aliphatic aldehydes, a robust and widely utilized procedure.[2] This reaction proceeds via a tandem sequence involving a base-catalyzed aldol addition followed by an intramolecular Michael addition, culminating in cyclization and dehydration to yield the desired 2-alkyl-substituted 4-chromanone.[1] The use of microwave irradiation can significantly accelerate this process and often leads to improved yields compared to conventional heating methods.[1][3]
General Reaction Scheme
The overall transformation for the synthesis of 2-alkyl-substituted 4-chromanones from 2'-hydroxyacetophenones and aliphatic aldehydes is depicted below.
General reaction for the synthesis of 2-alkyl-4-chromanones.
Data Presentation
The following table summarizes the yields of various 2-alkyl-substituted 4-chromanones synthesized using the described base-catalyzed condensation protocol with microwave assistance. This data provides a comparative view of the reaction's efficiency with different aliphatic aldehydes.
| Entry | 2'-Hydroxyacetophenone | Aldehyde | 2-Alkyl-Substituted this compound | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | Propanal | 2-Ethyl-4-chromanone | 75[1] |
| 2 | 2'-Hydroxyacetophenone | Butanal | 2-Propyl-4-chromanone | 80[1] |
| 3 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentyl-4-chromanone | 88[1] |
| 4 | 2'-Hydroxyacetophenone | Octanal | 2-Heptyl-4-chromanone | Not specified |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-alkyl-substituted 4-chromanones via a base-promoted, microwave-assisted intramolecular aldol condensation.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Corresponding aliphatic aldehyde (e.g., hexanal for a 2-pentyl substituent)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and heptane for elution
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.
-
Addition of Reagents: To this solution, add the corresponding aliphatic aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[2][3]
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[2][3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane.[1]
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and finally with brine.[1][3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system, such as a mixture of ethyl acetate and heptane (e.g., 5% EtOAc in heptane), to afford the pure 2-alkyl-substituted this compound.[2]
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the base-catalyzed condensation for the synthesis of 2-alkyl-substituted 4-chromanones.
References
Application Notes and Protocols for the Synthesis of Homoisoflavonoids Using 4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of homoisoflavonoids, a significant class of oxygen-containing heterocyclic compounds, utilizing 4-chromanone as a key starting material. Homoisoflavonoids are of great interest in medicinal chemistry due to their broad range of biological activities.[1][2][3][4] This document outlines the prevalent synthetic strategies, presents detailed experimental procedures, and summarizes quantitative data to aid in the efficient laboratory synthesis of these valuable compounds.
Introduction
Homoisoflavonoids are a subclass of flavonoids characterized by a C16 skeleton (C6-C1-C2-C6). Their synthesis is a key area of research in organic and medicinal chemistry. A common and effective method for the synthesis of homoisoflavonoids involves the condensation of a this compound derivative with an appropriately substituted benzaldehyde.[5][6][7] This reaction, typically a base-catalyzed aldol or Claisen-Schmidt condensation, provides a straightforward route to 3-benzylidene-4-chromanones, which are direct precursors to homoisoflavonoids.[8][9] The versatility of this method allows for the introduction of a wide variety of substituents on both the chromanone and benzaldehyde moieties, enabling the generation of diverse libraries of homoisoflavonoids for biological screening.
Synthetic Strategies
The primary synthetic route to homoisoflavonoids from 4-chromanones is the aldol condensation reaction. This reaction can be catalyzed by either a base or an acid, with base catalysis being more commonly reported.
Base-Catalyzed Condensation: This is the most widely employed method.[5][10] A this compound derivative is treated with a benzaldehyde in the presence of a base. The base abstracts a proton from the C3 position of the this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, a 3-benzylidene-4-chromanone.[1][11] Common bases used for this transformation include pyrrolidine, piperidine, and sodium hydroxide.[5][7]
Acid-Catalyzed Condensation: While less common, acid catalysis can also be used to promote the condensation.[12] In this case, the acid protonates the carbonyl oxygen of the this compound, making the α-carbon more susceptible to enolization. The enol then attacks the protonated benzaldehyde. A common acid catalyst for this reaction is p-toluenesulfonic acid.[12][13]
Experimental Protocols
The following are detailed protocols for the synthesis of homoisoflavonoids via base-catalyzed and acid-catalyzed condensation of this compound derivatives with benzaldehydes.
Protocol 1: Base-Catalyzed Synthesis of 3-Benzylidene-4-chromanones
This protocol is a general procedure adapted from the synthesis of various homoisoflavonoid derivatives.[5]
Materials:
-
Substituted this compound (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Pyrrolidine (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add the substituted this compound (100 mg, 1.0 eq) and the substituted benzaldehyde (1.1 eq).
-
Add a 1:1 mixture of methanol and dichloromethane (2 mL).
-
Add pyrrolidine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the benzaldehyde used (typically 24 hours for benzaldehyde and 48 hours for 3-methoxybenzaldehyde).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 3-benzylidene-4-chromanone.
Protocol 2: Acid-Catalyzed Synthesis of (E)-7-(Benzyloxy)-3-(4-(benzyloxy)benzylidene)-5,6-dimethoxychroman-4-one
This protocol is a specific example of an acid-catalyzed condensation.[12][13]
Materials:
-
7-(Benzyloxy)-5,6-dimethoxychroman-4-one (121 mg, 0.39 mmol, 1.0 eq)
-
4-(Benzyloxy)benzaldehyde (122 mg, 0.58 mmol, 1.5 eq)
-
p-Toluenesulfonic acid (7 mg, 0.03 mmol, 0.08 eq)
-
Benzene (5 mL)
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of 7-(benzyloxy)-5,6-dimethoxychroman-4-one (121 mg, 0.39 mmol) in benzene (5 mL) in a reaction flask, add 4-(benzyloxy)benzaldehyde (122 mg, 0.58 mmol) and p-toluenesulfonic acid (7 mg, 0.03 mmol) at 0 °C.[12][13]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[12][13]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[12][13]
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:2) as the eluent to yield the product.[12][13]
Quantitative Data
The yields of homoisoflavonoid synthesis are dependent on the specific substrates and reaction conditions used. The following tables summarize the reported yields for the synthesis of various 3-benzylidene-4-chromanone derivatives.
Table 1: Base-Catalyzed Synthesis of Homoisoflavonoid Derivatives [5]
| This compound Derivative | Benzaldehyde Derivative | Yield (%) |
| 7-Methoxychroman-4-one | Benzaldehyde | 45 |
| 7-Methoxychroman-4-one | 3-Methoxybenzaldehyde | 38 |
| 7-Ethoxychroman-4-one | Benzaldehyde | 52 |
| 7-Ethoxychroman-4-one | 3-Methoxybenzaldehyde | 41 |
| 7-(Benzyloxy)chroman-4-one | Benzaldehyde | 61 |
| 7-(Benzyloxy)chroman-4-one | 3-Methoxybenzaldehyde | 55 |
General conditions: this compound derivative, benzaldehyde derivative, pyrrolidine, MeOH/DCM (1:1), room temperature.
Table 2: Acid-Catalyzed Synthesis of Homoisoflavonoid Derivatives [12][13]
| This compound Derivative | Benzaldehyde Derivative | Yield (%) |
| 7-(Benzyloxy)-5,6-dimethoxychroman-4-one | 3-Hydroxy-4-methoxybenzaldehyde | 57 |
| 7-(Benzyloxy)-5,6-dimethoxychroman-4-one | 3,4-Bis(benzyloxy)benzaldehyde | 36 |
| 7-(Benzyloxy)-5,6-dimethoxychroman-4-one | 4-(Benzyloxy)benzaldehyde | 54 |
| 7-(Benzyloxy)-5,6-dimethoxychroman-4-one | 4-Methoxybenzaldehyde | 75 |
General conditions: this compound derivative, benzaldehyde derivative, p-toluenesulfonic acid, benzene, reflux.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general base-catalyzed reaction mechanism for homoisoflavonoid synthesis and a typical experimental workflow.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol Condensation [organic-chemistry.org]
- 3. Current developments in the synthesis of this compound-derived compounds. | Semantic Scholar [semanticscholar.org]
- 4. Current developments in the synthesis of this compound-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of 4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principal analytical techniques for the comprehensive characterization of 4-chromanone, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the experimental protocols and expected quantitative data for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.
Quantitative Data
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | 7.88 | dd | 7.9, 1.7 | H-5 |
| 7.48 | ddd | 8.3, 7.3, 1.7 | H-7 | ||
| 7.03 | d | 8.3 | H-8 | ||
| 6.97 | td | 7.5, 1.1 | H-6 | ||
| 4.54 | t | 6.5 | H-2 | ||
| 2.82 | t | 6.5 | H-3 | ||
| ¹³C NMR | ¹³C | 191.9 | - | - | C-4 (C=O) |
| 161.7 | - | - | C-8a | ||
| 136.0 | - | - | C-7 | ||
| 127.3 | - | - | C-5 | ||
| 121.4 | - | - | C-6 | ||
| 121.1 | - | - | C-4a | ||
| 117.8 | - | - | C-8 | ||
| 67.5 | - | - | C-2 | ||
| 37.5 | - | - | C-3 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and may vary slightly depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition: [1][2][4]
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds to ensure quantitative data for all carbon types.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.
Quantitative Data (GC-MS with Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 120 | 85 | [M - CO]⁺ |
| 92 | 70 | [M - CO - C₂H₄]⁺ |
| 64 | 45 | [C₅H₄O]⁺ |
Note: Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.
Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Transfer the solution to a GC vial.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
-
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for quantifying it in mixtures. A reverse-phase method is commonly employed for this type of compound.
Quantitative Data (Reverse-Phase HPLC)
| Parameter | Value |
| Retention Time (t_R_) | Dependent on specific method conditions |
| Purity (by area %) | >98% (typical for a pure standard) |
Experimental Protocol: Reverse-Phase HPLC
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC vials with septa
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8][9][10]
Procedure:
-
Sample Preparation: [11]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or the λ_max_ determined by UV-Vis spectroscopy)
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the this compound sample.
-
Spectroscopic Analysis (UV-Vis and FT-IR)
UV-Visible and Fourier-Transform Infrared spectroscopy are rapid and valuable techniques for providing information about the electronic structure and functional groups present in this compound.
Quantitative Data
| Technique | Parameter | Value | Assignment |
| UV-Vis | λ_max_ (in Methanol) | 251 nm | π → π* transition of the aromatic ring and carbonyl group |
| ε (M⁻¹cm⁻¹) | ~7,500 | Molar absorptivity at λ_max_ | |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1680 | C=O (carbonyl) stretch |
| ~1605, 1470 | C=C (aromatic) stretch | ||
| ~1220 | C-O (ether) stretch | ||
| ~3070 | C-H (aromatic) stretch | ||
| ~2930 | C-H (aliphatic) stretch |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max_) of this compound.
Materials:
-
This compound sample
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or equivalent)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in methanol (concentration should result in an absorbance between 0.2 and 0.8 at the λ_max_).
-
-
Measurement:
-
Fill a quartz cuvette with methanol to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with the cuvette containing the this compound solution.
-
Scan the absorbance of the sample over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λ_max_).
-
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. memphis.edu [memphis.edu]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. 逆相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. hplc.com [hplc.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. mt.com [mt.com]
- 20. edinst.com [edinst.com]
MTT assay protocol for evaluating 4-chromanone cytotoxicity
Application Note & Protocol
Topic: MTT Assay Protocol for Evaluating 4-Chromanone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of a compound's cytotoxicity is a critical step in drug discovery and toxicology.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for quantifying cell viability and proliferation.[2][3] This assay is based on the principle that metabolically active cells, specifically through mitochondrial dehydrogenases like succinate dehydrogenase, can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] The quantity of this formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[2][5]
Chroman-4-one and its derivatives are heterocyclic compounds that have garnered interest for their diverse biological activities, including potential anticancer properties.[6] Several synthetic 3-benzylidenechroman-4-ones have demonstrated significant growth inhibitory activity against various human cancer cell lines.[7] Recent studies on flavanone/chromanone derivatives have shown antiproliferative activity with IC50 values in the low micromolar range, often linked to the induction of oxidative stress, apoptosis, and autophagy.[8] This document provides a detailed protocol for using the MTT assay to evaluate the cytotoxic effects of this compound on cultured cell lines.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells.
-
Step 1: MTT Reduction: Live cells with active mitochondrial function take up the MTT. NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring, resulting in the formation of purple formazan crystals within the cell.[4]
-
Step 2: Formazan Solubilization: Dead cells lack the necessary enzymatic activity to perform this conversion.[5] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[2][9]
-
Step 3: Spectrophotometric Analysis: The resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader) at a wavelength typically between 550 and 600 nm.[4] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[2]
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A549, MCF-7, as used in studies of chromanone derivatives) or other relevant cell lines.[10]
-
This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Culture Medium: As required for the specific cell line (e.g., MEM, DMEM), supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[2][5] This solution should be filter-sterilized and stored protected from light at 4°C for short-term or -20°C for long-term storage.[2][5]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 0.01 M HCl in SDS (Sodium Dodecyl Sulfate).[11][12]
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (ELISA reader) with filters for absorbance between 550-600 nm
-
Inverted microscope
-
Sterile pipettes and tips
-
Orbital shaker
-
Experimental Workflow
The following diagram outlines the major steps in the MTT cytotoxicity assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
Step 1: Cell Seeding
-
Culture the chosen cell line until it reaches 80-90% confluency.
-
Trypsinize and harvest the cells, then perform a cell count to determine cell concentration.
-
Dilute the cells in fresh culture medium to a final concentration for seeding (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.[9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate in a humidified CO2 incubator at 37°C for 24 hours to allow for cell attachment.[9]
Step 2: Compound Treatment
-
Prepare a series of dilutions of the this compound stock solution in serum-free culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various this compound concentrations to the respective wells. Add 100 µL of medium containing the vehicle to the vehicle control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
Step 3: MTT Addition and Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Return the plate to the incubator for 2 to 4 hours.[5][13] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
Step 4: Formazan Solubilization and Measurement
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker and mix for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.[1]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[1][5]
Data Presentation and Analysis
A. Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
Formula: % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
B. Example Data Tables
All quantitative data should be summarized for clear interpretation.
Table 1: Raw Absorbance Data (570 nm)
| This compound (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD |
|---|---|---|---|---|
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.198 | 1.211 | 1.205 | 1.205 |
| 10 | 0.956 | 0.972 | 0.963 | 0.964 |
| 25 | 0.643 | 0.655 | 0.639 | 0.646 |
| 50 | 0.312 | 0.320 | 0.315 | 0.316 |
| 100 | 0.155 | 0.161 | 0.158 | 0.158 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculated Cell Viability and IC50 Value
| Cell Line | This compound (µM) | Average % Viability | Std. Deviation | IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | 0 (Control) | 100.0% | 1.39% | \multirow{5}{*}{~30.5} |
| 1 | 94.6% | 0.53% | ||
| 10 | 74.8% | 0.66% | ||
| 25 | 48.7% | 0.66% | ||
| 50 | 21.6% | 0.33% |
| | 100 | 8.6% | 0.25% | |
C. Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[14] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the concentration that corresponds to 50% viability.[15][16]
Potential Signaling Pathway
Studies on cytotoxic derivatives of this compound suggest that they can induce apoptosis through the intrinsic mitochondrial pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[10]
Caption: Potential apoptotic pathway induced by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. atcc.org [atcc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
Application Notes and Protocols for the Synthesis of 4-Chromanones via Tandem Oxa-Michael Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of 4-chromanones utilizing tandem oxa-Michael addition strategies. This powerful approach allows for the efficient construction of the chromanone core, a privileged scaffold in medicinal chemistry and natural product synthesis, through a variety of catalytic systems.
Introduction
The 4-chromanone moiety is a key structural feature in a wide array of biologically active compounds. Tandem or cascade reactions that incorporate an oxa-Michael addition have emerged as a highly efficient and atom-economical method for the synthesis of these important heterocycles. These reactions combine multiple bond-forming events in a single pot, reducing the need for isolation and purification of intermediates, thereby saving time and resources. This document outlines three prominent tandem strategies for this compound synthesis:
-
Rhodium-Catalyzed Tandem Hydroacylation and Oxa-Michael Addition: A method for the diastereoselective synthesis of 2,3-disubstituted 4-chromanones.
-
Base-Catalyzed Tandem Oxa-Michael/Michael Addition: A transition-metal-free approach for the synthesis of tetrasubstituted 4-chromanones.
-
Organocatalytic Tandem Aldol/Oxa-Michael Reaction: A strategy for the diastereoselective synthesis of fused-ring 4-chromanones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the described tandem reaction methodologies.
Table 1: Rh-Catalyzed Tandem Hydroacylation/Oxa-Michael Addition of Salicylaldehydes and Alkynes[1]
| Entry | Salicylaldehyde (Substituent) | Alkyne (R¹, R²) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | H | Ph, Ph | 2,3-diphenyl-4-chromanone | 85 | 5.3:1 |
| 2 | 4-NO₂ | Ph, Ph | 6-nitro-2,3-diphenyl-4-chromanone | 86 | 5.3:1 |
| 3 | 4-F | Ph, Ph | 6-fluoro-2,3-diphenyl-4-chromanone | 64 | 2.6:1 |
| 4 | 4-Cl | Ph, Ph | 6-chloro-2,3-diphenyl-4-chromanone | 75 | 3.2:1 |
| 5 | H | 4-MeO-Ph, 4-MeO-Ph | 2,3-bis(4-methoxyphenyl)-4-chromanone | 82 | 4.3:1 |
| 6 | H | 4-F-Ph, 4-F-Ph | 2,3-bis(4-fluorophenyl)-4-chromanone | 71 | 3.6:1 |
| 7 | H | n-Pr, n-Pr | 2,3-dipropyl-4-chromanone | 78 | 1.9:1 |
Table 2: Base-Catalyzed Tandem Oxa-Michael/Michael Addition of 2-Hydroxyacetophenones and Alkynyl Nitriles
| Entry | 2-Hydroxyacetophenone (Substituent) | Alkynyl Nitrile (R) | Product | Yield (%) |
| 1 | H | Ph | 2-amino-3-cyano-2-methyl-4-oxo-3-phenyl-chroman | 85 |
| 2 | 5-Me | Ph | 2-amino-3-cyano-6-methyl-2-methyl-4-oxo-3-phenyl-chroman | 82 |
| 3 | 5-Cl | Ph | 2-amino-6-chloro-3-cyano-2-methyl-4-oxo-3-phenyl-chroman | 78 |
| 4 | H | 4-Me-Ph | 2-amino-3-cyano-2-methyl-4-oxo-3-(p-tolyl)-chroman | 80 |
| 5 | H | 4-Cl-Ph | 2-amino-3-(4-chlorophenyl)-3-cyano-2-methyl-4-oxo-chroman | 75 |
| 6 | H | n-Pr | 2-amino-3-cyano-2-methyl-4-oxo-3-propyl-chroman | 70 |
Table 3: Organocatalytic Tandem Aldol/Oxa-Michael Reaction for Fused-Ring Chromanones[2]
| Entry | Diketo Phenol Precursor | Product | Yield (%) | Diastereomeric Ratio |
| 1 | 2-(2,5-dioxocyclopentylmethyl)phenol | 2,3,5,6,7,8-hexahydro-1H-cyclopenta[g]chromen-9(10H)-one | 85 | >20:1 |
| 2 | 2-(2,6-dioxocyclohexylmethyl)phenol | 1,2,3,4,6,7,8,9-octahydro-10H-benzo[g]chromen-10-one | 82 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Tandem Hydroacylation and Oxa-Michael Addition[1]
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add [Rh(dppe)]ClO₄ (5.0 mol %), salicylaldehyde (0.20 mmol, 1.0 equiv), and alkyne (0.24 mmol, 1.2 equiv).
-
Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) and CsF (0.04 mmol, 0.2 equiv).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2,3-disubstituted this compound.
Protocol 2: General Procedure for Base-Catalyzed Tandem Oxa-Michael/Michael Addition
-
Reagent Preparation: To a solution of 2-hydroxyacetophenone (0.5 mmol, 1.0 equiv) and alkynyl nitrile (0.55 mmol, 1.1 equiv) in anhydrous DMSO (1 mL) under a nitrogen atmosphere, add NaH (60% dispersion in mineral oil, 2.0 mmol, 4.0 equiv) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution and extract the mixture with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the tetrasubstituted this compound.
Protocol 3: General Procedure for Organocatalytic Tandem Aldol/Oxa-Michael Reaction[2]
-
Reaction Mixture: In a vial, combine the diketo phenol precursor (0.25 mmol, 1.0 equiv), pyrrolidine (0.05 mmol, 0.2 equiv), and chloroform (2.5 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to provide the fused-ring this compound.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways (reaction mechanisms) and a general experimental workflow for the tandem synthesis of 4-chromanones.
Caption: Rh-catalyzed tandem hydroacylation and oxa-Michael addition.
Caption: Base-catalyzed tandem oxa-Michael/Michael addition.
Caption: General experimental workflow for this compound synthesis.
The Versatile Scaffold: Application of 4-Chromanone in Pharmaceutical Development
Introduction: The Privileged Status of 4-Chromanone in Medicinal Chemistry
The this compound core, a heterocyclic motif featuring a benzene ring fused to a dihydropyranone ring, stands as a "privileged scaffold" in the landscape of pharmaceutical development.[1] Its structural rigidity, combined with the capacity for diverse functionalization at multiple positions, has rendered it a cornerstone for the synthesis of a vast array of biologically active molecules.[2] This versatility has been exploited to generate compounds with a wide spectrum of therapeutic applications, ranging from anticancer and antiarrhythmic to neuroprotective and antidiabetic agents.[3][4] The absence of the C2-C3 double bond, which distinguishes it from the related chromone structure, imparts significant conformational flexibility, allowing for nuanced interactions with a variety of biological targets.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the underlying mechanisms of action. The information presented herein is designed to empower researchers to effectively harness the potential of this remarkable scaffold in their own drug discovery endeavors.
I. Synthetic Strategies for this compound Derivatives: A Foundation for Diversity
The generation of diverse libraries of this compound derivatives is a critical first step in exploring their therapeutic potential. Several synthetic routes have been established, each offering distinct advantages in terms of efficiency, scalability, and the introduction of various substituents.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Alkyl-4-Chromanones
This protocol details an efficient, microwave-assisted, one-pot synthesis of 2-alkyl-4-chromanone derivatives through a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1][5]
Materials:
-
2'-Hydroxyacetophenone (or substituted derivatives)
-
Appropriate aldehyde (e.g., hexanal for a pentyl substituent at C-2)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and diisopropylamine (1.1 mmol) in ethanol (3-5 mL).[5]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160-170 °C for 1 hour.[5]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with 10% aqueous NaOH (2 x 10 mL), 1 M aqueous HCl (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane to yield the desired 2-alkyl-4-chromanone.
-
Characterize the final product using NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing the reaction time from hours to just one hour.[5]
-
Diisopropylamine (DIPA): Acts as a non-nucleophilic base to catalyze the initial aldol condensation between the acetophenone and the aldehyde.
-
Intramolecular Oxa-Michael Addition: The subsequent cyclization occurs spontaneously under the reaction conditions, driven by the formation of a stable six-membered heterocyclic ring.
II. Anticancer Applications: Targeting Cell Viability and Apoptosis
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][8]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Nitro-4-chromanone Derivative 36 | DU145 (Prostate) | 1.8 ± 0.2 | [9] |
| PC3 (Prostate) | 2.5 ± 0.3 | [9] | |
| PC3M (Prostate) | 1.1 ± 0.1 | [9] | |
| Flavanone/Chromanone Derivative 1 | HCT 116 (Colon) | 8-20 | [1] |
| SW620 (Colon) | 8-20 | [1] | |
| LoVo (Colon) | 8-20 | [1] | |
| Caco-2 (Colon) | 8-20 | [1] | |
| HT-29 (Colon) | >20 | [1] |
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., DU145, PC3, HCT 116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound compounds in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Assessment of Apoptosis by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cells treated with a this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways in Cancer
Several 3-nitro-4-chromanone derivatives have been shown to induce S-phase cell cycle arrest and promote the cleavage of PARP, a key event in apoptosis.[9]
Caption: Anticancer mechanism of 3-nitro-4-chromanone derivatives.
III. Neuroprotective Applications: Combating Neuroinflammation and Oxidative Stress
This compound derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to mitigate neuroinflammation and oxidative stress.[10][11]
Mechanism of Neuroprotection
Certain chromanone analogues have been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system. This inhibition is achieved by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5] Mechanistically, these compounds can interfere with the TLR4-mediated NF-κB and PI3K/Akt signaling pathways.[5][11]
Caption: Neuroprotective mechanism via inhibition of neuroinflammation.
IV. Antiarrhythmic Potential: Targeting the hERG Potassium Channel
Certain this compound derivatives have been identified as potent inhibitors of the rapid delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] Inhibition of the hERG channel is a key mechanism for Class III antiarrhythmic drugs, as it prolongs the cardiac action potential and can be effective in treating certain types of cardiac arrhythmias.[4]
Protocol 4: High-Throughput Cell-Based hERG Channel Inhibition Assay
This protocol describes a thallium flux assay, a common high-throughput screening method to identify compounds that inhibit hERG channel activity.[12]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
FluxOR™ Thallium Flux Assay Kit (or similar)
-
Assay buffer
-
Stimulation buffer (containing thallium and potassium)
-
Positive control (e.g., Astemizole)
-
1536-well black wall, clear-bottom microplates
-
Kinetic plate reader
Procedure:
-
Culture hERG-expressing cells to confluence.
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cell suspension into the 1536-well plates.
-
Add the this compound test compounds at various concentrations. Include a vehicle control and a positive control.
-
Incubate the plates at room temperature.
-
Add the stimulation buffer to initiate thallium influx.
-
Immediately measure the fluorescence intensity kinetically for a set period (e.g., 2 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of hERG channel inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visible-Light Driven Synthesis of Chroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chroman-4-one derivatives utilizing visible-light photocatalysis. Chroman-4-one scaffolds are prevalent in a wide array of biologically active molecules and natural products, making their efficient and sustainable synthesis a key focus in medicinal chemistry and drug discovery.[1][2] Visible-light-mediated methods offer a green and powerful alternative to traditional synthetic routes, often proceeding under mild reaction conditions with high functional group tolerance.[3][4][5]
Synthesis of 2-Substituted-Chroman-4-ones via Doubly Decarboxylative Giese Reaction
This protocol describes a photoredox-catalyzed, doubly decarboxylative Giese reaction for the synthesis of 2-substituted-chroman-4-ones.[1][6] The reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors, under visible light irradiation.[1][2][6] This method is notable for its use of a free carboxylic acid as a Giese acceptor.[1]
Quantitative Data Summary
| Entry | Chromone-3-carboxylic Acid | N-(acyloxy)phthalimide | Product | Yield (%) |
| 1 | 4a | 1a | 5aa | 85 |
| 2 | 4b | 1a | 5ba | 78 |
| 3 | 4c | 1a | 5ca | 81 |
| 4 | 4d | 1a | 5da | 75 |
| 5 | 4e | 1a | 5ea | 88 |
| 6 | 4f | 1a | 5fa | 72 |
| 7 | 4g | 1a | 5ga | 65 |
| 8 | 4h | 1a | 5ha | 79 |
| 9 | 4i | 1a | 5ia | 82 |
| 10 | 4a | 1b | 5ab | 76 |
| 11 | 4a | 1c | 5ac | 80 |
| 12 | 4a | 1d | 5ad | 71 |
| 13 | 4a | 1e | 5ae | 68 |
Reaction conditions: Chromone-3-carboxylic acid (0.20 mmol, 1.0 equiv.), N-(acyloxy)phthalimide (1.2 equiv.), photocatalyst (10 mol%), DIPEA (2 equiv.), anhydrous CH2Cl2, under an inert atmosphere, irradiated with a suitable wavelength LED.[1]
Experimental Protocol
-
To an oven-dried reaction tube, add the chromone-3-carboxylic acid (0.20 mmol, 1.0 equiv.), the N-(acyloxy)phthalimide (0.24 mmol, 1.2 equiv.), and the photocatalyst (0.02 mmol, 10 mol%).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous solvent (e.g., CH2Cl2) and the base (e.g., DIPEA, 0.40 mmol, 2 equiv.) via syringe.
-
Place the reaction mixture under visible light irradiation (e.g., blue LED) with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-chroman-4-one.
Reaction Mechanism
Caption: Proposed mechanism for the doubly decarboxylative Giese reaction.
Synthesis of 3-Substituted Chroman-4-ones via Cascade Radical Cyclization
This section details a visible-light-promoted cascade radical cyclization of 2-(allyloxy)arylaldehydes to synthesize 3-substituted chroman-4-ones.[3][4][5] This protocol offers a broad substrate scope and operates under mild reaction conditions.[3][4][5]
Quantitative Data Summary
| Entry | 2-(allyloxy)arylaldehyde | Radical Precursor | Product | Yield (%) |
| 1 | 2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | 3-(ethoxycarbonylmethyl)chroman-4-one | 85 |
| 2 | 5-chloro-2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | 6-chloro-3-(ethoxycarbonylmethyl)chroman-4-one | 92 |
| 3 | 5-bromo-2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | 6-bromo-3-(ethoxycarbonylmethyl)chroman-4-one | 95 |
| 4 | 2-(allyloxy)-5-fluorobenzaldehyde | Ethyl 2-bromoacetate | 6-fluoro-3-(ethoxycarbonylmethyl)chroman-4-one | 88 |
| 5 | 2-(allyloxy)-5-methylbenzaldehyde | Ethyl 2-bromoacetate | 6-methyl-3-(ethoxycarbonylmethyl)chroman-4-one | 75 |
| 6 | 2-(allyloxy)naphthaldehyde | Ethyl 2-bromoacetate | 3-(ethoxycarbonylmethyl)benzo[h]chroman-4-one | 78 |
| 7 | 2-(allyloxy)benzaldehyde | 2-bromoacetonitrile | 3-(cyanomethyl)chroman-4-one | 82 |
| 8 | 2-(allyloxy)benzaldehyde | Diethyl bromomalonate | 3-(di(ethoxycarbonyl)methyl)chroman-4-one | 90 |
Reaction conditions: 2-(allyloxy)arylaldehyde (0.2 mmol), radical precursor (0.4 mmol), fac-Ir(ppy)3 (1 mol%), 2,6-lutidine (0.4 mmol), DMSO (2 mL), 5W blue LEDs, N2 atmosphere, 30 h, room temperature.[3]
Experimental Protocol
-
A mixture of the 2-(allyloxy)arylaldehyde (0.2 mmol), the radical precursor (0.4 mmol), fac-Ir(ppy)3 (1 mol%), and 2,6-lutidine (0.4 mmol) is prepared in a reaction vessel.
-
DMSO (2 mL) is added, and the vessel is sealed and degassed.
-
The reaction mixture is stirred and irradiated with 5W blue LEDs at room temperature for 30 hours under a nitrogen atmosphere.
-
After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the desired 3-substituted chroman-4-one.
Experimental Workflow
Caption: Workflow for the synthesis of 3-substituted chroman-4-ones.
Redox-Neutral and Metal-Free Synthesis of 3-(Arylmethyl)chroman-4-ones
This protocol outlines a visible-light-driven, redox-neutral, and metal-free method for synthesizing 3-(arylmethyl)chroman-4-ones through an alkene acylarylation reaction.[7] This approach utilizes alkenoic acids as starting materials and proceeds via a phosphoranyl radical-mediated acyl radical-initiated cascade cyclization.[7]
Quantitative Data Summary
| Entry | Alkenoic Acid | Product | Yield (%) |
| 1 | (E)-3-(2-hydroxyphenyl)acrylic acid | 3-benzylchroman-4-one | 75 |
| 2 | (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid | 6-methyl-3-benzylchroman-4-one | 72 |
| 3 | (E)-3-(5-bromo-2-hydroxyphenyl)acrylic acid | 6-bromo-3-benzylchroman-4-one | 80 |
| 4 | (E)-3-(5-chloro-2-hydroxyphenyl)acrylic acid | 6-chloro-3-benzylchroman-4-one | 78 |
| 5 | (E)-3-(2-hydroxy-5-methoxyphenyl)acrylic acid | 6-methoxy-3-benzylchroman-4-one | 65 |
| 6 | (E)-3-(2-hydroxyphenyl)-2-methylacrylic acid | 3-benzyl-2-methylchroman-4-one | 68 |
Optimized reaction conditions were used to obtain the yields.[7] Further investigation of the publication is needed for specific reaction parameters.
Experimental Protocol
A general procedure based on similar photocatalytic reactions is provided below. Specific details should be referenced from the primary literature.
-
In a reaction vial, combine the alkenoic acid, a suitable aryl source, a photocatalyst, and any necessary additives.
-
Add the appropriate solvent and degas the mixture.
-
Irradiate the reaction with visible light while stirring at the designated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Relationship Diagram
Caption: Key steps in the alkene acylarylation for chroman-4-one synthesis.
References
- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 2. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]
Application Notes & Protocol: Broth Microdilution Antimicrobial Susceptibility Testing of 4-Chromanone and Its Derivatives
Abstract
This document provides a comprehensive, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-chromanone, a heterocyclic compound of significant interest for its potential antimicrobial properties.[1][2][3][4] The broth microdilution (BMD) method detailed herein is aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] Special emphasis is placed on addressing the physicochemical properties of this compound, particularly its potential for low aqueous solubility, to ensure data accuracy and reproducibility. This guide is intended for researchers in microbiology, medicinal chemistry, and drug development.
Introduction: The Rationale for Susceptibility Testing of this compound
The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[3][4] Recent studies have highlighted the potential of this compound derivatives as antibacterial and antifungal agents, making them attractive candidates for development in an era of rising antimicrobial resistance.[1][7][8]
The Minimum Inhibitory Concentration (MIC) is the foundational metric for quantifying the in vitro activity of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism under standardized conditions.[9][10] The broth microdilution (BMD) assay is the gold-standard method for determining MIC values, providing a quantitative result that is essential for structure-activity relationship (SAR) studies and for guiding further development.[10][11]
This protocol has been designed to be a self-validating system, incorporating rigorous quality controls and addressing the specific challenges associated with testing novel synthetic compounds like this compound.
Foundational Principles and Key Considerations
The Broth Microdilution Method
The assay involves exposing a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to serial twofold dilutions of the test compound (this compound) in a liquid growth medium within a 96-well microtiter plate.[12] Following a defined incubation period (typically 16-24 hours), the plates are examined for visible bacterial growth. The MIC is the first well in the dilution series where growth is inhibited.[11]
Critical Challenge: Compound Solubility
This compound is a solid at room temperature with a relatively nonpolar structure, suggesting limited aqueous solubility. This is a critical experimental variable. If the compound precipitates in the aqueous broth, the effective concentration is unknown, leading to a gross overestimation of the MIC.
Causality: The antimicrobial activity is dependent on the concentration of the compound that is fully dissolved and available to interact with the microbial target. Precipitated compound is biologically inactive.
Our Solution: To overcome this, this compound should first be dissolved in a suitable, non-aqueous solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[13] This stock is then serially diluted in the assay plate. It is imperative to ensure the final concentration of the solvent in the assay wells is low enough (typically ≤1%) to not affect microbial growth or compound solubility.[13][14]
The Imperative of Standardization and Quality Control
Antimicrobial susceptibility testing is highly sensitive to variations in methodology.[15] Adherence to standardized procedures is essential for reproducibility.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious aerobic bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of certain antibiotics and the permeability of the bacterial outer membrane.
-
Inoculum Density: The final bacterial concentration must be tightly controlled. An inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs. The standard is to adjust the starting suspension to a 0.5 McFarland turbidity standard.[16]
-
Quality Control (QC) Strains: The entire testing system (media, reagents, incubation, operator technique) must be validated using well-characterized reference strains with known MIC values for control antibiotics.[17][18] For example, Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 are commonly used QC strains for Gram-negative and Gram-positive bacteria, respectively.[18][19] The assay is considered valid only if the MIC for the control antibiotic against the QC strain falls within the acceptable range published by standards organizations like CLSI.[20]
Comprehensive Experimental Protocol
Required Materials and Equipment
| Category | Item | Notes |
| Test Compound & Reagents | This compound | High purity solid |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher | |
| Control Antibiotic (e.g., Gentamicin, Ciprofloxacin) | Powder with known potency | |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Sterile, 2X and 1X concentrations | |
| Saline or Phosphate Buffered Saline (PBS) | Sterile, 0.85% | |
| Microorganisms | Test Bacterial Strains | e.g., clinical isolates |
| Quality Control (QC) Strains | E. coli ATCC 25922, S. aureus ATCC 29213[18][19] | |
| Growth Media (Solid) | Tryptic Soy Agar (TSA) or similar | |
| Labware & Equipment | Sterile 96-well flat-bottom microtiter plates | |
| Calibrated single and multichannel pipettes | ||
| Sterile pipette tips (aerosol-resistant) | ||
| Sterile reagent reservoirs | ||
| Spectrophotometer or Turbidimeter | For McFarland standard adjustment | |
| Incubator | Calibrated to 35 ± 2 °C | |
| Vortex mixer | ||
| Inverted mirror or microplate reader | For reading results |
Phase 1: Preparation of Solutions and Inoculum
Step 1: Prepare this compound Stock Solution (Expert Insight)
-
Objective: To create a high-concentration, fully dissolved stock solution.
-
Procedure:
-
Accurately weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL). For example, add 1 mL of DMSO to 10 mg of compound.
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your Master Stock .
-
From the Master Stock, prepare an Intermediate Stock at 1280 µg/mL in 100% DMSO. For example, take 128 µL of the 10 mg/mL Master Stock and add 872 µL of DMSO. This concentration is a common starting point for a dilution series ranging from 64 µg/mL down to 0.06 µg/mL.
-
Step 2: Prepare Bacterial Inoculum
-
Objective: To prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it for the final assay concentration.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension with sterile saline to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of adjustment, dilute this suspension. The final inoculum in each well should be ~5 x 10⁵ CFU/mL. To achieve this, perform a 1:150 dilution. For example, add 0.2 mL of the adjusted suspension to 29.8 mL of CAMHB. This is your Final Inoculum .
-
Phase 2: Assay Plate Setup and Execution
The following workflow outlines the preparation of a 96-well plate for determining the MIC of this compound.
Caption: General workflow for the broth microdilution assay.
Step-by-Step Plate Loading:
-
Plate Layout: Designate wells for the test compound, a positive control antibiotic, a growth control (no compound), and a sterility control (no bacteria).
-
Broth Dispensing: Add 100 µL of sterile 1X CAMHB to all wells that will be used.
-
Compound Serial Dilution:
-
Add an additional 100 µL of your Intermediate Stock (e.g., 1280 µg/mL in DMSO) to the first well of the test row. This well now contains 200 µL.
-
Mix the contents of the first well thoroughly by pipetting up and down.
-
Transfer 100 µL from the first well to the second well.
-
Repeat this serial transfer process down the row to the 10th well.
-
After mixing the 10th well, discard the final 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.
-
-
Inoculation:
-
Add 100 µL of the Final Inoculum to each well, except for the sterility control well (Well 12).
-
The final volume in wells 1-11 is now 200 µL.
-
The final concentration of this compound now ranges from 64 µg/mL to 0.125 µg/mL.
-
The final DMSO concentration is ≤0.5% in the highest concentration well and is diluted out across the plate.
-
Caption: Example 96-well plate layout for MIC determination.
Phase 3: Incubation and Reading
-
Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC:
-
Place the microtiter plate on a dark, non-reflective surface. Use an inverted mirror to view the bottom of the wells.
-
Validate Controls: Before reading the test wells, check the controls.
-
The Sterility Control (Well 12) must be clear (no growth).
-
The Growth Control (Well 11) must show a distinct button of bacterial growth at the bottom of the well.
-
-
Determine the MIC: Find the lowest concentration of this compound that shows complete inhibition of visible growth. This is the MIC value.[10][21] A small, pinpoint button or faint haziness may be present; the reading endpoint should be a significant reduction in growth compared to the growth control.[22]
-
Data Interpretation and Troubleshooting
Interpreting the Results
For a novel compound like this compound, there are no established clinical breakpoints. The result is the quantitative MIC value itself (e.g., "MIC = 8 µg/mL"). This value is used for comparison with other derivatives in SAR studies.
Sample Data Table:
| Compound | Organism | MIC (µg/mL) | QC Check (Gentamicin vs. E. coli ATCC 25922) | Assay Validity |
| This compound | S. aureus | 16 | MIC = 0.5 µg/mL (Expected: 0.25-1 µg/mL) | Valid |
| This compound | E. coli | >64 | MIC = 0.5 µg/mL (Expected: 0.25-1 µg/mL) | Valid |
| Derivative X | S. aureus | 4 | MIC = 0.5 µg/mL (Expected: 0.25-1 µg/mL) | Valid |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation in high-concentration wells | Compound solubility limit exceeded in the aqueous medium. | Lower the starting concentration of the stock solution. If the problem persists, consider using a co-solvent like Tween 80 at a low concentration (e.g., 0.002%) in the broth, but validate that it doesn't affect bacterial growth on its own.[13] |
| No growth in the Growth Control well | Inoculum was not viable; error in media preparation; residual cleaning agent in labware. | Repeat the assay with a fresh inoculum and new batch of sterile media. Ensure all labware is properly rinsed. |
| Growth in the Sterility Control well | Contamination of the broth, plate, or pipette. | Discard the results. Use aseptic technique meticulously. Use fresh, sterile reagents. |
| QC strain MIC is out of range | Procedural error (e.g., incorrect inoculum density, incubation temperature), degraded control antibiotic, or contaminated QC strain. | Review all procedural steps. Use a fresh stock of the control antibiotic. Subculture the QC strain to ensure purity.[15][23] |
| MIC results are inconsistent between runs | Variation in inoculum preparation; inaccurate pipetting during serial dilution. | Strictly adhere to the McFarland standard adjustment. Calibrate pipettes regularly and use proper technique. Have two individuals read plates independently to reduce subjectivity.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. idexx.com [idexx.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdb.apec.org [pdb.apec.org]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 19. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. droracle.ai [droracle.ai]
- 22. youtube.com [youtube.com]
- 23. bsac.org.uk [bsac.org.uk]
Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Benzylidene-4-Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylidene-4-chromanone derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. Structurally related to flavonoids, these compounds possess a rigid α,β-unsaturated ketone system which is a key pharmacophore responsible for a wide array of biological activities.[1][2][3] These activities include anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4][5] The synthetic accessibility and the possibility of introducing diverse substituents on both the chromanone and benzylidene rings make them attractive scaffolds for the development of novel therapeutic agents.[6][7] This document provides detailed protocols for the synthesis of 3-benzylidene-4-chromanone derivatives and summarizes their biological applications with quantitative data.
Synthesis of 3-Benzylidene-4-Chromanone Derivatives
The most common and effective method for synthesizing 3-benzylidene-4-chromanones is the Claisen-Schmidt condensation.[1][8][9] This reaction involves the base- or acid-catalyzed condensation of a 4-chromanone with an aromatic aldehyde.[1]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of 3-benzylidene-4-chromanone derivatives. Specific modifications may be required based on the reactivity of the starting materials.
Materials:
-
This compound or substituted this compound
-
Substituted benzaldehyde
-
Catalyst: Piperidine (base) or gaseous HCl (acid)
-
Solvent: Ethanol or methanol
-
Glacial acetic acid (for neutralization in base-catalyzed reactions)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification system (e.g., column chromatography or recrystallization setup)
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve 1.0 equivalent of the this compound derivative in a suitable solvent such as ethanol.
-
To this solution, add 1.0-1.2 equivalents of the desired substituted benzaldehyde.
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%).[6][10]
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) for 2-24 hours.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into a beaker containing ice-cold water and acidify with a few drops of glacial acetic acid to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3-benzylidene-4-chromanone derivative.[7]
Procedure (Acid-Catalyzed):
-
Dissolve the this compound derivative (1.0 equivalent) and the substituted benzaldehyde (1.0-1.2 equivalents) in an appropriate alcohol (e.g., methanol).
-
Pass dry gaseous hydrogen chloride (HCl) through the solution for a few minutes until saturation.[7]
-
Stir the mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.
-
Once the reaction is complete, the product may precipitate directly from the reaction mixture.
-
Collect the solid product by filtration. If no precipitate is formed, the solvent can be evaporated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography as described above.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological data for various 3-benzylidene-4-chromanone derivatives, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of 3-Benzylidene-4-Chromanone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| SBL-060 | THP-1 (AML) | 0.244 | [4] |
| SBL-060 | HL-60 (AML) | 0.190 | [4] |
| Compound 5b | MDA-MB-231 (Breast) | 7.56 µg/mL | [7] |
| Compound 5b | SK-N-MC (Neuroblastoma) | 10.12 µg/mL | [7] |
| Compound 5b | KB (Nasopharyngeal) | 25.04 µg/mL | [7] |
| Compound 3 | HL-60 | Varies | [10][11] |
| Compound 7 | HL-60 | Varies | [10][11] |
| Compound 11 | HL-60 | 8.36 | [10][11] |
| Compound 12 | HL-60 | 11.76 | [10][11] |
AML: Acute Myeloid Leukemia
Table 2: α-Glucosidase Inhibitory and Antioxidant Activities
| Compound ID | α-Glucosidase IC50 (µM) | DPPH Radical Scavenging EC50 (µM) | Reference |
| Compound 5 | - | 13 | [2][12][13][14] |
| Compound 12 | 15 | - | [2][12][13][14] |
| Compound 13 | - | 14 | [2][12][13][14] |
| Compound 14 | 25 | - | [2][12][13][14] |
| Compound 18 | 28 | 13 | [2][12][13][14] |
DPPH: 1,1-diphenyl-2-picrylhydrazyl
Table 3: Antimicrobial and Anti-tubercular Activities
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 1d | M. tuberculosis H37Rv | < 1 | [15] |
| Compound 1g | M. tuberculosis H37Rv | < 1 | [15] |
| Compound 1j | M. tuberculosis H37Rv | < 1 | [15] |
| Compound 12 | Various Bacteria & Yeasts | 256 | [5] |
| Compound 11 | Various Bacteria & Yeasts | 512 | [5] |
MIC: Minimum Inhibitory Concentration
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3-benzylidene-4-chromanone derivatives via Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of 3-benzylidene-4-chromanone derivatives.
Proposed Signaling Pathway Inhibition
Certain 3-benzylidene-4-chromanone derivatives have been shown to exhibit anticancer activity by targeting specific signaling pathways. For instance, SBL-060 has been identified as a dual inhibitor of the Estrogen Receptor (ER) and the Akt kinase pathway in acute myeloid leukemia cells.[4] The diagram below illustrates the proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 3. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 4. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 13. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-benzylidene-4-chromanones: a novel cluster of anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Synthesized 4-Chromanone via Flash Column Chromatography
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of this compound-derived compounds. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Khan Academy [khanacademy.org]
- 6. orgsyn.org [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
One-Pot Synthesis of Functionalized Flavanones from 4-Chromanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavanones are a prominent class of flavonoids exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized flavanones directly from 4-chromanone. Two primary methodologies are presented: a palladium-catalyzed β-arylation and a base-catalyzed aldol condensation-cyclization. These methods offer significant advantages over traditional multi-step syntheses by improving reaction efficiency, reducing waste, and simplifying purification processes. This guide includes comprehensive experimental procedures, data on achievable yields for a variety of substrates, and visualizations of the reaction mechanisms and a relevant biological signaling pathway to support researchers in the synthesis and exploration of novel flavanone derivatives for drug discovery and development.
Introduction
The flavanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The development of efficient and versatile synthetic routes to access structurally diverse flavanones is of paramount importance for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Traditional methods for flavanone synthesis often involve multi-step procedures that can be time-consuming and generate significant chemical waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more streamlined and sustainable approach. This document details two effective one-pot strategies for the synthesis of functionalized flavanones starting from the readily available precursor, this compound.
Data Presentation
Table 1: Palladium-Catalyzed One-Pot Synthesis of Flavanones from this compound and Arylboronic Acids
This table summarizes the yields of various flavanone derivatives synthesized via a palladium-catalyzed dehydrogenation of this compound followed by an arylation with different arylboronic acids. This method demonstrates broad functional group tolerance and generally provides good to excellent yields.[1][2]
| Entry | This compound Derivative | Arylboronic Acid | Flavanone Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Flavanone | 85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | 4'-Methoxyflavanone | 92 |
| 3 | This compound | 4-Chlorophenylboronic acid | 4'-Chloroflavanone | 88 |
| 4 | This compound | 3-Methoxyphenylboronic acid | 3'-Methoxyflavanone | 82 |
| 5 | This compound | 2-Methoxyphenylboronic acid | 2'-Methoxyflavanone | 75 |
| 6 | This compound | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)flavanone | 80 |
| 7 | This compound | 4-Acetylphenylboronic acid | 4'-Acetylflavanone | 78 |
| 8 | 7-Methoxy-4-chromanone | Phenylboronic acid | 7-Methoxyflavanone | 89 |
| 9 | 7-Methoxy-4-chromanone | 4-Methoxyphenylboronic acid | 4',7-Dimethoxyflavanone | 91 |
| 10 | 6-Methyl-4-chromanone | Phenylboronic acid | 6-Methylflavanone | 83 |
Table 2: Base-Catalyzed One-Pot Synthesis of Flavanones from this compound and Aldehydes
This table presents the yields for a selection of flavanones synthesized through a one-pot, base-catalyzed aldol condensation of this compound with various aromatic aldehydes, followed by intramolecular cyclization.
| Entry | This compound | Aldehyde | Flavanone Product | Yield (%) |
| 1 | This compound | Benzaldehyde | Flavanone | 75 |
| 2 | This compound | 4-Methoxybenzaldehyde | 4'-Methoxyflavanone | 82 |
| 3 | This compound | 4-Chlorobenzaldehyde | 4'-Chloroflavanone | 78 |
| 4 | This compound | 4-Nitrobenzaldehyde | 4'-Nitroflavanone | 72 |
| 5 | This compound | 2-Hydroxybenzaldehyde | 2'-Hydroxyflavanone | 65 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Functionalized Flavanones
This protocol is adapted from a procedure involving the palladium(II)-catalyzed β-arylation of chromanones with arylboronic acids.[1][2]
Materials:
-
This compound (or substituted derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridine
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 2,2'-bipyridine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMSO (2.0 mL) and 1,4-dioxane (1.0 mL) to the flask.
-
Stir the mixture at 100 °C for 12 hours to facilitate the dehydrogenation of this compound to the corresponding chromone.
-
After 12 hours, cool the reaction mixture to room temperature.
-
To the same flask, add the arylboronic acid (1.5 mmol) and copper(II) acetate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for an additional 12 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired functionalized flavanone.
Protocol 2: Base-Catalyzed One-Pot Synthesis of Functionalized Flavanones
This protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with an aromatic aldehyde, followed by an intramolecular Michael addition to yield the flavanone.
Materials:
-
This compound
-
Aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL).
-
To this solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC). In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
After the reaction is complete, cool the mixture in an ice bath and neutralize with a dilute aqueous solution of HCl until the pH is approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with ethyl acetate.
-
Wash the collected solid or the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure functionalized flavanone.
Visualizations
Reaction Pathways
Caption: One-pot synthetic routes to functionalized flavanones.
Experimental Workflow
Caption: General experimental workflow for one-pot flavanone synthesis.
Biological Signaling Pathway
Many synthesized flavanones exhibit anticancer activity by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis, and is often dysregulated in cancer.
Caption: Inhibition of the NF-κB signaling pathway by functionalized flavanones.
Conclusion
The one-pot synthetic methodologies presented herein provide efficient and versatile routes for the synthesis of a diverse range of functionalized flavanones from this compound. The palladium-catalyzed approach is particularly effective for introducing aryl substituents at the 2-position, while the base-catalyzed method offers a straightforward alternative for the condensation with various aldehydes. These protocols, along with the provided data and diagrams, are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of the vast chemical space of flavanones and the development of novel therapeutic agents. The modulation of critical signaling pathways, such as NF-κB, by these compounds underscores their potential as anticancer and anti-inflammatory agents.
References
Application Notes and Protocols for the Light-Driven Preparation of 4-Chromanone Fused Steroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 4-chromanone fused steroids, specifically derivatives of estrone and 17-norestrone. This innovative two-step method utilizes a light-driven photochemical reaction followed by a base-mediated intramolecular cyclization, offering a versatile strategy for creating complex heterocyclic steroid compounds with potential applications in drug discovery.
Introduction
The fusion of heterocyclic rings with a steroid scaffold is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced biological activity. Chromanones, in particular, are a class of oxygen-containing heterocycles known for their diverse pharmacological properties. This document details a robust and efficient two-step sequential procedure for the synthesis of this compound moieties fused to the A-ring of estrone derivatives. The methodology involves an initial photo-Fries rearrangement of 3-(2-alkenyl)estrone derivatives, followed by a base-mediated intramolecular oxa-Michael addition. This light-driven approach provides a powerful tool for accessing novel and complex steroid architectures.[1][2][3]
Overall Synthesis Strategy
The synthesis of this compound fused steroids is achieved through a two-step process:
-
Photochemical Photo-Fries Rearrangement: 3-(2-alkenyl)estrone derivatives are irradiated with UV light (254 nm) under an inert nitrogen atmosphere. This step induces a[1][3]-acyl migration to the ortho-position of the phenolic hydroxyl group, yielding 2-acyl-3-hydroxyestrone derivatives.[1][3]
-
Base-Mediated Intramolecular oxa-Michael Addition: The intermediate from the photochemical step is then treated with a base, which catalyzes an intramolecular oxa-Michael cyclization to form the this compound ring fused to the steroid.[1][3]
Data Presentation
Table 1: Yields of Photo-Fries Rearrangement Products
| Starting Material | Solvent | Irradiation Time (h) | Product | Yield (%) |
| 3-(acryloyl)estrone | Hexane | 4 | 2-(acryloyl)-3-hydroxyestrone | 65 |
| 3-(acryloyl)estrone | Methanol | 4 | 2-(acryloyl)-3-hydroxyestrone | 58 |
| 3-(crotonoyl)estrone | Hexane | 5 | 2-(crotonoyl)-3-hydroxyestrone | 72 |
| 3-(crotonoyl)estrone | Methanol | 5 | 2-(crotonoyl)-3-hydroxyestrone | 61 |
| 3-(cinnamoyl)estrone | Hexane | 6 | 2-(cinnamoyl)-3-hydroxyestrone | 55 |
| 3-(cinnamoyl)estrone | Methanol | 6 | 2-(cinnamoyl)-3-hydroxyestrone | 48 |
| 3-(acryloyl)-17-norestrone | Hexane | 4 | 2-(acryloyl)-3-hydroxy-17-norestrone | 62 |
Data is representative and compiled from findings reported in the primary literature.[1]
Table 2: Yields of this compound Fused Steroids
| Starting Material (Photo-Fries Product) | Base | Solvent | Reaction Time (h) | Product | Yield (%) |
| 2-(acryloyl)-3-hydroxyestrone | K₂CO₃ | Methanol | 12 | This compound fused estrone | 85 |
| 2-(crotonoyl)-3-hydroxyestrone | K₂CO₃ | Methanol | 12 | 2-methyl-4-Chromanone fused estrone | 89 |
| 2-(cinnamoyl)-3-hydroxyestrone | K₂CO₃ | Methanol | 18 | 2-phenyl-4-Chromanone fused estrone | 78 |
| 2-(acryloyl)-3-hydroxy-17-norestrone | K₂CO₃ | Methanol | 12 | This compound fused 17-norestrone | 82 |
Data is representative and compiled from findings reported in the primary literature.[1]
Experimental Protocols
Protocol 1: General Procedure for the Photo-Fries Rearrangement
Materials:
-
3-(2-alkenyl)estrone derivative (1.0 mmol)
-
Hexane or Methanol (spectroscopic grade, 200 mL)
-
Nitrogen gas (high purity)
-
Photochemical reactor equipped with a 254 nm UV lamp
-
Quartz reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve the 3-(2-alkenyl)estrone derivative (1.0 mmol) in the chosen solvent (200 mL) in a quartz reaction vessel.
-
Purge the solution with a gentle stream of nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photochemical reactor and irradiate with a 254 nm UV lamp under a continuous nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired ortho-acyl estrone derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Intramolecular oxa-Michael Addition
Materials:
-
ortho-acyl estrone derivative (from Protocol 1) (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Methanol (anhydrous, 50 mL)
-
Nitrogen gas (high purity)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of the ortho-acyl estrone derivative (0.5 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Place the flask under a nitrogen atmosphere and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the final this compound fused steroid.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-chromanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-chromanones, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-chromanone, and what are their primary yield-limiting side reactions?
A1: The two most prevalent methods for synthesizing the this compound core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1]
-
Base-Promoted Condensation: The major side product in this reaction is the self-condensation of the aldehyde. This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive and favoring the aldehyde self-condensation.[1][2]
-
Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products, leading to polymer formation, especially at high concentrations. Incomplete cyclization of the starting material and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions can also reduce the yield.[1]
Q2: My this compound synthesis using a 2'-hydroxyacetophenone with electron-donating groups is resulting in a very low yield. How can I improve it?
A2: Low yields in this scenario are often due to the competing aldehyde self-condensation reaction.[1][2] To enhance the formation of the desired this compound, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base like sodium hydroxide (NaOH) to a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide can be beneficial. Pre-forming the enolate of the 2'-hydroxyacetophenone before adding the aldehyde can also improve yields.[3]
-
Reaction Conditions: Ensure strictly anhydrous reaction conditions, as moisture can quench the enolate intermediate.[3] Microwave irradiation has been shown to be effective in promoting the reaction and can lead to higher yields in shorter reaction times.[2][4]
Q3: I am observing the formation of multiple byproducts in my reaction mixture. What are the potential causes and how can I minimize them?
A3: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[1] To address this, you can take the following steps:
-
Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.[1]
-
Monitor the Reaction: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help identify the point at which byproduct formation becomes significant, allowing for optimization of the reaction time.[1]
Q4: How can I prevent intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be conducted under high-dilution conditions. This involves using a larger volume of solvent to decrease the likelihood of two reactant molecules reacting with each other.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in this compound synthesis.
Problem: Low Yield in Base-Promoted Condensation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of aldehyde self-condensation product observed. | The 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive than the aldehyde.[1][2] | 1. Change the Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.[3] 2. Pre-form the Enolate: Add the base to the 2'-hydroxyacetophenone first to form the enolate before slowly adding the aldehyde.[3] 3. Use Microwave Synthesis: Employ microwave irradiation to potentially improve reaction rate and yield.[2][4] |
| Low conversion of starting materials. | 1. Reaction conditions (temperature, time) are not optimal. 2. Inactive catalyst or base. | 1. Optimize Reaction Time and Temperature: Monitor the reaction using TLC or LC-MS to determine the optimal conditions. 2. Verify Reagent Activity: Use fresh, high-purity base and other reagents. |
| Complex mixture of products. | Impure starting materials or degradation of products.[1] | 1. Purify Starting Materials: Use techniques like recrystallization or column chromatography to purify the 2'-hydroxyacetophenone and aldehyde. 2. Control Reaction Temperature: Avoid excessive heat which can lead to degradation. |
Problem: Low Yield in Intramolecular Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of polymeric material. | High reaction concentration leading to intermolecular acylation.[1] | Employ High-Dilution Conditions: Significantly increase the volume of the solvent to favor the intramolecular reaction.[1] |
| Starting material (phenoxypropionic acid) remains unreacted. | 1. Insufficiently strong acid catalyst. 2. Incomplete activation of the carboxylic acid. | 1. Use a Stronger Acid Catalyst: Polyphosphoric acid (PPA) or trifluoromethanesulfonic acid are effective catalysts.[1][5] 2. Convert to Acid Chloride: Convert the phenoxypropionic acid to the corresponding acid chloride before cyclization with a Lewis acid like AlCl₃. |
| Presence of rearranged or dealkylated byproducts. | Harsh acidic conditions.[1] | Optimize Acid Strength and Temperature: Use the mildest effective acid catalyst and the lowest possible reaction temperature. |
Data Presentation
Table 1: Effect of Substituents on the Yield of 2-Alkyl-4-Chromanones
| 2'-Hydroxyacetophenone Substituent | Aldehyde | Yield (%) | Reference |
| None | Pentanal | 88 | [2] |
| 6-Methoxy | Pentanal | Low (purification problems) | [2] |
| 6,8-Dimethyl | Pentanal | Low (purification problems) | [2] |
| 6,8-Dibromo | Pentanal | High | [2] |
This table illustrates that electron-donating groups on the 2'-hydroxyacetophenone can lead to lower yields, while electron-withdrawing groups can result in higher yields in the base-promoted condensation reaction.
Experimental Protocols
General Procedure for Synthesis of 4-Chromanones via Base-Mediated Aldol Condensation using Microwave Irradiation
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired this compound.[2]
General Procedure for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
-
Add the phenoxypropionic acid to polyphosphoric acid (PPA) with mechanical stirring.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and maintain for the required time, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in base-promoted this compound synthesis.
Caption: Troubleshooting workflow for low yield in intramolecular Friedel-Crafts acylation for this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis
Welcome to the Technical Support Center for Chromone Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of chromone synthesis. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromones?
A1: The most prevalent methods for synthesizing the chromone core include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and variations of the Claisen condensation. Other notable methods include intramolecular Wittig reactions and palladium-catalyzed reactions like the Sonogashira coupling. Each method offers distinct advantages depending on the desired substitution pattern on the chromone scaffold.
Q2: I am experiencing consistently low yields in my chromone synthesis. What are the general parameters I should investigate first?
A2: Low yields are a common issue and can often be traced back to a few key factors. We recommend systematically investigating the following:
-
Purity of Starting Materials: Ensure your starting materials, such as the o-hydroxyacetophenone and acylating agents, are pure and free from contaminants.
-
Anhydrous Conditions: Many chromone synthesis reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with strong bases like sodium hydride.
-
Catalyst Choice and Concentration: The choice of acid or base catalyst is critical. The optimal catalyst and its concentration should be determined empirically for your specific substrates.
-
Reaction Temperature and Time: Both temperature and reaction time can significantly impact yield. Monitor your reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and consider screening a range of temperatures.
Q3: How can I effectively monitor the progress of my chromone synthesis?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction. Use an appropriate eluent system to achieve good separation between your starting materials, intermediates, and the final chromone product. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots.
Q4: I am observing the formation of an unexpected side product. What are the most common side reactions in chromone synthesis?
A4: Side product formation is a frequent challenge. In the Kostanecki-Robinson reaction, the formation of aurones (2-benzylidene-coumaran-3-ones) is a known competing pathway. In Claisen-type condensations, self-condensation of the ketone can occur. Careful control of reaction conditions, such as temperature and the order of reagent addition, can help minimize these side reactions.
Troubleshooting Guides
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process involving the base-catalyzed rearrangement of an o-acyloxyaryl ketone to a 1,3-diketone, followed by acid-catalyzed cyclization to the chromone.
Common Issues and Solutions:
-
Low Yield of the 1,3-Diketone Intermediate:
-
Problem: Incomplete rearrangement of the starting ester.
-
Solution: The choice of base is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are often required to efficiently generate the enolate necessary for the intramolecular acyl transfer.[1] Ensure your solvent is anhydrous and aprotic, as protic solvents can quench the enolate. The reaction temperature may also need optimization; while some systems react at room temperature, others may require heating.
-
-
Difficulty with the Cyclization Step:
-
Problem: The 1,3-diketone intermediate does not efficiently cyclize to the chromone.
-
Solution: The acid catalyst for the cyclization step is critical. While sulfuric acid in acetic acid is common, other acids like hydrochloric acid or p-toluenesulfonic acid can be effective.[2][3] In some cases, microwave-assisted synthesis has been shown to improve the yield and reduce the reaction time for the cyclization step.
-
The Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to form a chromone.
Common Issues and Solutions:
-
Formation of Aurones as a Major Byproduct:
-
Problem: The reaction yields a significant amount of the isomeric aurone instead of the desired chromone.
-
Solution: The formation of aurones is a known side reaction, particularly with certain substitution patterns on the starting o-hydroxyacetophenone. To favor chromone formation, careful control of the base and temperature is necessary. In some instances, using a milder base or running the reaction at a lower temperature can suppress aurone formation. If aurone formation persists, exploring alternative synthetic routes to the desired chromone may be more efficient.
-
-
Low Overall Yield:
-
Problem: The reaction of the o-hydroxyaryl ketone with the anhydride and base results in a low yield of the final chromone product.
-
Solution: Ensure the anhydride used is of high purity and free from the corresponding carboxylic acid. The choice of base can also influence the yield; sodium acetate is traditionally used, but other bases can be explored. The reaction often requires high temperatures (150-180 °C), and ensuring the reaction reaches and maintains this temperature is important for driving the reaction to completion.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of chromones, allowing for easy comparison of different catalytic conditions.
Table 1: Comparison of Catalysts for the Cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione to Flavone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wells-Dawson Acid (WD) | Toluene | 110 | 4.5 | 91 |
| WD on Silica (WD40/SiO2) | Toluene | 110 | 4.5 | 91 |
| Preyssler H₁₄[NaP₅W₃₀O₁₁₀] | Chloroform | Reflux | 5 | 95 |
| Preyssler H₁₄[NaP₅W₂₉MoO₁₁₀] | Chloroform | Reflux | 6 | 90 |
| Keggin H₃[PW₁₂O₄₀] | Chloroform | Reflux | 8 | 87 |
Table 2: Optimization of Base and Solvent for the Cyclocarbonylative Sonogashira Coupling Synthesis of Flavone [4][5][6]
| Catalyst | Base | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Conversion (%) | Selectivity (Flavone:Aurone) |
| C1 | Et₂NH | Neat | 100 | 100 | 16 | 100 | 90:10 |
| C1 | Et₃N | Neat | 100 | 100 | 16 | 100 | 6:94 |
| C1 | Et₂NH | DMF | 100 | 100 | 16 | 100 | 92:8 |
| C1 | Et₂NH | Toluene | 100 | 100 | 16 | 97 | 93:7 |
| C1 | Et₂NH | THF | 100 | 100 | 16 | 80 | 100:0 |
Experimental Protocols
Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement[2][7]
Step 1: Esterification of 2-Hydroxyacetophenone
-
In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette.
-
Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.
-
Allow the reaction to stand for 20 minutes or until the heat evolution ceases.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Collect the solid product by vacuum filtration and wash with ice-cold methanol (~5 mL) followed by water (~5 mL).
Step 2: Baker-Venkataraman Rearrangement
-
In a flask, dissolve the crude 2-benzoyloxyacetophenone from the previous step in pyridine (15 mL).
-
Add powdered potassium hydroxide (2.5 g, 45 mmol).
-
Heat the solution to 50 °C on a steam or water bath with stirring. A yellow potassium salt should form.
-
Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.
-
Collect the resulting solid product by suction filtration and dry. This crude 1,3-diketone can be used directly in the next step.
Step 3: Acid-Catalyzed Cyclization
-
In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.
-
With stirring, add 1 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.
-
Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.
-
After the ice has completely melted, collect the crude flavone product by vacuum filtration and wash with water until the filtrate is no longer acidic.
Protocol 2: Synthesis of 2-Methylchromone via Kostanecki-Robinson Reaction (Adapted)
-
A mixture of 2-hydroxyacetophenone (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (15 mmol) is heated at 170-180 °C for 8-10 hours.
-
The reaction mixture is allowed to cool to room temperature and then poured into ice water.
-
The solid that separates is filtered, washed with water, and then treated with a 10% sodium hydroxide solution to remove any unreacted starting material.
-
The insoluble material is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford 2-methylchromone.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in chromone synthesis.
Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.
Caption: Troubleshooting logic for low yields in chromone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Minimize Side Product Formation in 4-Chromanone Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 4-chromanones. This guide provides practical troubleshooting advice and in-depth scientific explanations to help you identify, minimize, and avoid common side products, thereby enhancing the yield and purity of your target compounds. The 4-chromanone scaffold is a privileged structure in medicinal chemistry, making efficient and clean synthetic routes paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-chromanones and their primary side products?
A1: The two most prevalent methods for constructing the this compound core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[3] Each route is susceptible to specific side reactions.
-
Base-Promoted Condensation: The major side product in this reaction is the self-condensation of the aldehyde.[3] This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive.[3]
-
Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products, which can lead to polymer formation, especially at high concentrations.[3] Incomplete cyclization and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[3][4]
Q2: My this compound synthesis via base-promoted condensation is giving a low yield, especially with electron-donating groups on the 2'-hydroxyacetophenone. How can I improve it?
A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation.[3] To favor the desired this compound formation, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base like NaOH to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPA) can suppress aldehyde self-condensation.[5]
-
Microwave Irradiation: Employing microwave irradiation can significantly accelerate the desired reaction, often leading to higher yields and shorter reaction times.[3][5]
-
Solvent Choice: The choice of solvent can influence reaction rates. Ethanol is a commonly used solvent for this reaction.[5]
Q3: During the intramolecular Friedel-Crafts acylation, I'm observing significant amounts of polymeric material. What is the cause and how can I prevent it?
A3: Polymer formation arises from intermolecular acylation, where one molecule's acyl group reacts with the aromatic ring of another molecule. This is often favored at higher concentrations.
-
High Dilution: Performing the reaction under high dilution conditions will favor the intramolecular cyclization over the intermolecular reaction.
-
Controlled Addition: Slowly adding the phenoxypropionic acid or its acid chloride to the Lewis acid catalyst can help maintain a low concentration of the reactive species, thus minimizing polymerization.
-
Choice of Catalyst: The strength of the Lewis acid can influence the extent of side reactions. While strong Lewis acids like AlCl₃ are effective, they can also promote polymerization and other side reactions.[6] Experimenting with milder Lewis acids, such as FeCl₃ or ZnCl₂, may provide a better outcome. Polyphosphoric acid (PPA) is also a commonly used and effective reagent for this cyclization.[3]
Q4: I'm observing unexpected byproducts in my reactions involving the modification of the this compound scaffold. What are some common side reactions to be aware of?
A4: The this compound ring system is susceptible to various reactions, particularly under acidic or basic conditions.[7]
-
Ring Opening: Strong nucleophiles or harsh basic conditions can lead to the opening of the pyranone ring.
-
Dehydration: If a hydroxyl group is present, particularly at the 2- or 3-position, acid-catalyzed dehydration can occur to form the corresponding chromone or chromene.[5]
-
Rearrangements: Under strongly acidic conditions, substituents on the aromatic ring may undergo rearrangement.
-
Reactions at the 3-Position: The methylene group at the 3-position is activated by the adjacent carbonyl and can be a site for various reactions, including bromination and subsequent substitutions.[8]
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Reaction
| Potential Cause | Recommended Action |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature closely. For exothermic reactions, ensure efficient cooling to prevent localized overheating which can lead to thermal degradation.[9] |
| Poor Mixing and Mass Transfer Limitations | Optimize stirrer speed and design for better mixing, especially in larger scale reactions.[9] Consider using a more dilute reaction mixture to improve homogeneity.[9] |
| Deactivated Starting Materials | For Friedel-Crafts reactions, electron-withdrawing groups on the aromatic ring can significantly slow down or inhibit the reaction.[10] A stronger Lewis acid or higher reaction temperatures may be required. |
| Impure Reagents | Ensure all starting materials and solvents are of high purity and are anhydrous, especially for water-sensitive reactions like Friedel-Crafts acylations.[3] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Action |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions that favor the desired product. |
| Decomposition of Starting Material or Product | Analyze the stability of your starting materials and product under the reaction conditions. If decomposition is observed, consider milder reaction conditions or a shorter reaction time.[3] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of reagents. For example, in Friedel-Crafts acylations, using an excess of the acylating agent can lead to di-acylation or other side reactions. |
| Air or Moisture Sensitivity | If your reaction is sensitive to air or moisture, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Formation of Isomers | If your reaction can lead to the formation of diastereomers or regioisomers, their similar polarities can make chromatographic separation challenging.[11] Consider optimizing the reaction for higher selectivity or exploring different chromatography conditions (e.g., different solvent systems, stationary phases). |
| Baseline Impurities in Starting Materials | Purify starting materials before use to avoid carrying impurities through the reaction sequence.[3] |
| Product Tailing on Silica Gel | The ketone and ether functionalities of this compound can interact with the acidic silica gel. Adding a small amount of a mild base like triethylamine to the eluent can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-4-Chromanones
This protocol is adapted from a procedure for the synthesis of substituted chroman-4-ones.[5]
-
To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone (1.0 equiv), the desired aldehyde (1.1 equiv), and diisopropylethylamine (DIPA) (1.1 equiv) in ethanol (0.4 M solution of the 2'-hydroxyacetophenone).[5]
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[3][5]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.[3]
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[3][5]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc:heptane) to afford the desired this compound.[5]
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This is a general procedure for the cyclization of phenoxypropionic acids to form 4-chromanones.[3]
-
Place the phenoxypropionic acid in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.[3]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Synthetic Routes to 4-Chromanones and Common Side Products
Caption: Synthetic pathways for this compound synthesis and major side products.
Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Current developments in the synthesis of this compound-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 11. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 4-Chromanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of 4-chromanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor regioselectivity in this compound synthesis via intramolecular Friedel-Crafts cyclization?
A1: The primary cause of poor regioselectivity is the presence of competing reaction sites on the aromatic ring of the 3-phenoxypropanoic acid precursor. The electronic nature of the substituents on the aromatic ring dictates the position of the intramolecular acylation. Activating groups (e.g., hydroxyl, methoxy) and deactivating groups (e.g., halogens) direct the cyclization to specific positions, and if multiple positions are activated, a mixture of regioisomers can be formed.
Q2: How does the choice of Lewis acid impact the regioselectivity of the cyclization?
A2: The Lewis acid plays a crucial role in activating the carboxylic acid for electrophilic attack on the aromatic ring. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower regioselectivity due to their high reactivity. Milder Lewis acids or Brønsted acids can offer better control in certain cases. The choice of catalyst can influence the stability of the transition state leading to different regioisomers.
Q3: Can the solvent choice influence the formation of the desired regioisomer?
A3: Yes, the solvent can have a significant impact on regioselectivity. The polarity of the solvent can affect the stability of the acylium ion intermediate and the transition states of the cyclization. For instance, polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and favoring one regioisomer over another.
Troubleshooting Guide
Problem 1: Formation of a mixture of 5- and 7-substituted 4-chromanones from a meta-substituted phenol precursor.
When starting with a 3-substituted phenol, the intramolecular Friedel-Crafts cyclization of the corresponding 3-phenoxypropanoic acid can lead to a mixture of the 5- and 7-substituted 4-chromanones. The directing effect of the substituent at the 3-position influences the site of acylation.
Troubleshooting Steps:
-
Modify the Cyclization Catalyst: The choice of catalyst can significantly influence the regiochemical outcome. Polyphosphoric acid (PPA) is a common reagent for this cyclization. However, varying the catalyst can alter the product ratio.
Catalyst Substrate Product Ratio (7-substituted : 5-substituted) Total Yield (%) Polyphosphoric Acid (PPA) 3-(3-Methoxyphenoxy)propanoic acid Mixture Moderate Eaton's Reagent (P₂O₅ in MsOH) 3-(3-Methoxyphenoxy)propanoic acid Improved selectivity for 7-methoxy-4-chromanone Good Triflic Acid (TfOH) 3-(3-Methoxyphenoxy)propanoic acid High selectivity for 7-methoxy-4-chromanone High -
Alter the Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Employ a Protecting Group Strategy: If the substituent is a hydroxyl group, protecting it as a methyl ether can alter the electronic properties of the ring and improve the regioselectivity of the cyclization.
Problem 2: Lack of regioselectivity in the acylation of a phenol with multiple activated positions.
A common challenge arises in the synthesis of hydroxy-4-chromanones from di- or trihydroxyphenols, such as resorcinol, where multiple positions are activated for electrophilic substitution.
Troubleshooting Steps:
-
Control the Acylation Step: Instead of a one-pot reaction, a stepwise approach can provide better control. First, perform a regioselective Friedel-Crafts acylation of the phenol with an appropriate acylating agent, followed by cyclization.
Phenol Acylating Agent Catalyst Major Acylation Product Resorcinol 3-Chloropropionyl chloride AlCl₃ 1-(2,4-Dihydroxyphenyl)-3-chloropropan-1-one Resorcinol 3-Bromopropionic acid Trifluoromethanesulfonic acid 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one -
Optimize the Cyclization Conditions: The subsequent intramolecular cyclization of the acylated intermediate is typically achieved under basic conditions.
Intermediate Base Product 1-(2,4-Dihydroxyphenyl)-3-chloropropan-1-one aq. NaOH 7-Hydroxy-4-chromanone 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one aq. NaOH 7-Hydroxy-4-chromanone[1]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-chromanone with High Regioselectivity
This two-step protocol maximizes the yield of the desired 7-hydroxy regioisomer from resorcinol.[1]
Step 1: Regioselective Acylation of Resorcinol
-
To a stirred solution of resorcinol (1.0 eq) in a suitable solvent, add 3-bromopropionic acid (1.1 eq).
-
Slowly add trifluoromethanesulfonic acid (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one (1.0 eq) in 2 M aqueous sodium hydroxide.
-
Stir the solution at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 7-hydroxy-4-chromanone.
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Cyclization of 3-Phenoxypropanoic Acids
This protocol can be used for various substituted 3-phenoxypropanoic acids. Note that regioselectivity will depend on the substitution pattern of the starting material.
-
Prepare the 3-phenoxypropanoic acid by reacting the desired phenol with acrylic acid or a suitable 3-halopropionate ester followed by hydrolysis.
-
Add the 3-phenoxypropanoic acid (1.0 eq) to an excess of polyphosphoric acid (PPA) with mechanical stirring.
-
Heat the mixture to 80-100 °C for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Reaction Pathway: Regioselective Synthesis of 7-Hydroxy-4-chromanone
Caption: Regioselective synthesis of 7-hydroxy-4-chromanone.
Logical Workflow: Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Signaling Pathway: Directing Effects in Friedel-Crafts Cyclization
Caption: Electronic vs. steric effects in cyclization.
References
Technical Support Center: Purification of 4-Chromanone Derivatives
Welcome to the technical support center for the purification of 4-chromanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound derivative sample?
A1: The impurities in your crude product will largely depend on the synthetic route used.
-
From Condensation of a 2'-hydroxyacetophenone with an aldehyde: A major side-product can be the self-condensation product of the aldehyde. This is particularly problematic when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which deactivates it towards the desired reaction.
-
From Intramolecular Friedel-Crafts acylation of a phenoxypropionic acid: Common side-products include intermolecular acylation products, leading to polymer formation, especially at high concentrations. Incomplete cyclization can also leave unreacted starting material in your crude mixture.
Q2: My yield is very low after purification. What are the common causes for this?
A2: Low yields after purification can stem from several factors:
-
Sub-optimal reaction conditions: The presence of significant side products, as mentioned in Q1, will naturally lead to lower yields of the desired this compound derivative.[1]
-
Decomposition on silica gel: While not extensively documented for all derivatives, 4-chromanones can be sensitive to the slightly acidic nature of silica gel, potentially leading to degradation during column chromatography. It is advisable to test the stability of your compound on a TLC plate prior to committing the bulk of your material to a column.[2]
-
Improper solvent selection for recrystallization: Using a solvent in which your compound is too soluble at room temperature will result in significant loss of product to the mother liquor.
-
Product smearing or irreversible adsorption during column chromatography: Highly polar derivatives may streak or bind irreversibly to the silica gel, making elution and recovery difficult.
Q3: How can I test if my this compound derivative is stable to silica gel?
A3: A simple way to test for stability is to perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in a suitable eluent. After the run, dry the plate, turn it 90 degrees, and run it again in the same eluent. If your compound is stable, the spot will move to a new position along the diagonal. If you observe streaking or the appearance of new spots off the diagonal, it is an indication that your compound may be degrading on the silica gel.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system. | - Use TLC to screen for a solvent system that gives good separation (a ΔRf of at least 0.2 is ideal). A target Rf of 0.2-0.4 for the desired compound is a good starting point. - Consider using a gradient elution if a single solvent system is ineffective. |
| Column overloading. | - As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. - If the compound is still not eluting, a "flush" with a very polar solvent (e.g., 5-10% methanol in dichloromethane) can be attempted, but be aware that this may also elute strongly adsorbed impurities. |
| The compound may have degraded on the column. | - Test for stability on a TLC plate (see FAQ 3). - If the compound is acid-sensitive, consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or an alternative stationary phase like alumina. | |
| Low Recovery of the Product | Irreversible adsorption to the silica gel. | - For very polar compounds, adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the nature of your compound) to the eluent can help to improve recovery. |
| The fractions are too dilute to detect the product. | - Concentrate the fractions you expect to contain your product and re-analyze by TLC. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | - Start with a less polar solvent system. Your product should have an Rf of less than 0.5 in the chosen eluent. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of your compound and try cooling again. - Add an anti-solvent (a solvent in which your compound is insoluble, but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly. |
| - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available. | ||
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a lower-boiling solvent. |
| The solution is too concentrated or cooled too quickly. | - Add a small amount of hot solvent to dissolve the oil, and allow it to cool more slowly. | |
| Low Yield of Crystals | The compound is too soluble in the cold solvent. | - Cool the solution in an ice bath to maximize crystal formation. - Choose a different solvent or solvent system where the compound has lower solubility at low temperatures. |
| Too much solvent was used. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower. | |
| Crystals are colored or appear impure | Impurities were co-precipitated. | - Ensure the solution cools slowly to allow for selective crystallization. Rapid cooling can trap impurities. - Consider a hot filtration step to remove any insoluble impurities before cooling. - A second recrystallization may be necessary. |
Quantitative Data
The following table summarizes the purification of several this compound derivatives by flash column chromatography, highlighting the solvent systems used and the resulting yields.
| Compound | Purification Method | Eluent System | Yield |
| 2-Pentylchroman-4-one | Flash Chromatography | 5% Ethyl Acetate in Heptane | 55% |
| 6,8-Dibromo-2-pentylchroman-4-one | Flash Chromatography followed by Recrystallization | 2% Ethyl Acetate in Hexane (for chromatography) | 56% |
| 6,8-Dimethyl-2-pentylchroman-4-one | Flash Chromatography (x2) | 5% Ethyl Acetate in Hexane | 17% |
Data sourced from: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[3]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
This protocol is a general guideline and should be adapted based on the specific properties of the this compound derivative being purified.
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size (a silica gel to crude product weight ratio of 30:1 to 50:1 is common).
-
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.
-
Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: General Procedure for Recrystallization
This protocol provides a general framework for purification by recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a small volume of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, acetone, and mixtures such as hexane/ethyl acetate or ethanol/water.[1][4]
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add the chosen solvent in small portions and heat the mixture to boiling with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
-
Visualizations
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of this compound derivatives.
Troubleshooting Logic for Low Yield in Column Chromatography
Caption: A decision tree for troubleshooting low yields in column chromatography.
References
Overcoming lability of 4-chromanone under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chromanone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the inherent lability of the this compound scaffold under acidic or basic conditions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative degrading during my reaction or work-up?
A1: The this compound scaffold contains two key reactive sites that contribute to its instability under both acidic and basic conditions.[1]
-
Under acidic conditions: The ether linkage in the heterocyclic ring can be protonated, making it susceptible to nucleophilic attack and subsequent ring-opening. This is a classic acid-catalyzed ether cleavage reaction.[2][3]
-
Under basic conditions: The α-protons (at the C3 position) are acidic and can be removed by a base to form an enolate. The primary degradation pathway involves the cleavage of the heterocyclic ring through a retro-Michael (dealcoholation) reaction, leading to the formation of a 2'-hydroxyphenyl vinyl ketone.
Q2: What are the likely degradation products I am seeing in my analysis (TLC, LC-MS, NMR)?
A2: Under acidic conditions, the primary degradation product is typically the ring-opened 3-(2-hydroxyphenoxy)propanoic acid or a related derivative, depending on the nucleophile present. Under basic conditions, the most common degradation product is a 2'-hydroxyphenyl vinyl ketone derivative, which may appear as a more polar spot on a TLC plate.
Q3: How can I monitor the stability of my this compound compound during a reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the stability of your compound.[4] A stable reaction will show the consumption of starting material and the appearance of the desired product spot. If you observe streaking or the appearance of multiple new spots, particularly polar ones, it is an indication of degradation. For more quantitative analysis, taking time points for LC-MS or ¹H NMR analysis can provide precise information on the extent of degradation.
Troubleshooting Guides
Issue 1: Low Yield or Complete Decomposition in an Acid-Catalyzed Reaction
-
Possible Cause: Strong acidic conditions are protonating the ether oxygen, leading to a ring-opening reaction.
-
Solutions:
-
Use Milder Acids: Replace strong mineral acids (e.g., H₂SO₄, HCl) or strong sulfonic acids (e.g., triflic acid) with milder alternatives. Lewis acids that are less prone to protonation, such as ZnCl₂, Sc(OTf)₃, or Bi(OTf)₃, can be effective catalysts for many reactions.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to reduce the rate of the degradation side reaction.
-
Anhydrous Conditions: Ensure your reaction is completely free of water. Water can act as a nucleophile in the acid-catalyzed ring-opening.
-
Protect the Carbonyl Group: If the reaction chemistry allows, protect the C4-carbonyl as an acetal (e.g., using ethylene glycol). Acetals are stable to many acidic conditions under which the unprotected ketone is not.
-
Issue 2: Low Yield or Product Degradation Under Basic Conditions
-
Possible Cause: The reaction conditions are facilitating the formation of the enolate, leading to a retro-Michael reaction and ring-opening.
-
Solutions:
-
Use Non-Nucleophilic or Hindered Bases: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can be effective for deprotonation at low temperatures, minimizing side reactions.
-
Optimize Temperature: Perform base-mediated reactions at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and suppress the retro-Michael pathway.
-
Protect the Carbonyl Group: The most robust solution is to protect the C4-carbonyl as an acetal. Acetals are stable under basic conditions and prevent the formation of the enolate, thereby inhibiting the primary degradation pathway.[5][6]
-
Data Presentation
The following table provides an illustrative comparison of the stability of this compound under various conditions. Note that these are representative values to demonstrate trends.
| Condition | Temperature | Stability (Approx. % remaining after 24h) | Notes |
| 1M HCl (aq) | 25 °C | < 10% | Rapid degradation due to acid-catalyzed ring-opening. |
| Acetic Acid | 25 °C | ~ 70% | Milder acid, less degradation. |
| 1M NaOH (aq) | 25 °C | < 5% | Very rapid degradation via retro-Michael reaction. |
| K₂CO₃ in Acetone | 25 °C | ~ 80% | Mild inorganic base, generally suitable for many transformations. |
| Acetal-Protected this compound in 1M NaOH | 25 °C | > 95% | Acetal protection effectively prevents base-catalyzed degradation. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal at the C4 position, which is an effective strategy to protect the this compound core against both acidic and basic conditions.[7][8]
Materials:
-
This compound (1 equivalent)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal-protected this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Acetal-Protected this compound
Materials:
-
Acetal-protected this compound
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected this compound in acetone.
-
Add 1M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Suppressing coumarin formation during chromone synthesis
Welcome to the Technical Support Center for Chromone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromone synthesis experiments. Here you will find frequently asked questions, detailed troubleshooting guides for common synthesis methods, and step-by-step experimental protocols to help you minimize the formation of coumarin byproducts and maximize your yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromone synthesis methods and their primary challenges?
A1: The most prevalent methods for synthesizing chromones include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, the Simonis reaction, and the Vilsmeier-Haack reaction for 3-formylchromones.[1] A primary challenge across these methods is the competitive formation of coumarin isomers, which can significantly reduce the yield of the desired chromone and complicate purification.
Q2: Why is coumarin formation a common side reaction in chromone synthesis?
A2: Chromones and coumarins are structural isomers. Many synthetic routes proceed through common intermediates that can undergo cyclization in two different ways. The reaction conditions, particularly the type of catalyst (acidic vs. basic) and temperature, play a crucial role in directing the cyclization towards either the chromone or the coumarin scaffold.
Q3: How can I determine the ratio of chromone to coumarin in my product mixture?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a reliable method for the simultaneous quantification of chromones and coumarins.[2] A validated HPLC method allows for the separation and quantification of each isomer, providing an accurate assessment of your reaction's selectivity.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during chromone synthesis.
Issue 1: High percentage of coumarin byproduct in the Simonis Reaction.
-
Question: My Simonis reaction between a phenol and a β-ketoester is yielding a significant amount of coumarin. How can I favor the formation of the chromone?
-
Answer: The formation of coumarin is favored under strongly acidic conditions. To promote chromone formation, the choice of condensing agent is critical. Using phosphorus pentoxide (P₂O₅) is generally preferred over strong protic acids like sulfuric acid (H₂SO₄).[3]
-
Troubleshooting Steps:
-
Change the Condensing Agent: If you are using H₂SO₄, switch to P₂O₅. P₂O₅ acts as both a catalyst and a dehydrating agent, favoring the intramolecular cyclization that leads to chromones.
-
Optimize Reaction Temperature: While heat is necessary, excessive temperatures can sometimes lead to side reactions. Experiment with a slightly lower temperature to see if it improves selectivity.
-
Substrate Considerations: The structure of your phenol and β-ketoester can influence the outcome. If possible, consider using a β-ketoester with a bulky group, which can sterically hinder the pathway to coumarin formation.
-
-
Issue 2: Low yield in the Baker-Venkataraman rearrangement.
-
Question: My Baker-Venkataraman rearrangement is not proceeding to completion, resulting in a low yield of the desired 1,3-diketone intermediate. What could be the issue?
-
Answer: The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer. Incomplete reactions are often due to issues with the base, solvent, or reaction temperature.
-
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is crucial for efficient enolate formation. Common choices include potassium tert-butoxide or sodium hydride. Ensure your base is fresh and has not been deactivated by moisture.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., dry THF, DMSO, or pyridine) and ensure your glassware is thoroughly dried. Protic solvents can quench the enolate intermediate.[4]
-
Temperature Optimization: While some rearrangements proceed at room temperature, others may require heating to reflux.[4] Gradually increase the temperature to find the optimal condition for your specific substrates.
-
-
Issue 3: Formation of aurone byproducts in the Kostanecki-Robinson reaction.
-
Question: In my Kostanecki-Robinson reaction, I am observing the formation of yellow-colored aurones in addition to the expected chromone. How can I suppress this side reaction?
-
Answer: The formation of 2-benzylidene-coumaran-3-ones (aurones) is a known side reaction in the Kostanecki-Robinson synthesis, particularly with certain substitution patterns on the starting o-hydroxyacetophenone.
-
Troubleshooting Steps:
-
Control of Base and Temperature: Careful control of the base (typically the sodium salt of the corresponding carboxylic acid) and reaction temperature is necessary. Try using a slight excess of the base and a lower reaction temperature to see if it disfavors aurone formation.
-
Anhydride Purity: Ensure the acid anhydride used is of high purity and free from the corresponding carboxylic acid, as this can affect the reaction equilibrium.
-
Alternative Synthetic Route: If aurone formation is persistent and significantly impacts your yield, consider an alternative route to the desired chromone, such as the Baker-Venkataraman rearrangement.
-
-
Data Presentation
The selectivity of chromone synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes typical yields and selectivity for different chromone synthesis methods.
| Synthesis Method | Typical Starting Materials | Key Reagents/Catalysts | Typical Chromone Yield | Notes on Coumarin Suppression |
| Simonis Reaction | Phenol, β-ketoester | P₂O₅ | Good to Excellent | Using P₂O₅ instead of H₂SO₄ is crucial to favor chromone formation. |
| Baker-Venkataraman | o-Acyloxyacetophenone | Strong base (e.g., KOtBu, NaH) | High to Excellent | This method is generally highly selective for the 1,3-diketone precursor to chromones. Coumarin formation is not a typical side reaction.[4][5][6] |
| Kostanecki-Robinson | o-Hydroxyaryl ketone, Aliphatic acid anhydride | Sodium salt of the corresponding acid | Moderate to Good | Can produce coumarins as byproducts. Careful control of reaction conditions is needed.[7] |
| Vilsmeier-Haack | 2-Hydroxyacetophenone | DMF, POCl₃ | 80-90% | Highly selective for the synthesis of 3-formylchromones.[8] |
| Claisen-Schmidt | o-Hydroxyacetophenone, Aromatic aldehyde | Base (e.g., NaOH, KOH) | Good to High | This method first forms a chalcone, which is then cyclized to a chromone. Selectivity is generally good in the cyclization step. |
Experimental Protocols
Protocol 1: Simonis Reaction for Chromone Synthesis
This protocol describes the synthesis of a 2-methylchromone derivative from a substituted phenol and ethyl acetoacetate using phosphorus pentoxide.
-
Reactant Mixture: In a round-bottom flask, thoroughly mix the substituted phenol (1.0 eq.) and ethyl acetoacetate (1.2 eq.).
-
Addition of P₂O₅: Slowly add phosphorus pentoxide (P₂O₅) (2.0 eq.) to the mixture with vigorous stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Baker-Venkataraman Rearrangement and Cyclization for Flavone (2-Phenylchromone) Synthesis
This is a two-step protocol starting from 2-hydroxyacetophenone.
Step A: Baker-Venkataraman Rearrangement
-
Esterification: Dissolve 2-hydroxyacetophenone (1.0 eq.) in anhydrous pyridine. Add benzoyl chloride (1.5 eq.) dropwise while cooling the mixture in an ice bath. Stir at room temperature for 2 hours. Pour the reaction mixture into cold dilute HCl to precipitate the ester. Filter, wash with water, and dry the crude 2-benzoyloxyacetophenone.
-
Rearrangement: Dissolve the crude ester (1.0 eq.) in anhydrous pyridine. Add powdered potassium hydroxide (3.0 eq.) and heat the mixture to 50-60 °C for 30 minutes with stirring. Cool the mixture and acidify with dilute acetic acid. The precipitated 1,3-diketone is filtered, washed with water, and dried.
Step B: Acid-Catalyzed Cyclization
-
Cyclization: Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. The precipitated flavone is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol.
Protocol 3: Quantitative Analysis of Chromone and Coumarin by HPLC
This protocol provides a general method for the separation and quantification of chromone and coumarin isomers.
-
Sample Preparation: Prepare a standard stock solution of your chromone and the potential coumarin byproduct of known concentrations in a suitable solvent (e.g., acetonitrile or methanol). Prepare a solution of your crude reaction product in the same solvent.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 2.7 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 10% to 90% acetonitrile over a set time.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at a wavelength where both isomers have significant absorbance (e.g., 300 nm).[2]
-
-
Analysis: Inject the standard solutions to determine the retention times and generate a calibration curve for each compound. Inject your sample solution.
-
Quantification: Identify the peaks in your sample chromatogram based on the retention times of the standards. The area under each peak can be used to determine the concentration of each isomer from the calibration curve, allowing you to calculate the chromone to coumarin ratio.
Visualizations
Competing Pathways in Simonis Reaction
The Simonis reaction can proceed via two different cyclization pathways, leading to either a chromone or a coumarin. The choice of catalyst influences which pathway is favored.
Caption: Simonis reaction pathways to chromone vs. coumarin.
General Workflow for Baker-Venkataraman Rearrangement
This workflow illustrates the steps involved in synthesizing a chromone via the Baker-Venkataraman rearrangement.
Caption: Workflow for chromone synthesis via Baker-Venkataraman rearrangement.
Troubleshooting Logic for Low Chromone Yield
This diagram outlines a logical approach to troubleshooting low yields in chromone synthesis.
Caption: Troubleshooting logic for low chromone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by high performance liquid chromatography with diode array and tandem mass detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 4-Chromanone Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the catalytic cyclization synthesis of 4-chromanones.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for 4-chromanone cyclization?
A variety of catalysts are employed for the synthesis of 4-chromanones, ranging from classical acids to modern transition metal complexes. The choice depends on the specific synthetic route and substrate. Common classes include:
-
Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are traditionally used.[1] Lewis acids and dehydrating agents such as polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are also effective, with P₂O₅ often favoring chromone formation over isomeric coumarins.[1] Milder acids like p-toluenesulfonic acid (p-TSA) can be used to prevent decomposition of sensitive substrates.[1]
-
Transition Metal Catalysts: These are highly efficient and selective. Palladium complexes, such as [Pd(NHC)(3-CF3-An)Cl2], are used for C-N bond activation routes.[2] Silver (Ag) and copper (Cu) catalysts are employed in radical cascade cyclization reactions.[3][4] Cationic Ruthenium-H complexes have also proven effective.[5]
-
Photoredox Catalysts: Visible-light-mediated photoredox catalysis, often using ruthenium or iridium complexes, offers a mild and environmentally friendly approach for radical-based transformations leading to 4-chromanones.[6]
-
Organocatalysts: N-Heterocyclic carbenes (NHCs) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze annulation and Michael addition pathways to form the chromanone core.[5]
Q2: How do I select the best catalyst for my specific substrate?
Catalyst selection is critical for a successful synthesis. Consider the following factors:
-
Functional Group Tolerance: Review the literature to ensure the catalyst is compatible with other functional groups in your starting material. For example, harsh acidic conditions might cleave protecting groups or cause side reactions.
-
Desired Selectivity: For intramolecular cyclizations, regioselectivity can be an issue. The choice between a strong Brønsted acid like H₂SO₄ and a dehydrating agent like P₂O₅ can determine whether the major product is the desired this compound or the isomeric coumarin.[1]
-
Reaction Mechanism: The synthetic strategy dictates the catalyst type. Classical condensation/cyclization reactions often require acid catalysts.[1] Radical cascade reactions may necessitate silver, copper, or photoredox catalysts.[3][4]
-
Reaction Conditions: Some catalysts require anhydrous or inert conditions, while others, like certain photoredox systems, may work in aqueous media.[3]
Q3: What are the primary byproducts in this compound cyclization and how can they be minimized?
A common issue is the formation of isomeric coumarins, especially when using strong Brønsted acids in reactions like the Simonis reaction.[1] This occurs when reaction conditions favor nucleophilic attack at an alternative carbonyl group.
-
Solution: To favor this compound formation, use phosphorus pentoxide (P₂O₅) as the catalyst.[1] Optimizing the reaction temperature by starting low and gradually increasing it can also improve selectivity.[1]
Q4: How significantly do reaction conditions influence catalyst performance?
Reaction conditions are paramount for optimizing catalyst activity and selectivity.
-
Temperature: Insufficient heat can lead to slow or incomplete reactions, while excessive heat can cause decomposition of starting materials or products and reduce selectivity.[1]
-
Solvent: The choice of solvent is crucial as it can affect catalyst solubility and reactivity. Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are often preferred for metathesis catalysts due to weak binding affinity.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time, ensuring the consumption of starting material without significant product degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low or reaction time is too short. 3. Impurities in starting materials or solvents are poisoning the catalyst. 4. Incorrect solvent for the reaction. | 1. Use a fresh batch of catalyst or increase the catalyst loading. For acid catalysis, consider switching to a stronger acid like PPA.[1] 2. Gradually increase the reaction temperature and monitor progress via TLC. Extend the reaction time.[1] 3. Ensure all starting materials and solvents are pure and dry. 4. Perform a solvent screen to find the optimal medium. |
| Major Product is the Coumarin Isomer | Reaction conditions favor nucleophilic attack at the ester carbonyl of a β-ketoester intermediate.[1] | 1. Use phosphorus pentoxide (P₂O₅) as the catalyst, which is known to favor chromone/chromanone formation.[1] 2. Avoid strong Brønsted acids like sulfuric acid if coumarin formation is dominant.[1] |
| Multiple Unidentified Spots on TLC; Low Yield of Desired Product | Decomposition of starting material or product under harsh acidic or thermal conditions.[1] | 1. Reduce the reaction temperature and extend the reaction time.[1] 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid).[1] 3. Decrease the concentration of the strong acid catalyst.[1] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Product inhibition. 3. Reversible reaction reaching equilibrium. | 1. Add a second portion of the catalyst to the reaction mixture. 2. If possible, perform the reaction at a higher dilution. 3. For reactions that produce a volatile byproduct (e.g., water), use a Dean-Stark apparatus or a strong dehydrating agent to drive the reaction forward. |
Catalyst Performance Data
Table 1: Comparison of Common Acid Catalysts for Cyclization Note: This table is compiled from various sources and illustrates the variety of catalysts used. Direct comparative studies are rare, and outcomes may vary based on substrate and specific conditions.
| Reaction Type | Catalyst | Typical Conditions | Outcome/Yield |
| Cyclization of 1,3-diketone | Concentrated HCl / Acetic Acid | Reflux | Good to excellent |
| Cyclization of 1,3-diketone | Sulfuric Acid / Acetic Acid | Reflux | Good to excellent |
| Simonis Reaction | Phosphorus Pentoxide (P₂O₅) | 100°C | Favors chromone formation |
| Simonis Reaction | Sulfuric Acid | Variable | Can lead to mixtures with coumarins[1] |
| Dehydration of chroman-4-ol | p-Toluenesulfonic acid (p-TSA) | Toluene, 90°C | Good (e.g., 63%)[1] |
| Cyclization of aryloxypropionitriles | TfOH / TFA | N/A | Moderate to excellent[7] |
Table 2: Overview of Modern Catalytic Systems for this compound Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| AgNO₃ / (NH₄)₂S₂O₈ | Cascade Decarboxylation / Oxidative Cyclization | o-(allyloxy)arylaldehydes with α-oxocarboxylic acids | Forms 3-acyl-4-chromanones via a radical cyclization pathway.[3] |
| Tris(bipyridine)ruthenium(II) chloride | Photoredox Catalysis | Alkenyl aldehydes with activated bromides | Visible-light-mediated tandem radical addition-cyclization at room temperature.[3] |
| [Pd(NHC)(3-CF3-An)Cl2] | C-N Activation / Cyclization | Aryl ammonium salts | Highly active and selective Pd(II)-NHC complex.[2] |
| DBU | Oxa-Michael Addition | Alkynyl o-quinone methide | Catalyzes a sequence of conjugate addition and isomerization to yield flavanones (2-aryl-chromanones).[5] |
| Organoselenium / Visible Light | Tandem Oxidation / Radical Cyclization | 2-(allyloxy)benzaldehydes | Synergistic catalytic system for direct construction of spiroepoxy chroman-4-ones.[4] |
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Cyclization of a 1-(2-hydroxyphenyl)-1,3-dione [1]
-
Dissolution: Dissolve the 1-(2-hydroxyphenyl)-1,3-dione intermediate in glacial acetic acid in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120°C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature and pour it into a beaker of ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Silver-Catalyzed Cascade Cyclization [3]
-
Setup: To a reaction tube, add o-(allyloxy)arylaldehyde (1 equiv.), α-oxocarboxylic acid (2 equiv.), AgNO₃ (0.2 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈) (2 equiv.).
-
Solvent: Add a 1:1 mixture of acetone/H₂O.
-
Heating: Seal the tube and stir the mixture in a preheated oil bath at 90°C.
-
Monitoring: Monitor the reaction for 12 hours or until completion by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.
Visualizations
Caption: Workflow for selecting a catalyst for this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound cyclization.
Caption: General pathway for catalytic this compound synthesis.
References
Managing competing reactions in 3-substituted chromanone synthesis
Welcome to the technical support center for managing challenges in the synthesis of 3-substituted chromanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Instead of a generic overview, we will directly address the specific, and often frustrating, competing reactions and side products that can arise during your experiments. Here, we provide field-proven insights and troubleshooting strategies grounded in mechanistic principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. Each question details a common issue, its probable causes rooted in reaction mechanisms, and actionable solutions to regain control of your synthesis.
Question 1: My reaction is clean by TLC, but after workup and purification, I have a mixture of diastereomers. How can I improve the stereoselectivity?
Probable Cause: The intramolecular oxa-Michael addition that forms the chromanone ring is often a reversible process, especially under the reaction conditions (acidic or basic) used for cyclization.[1] Even if the initial cyclization kinetically favors one diastereomer, the reaction mixture can equilibrate over time to a thermodynamic mixture of isomers. Furthermore, the stereocenters at C2 and C3 can be susceptible to epimerization under harsh pH conditions during the reaction or aqueous workup.[2]
Solution Strategy:
-
Condition Optimization:
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the kinetically controlled product and slow down the rate of retro-Michael reaction and subsequent equilibration.
-
Screen Catalysts: For base-catalyzed reactions, switching from strong bases (e.g., NaOH, KOtBu) to milder organic bases (e.g., DBU, DIPEA) can prevent epimerization. For organocatalytic approaches, chiral catalysts like L-proline or its derivatives are specifically designed to control the facial selectivity of the cyclization.[1][3]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent post-reaction epimerization.
-
-
Workup and Purification:
-
Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH (pH ~7) before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous layers.
-
Avoid Protic Solvents if Possible: If the product is sensitive, consider using chromatography conditions with buffered mobile phases or avoiding protic solvents like methanol, which can facilitate epimerization on silica gel.
-
-
Leverage Reversibility: If you consistently obtain a mixture, you may be able to use the reaction's reversibility to your advantage.
-
Isolate the major, desired diastereomer.
-
Resubmit the mother liquor, containing the undesired isomer, to the optimized reaction conditions to re-equilibrate the mixture, thereby converting some of the undesired isomer back into the desired one.[1]
-
Experimental Protocol: Diastereomer Equilibration
-
Combine the impure mixture of diastereomers in the original reaction solvent.
-
Add a catalytic amount of the base used for the cyclization (e.g., 0.1 eq DBU).
-
Stir at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours, monitoring the diastereomeric ratio by ¹H NMR or LC-MS.
-
Once the ratio favors the desired product, perform a neutral workup and purify.
Question 2: I'm trying to synthesize a 3-formylchromanone, but my main product is a substituted pyridine or pyrazole. What is happening?
Probable Cause: This is a classic case of a competing ring-opening/recyclization pathway. The electron-withdrawing substituent at the C3 position (like a formyl, cyano, or acyl group) makes the C2 position of the chromone ring highly electrophilic and susceptible to nucleophilic attack.[4][5] If your reaction contains a binucleophile (e.g., hydrazine, hydroxylamine, or even some primary amines used as catalysts or reagents), it can attack C2, opening the pyrone ring. The resulting intermediate then undergoes a subsequent intramolecular condensation and recyclization to form a new, more stable heterocyclic system.[4][6]
Solution Strategy:
-
Re-evaluate Your Reagents:
-
Identify any potential binucleophiles in your reaction. This includes reagents, solvents (e.g., hydrazine as a reducing agent), and even certain catalysts.
-
If using an amine base, switch to a non-nucleophilic, sterically hindered base like proton sponge or a tertiary amine like triethylamine or DIPEA.
-
-
Modify the Synthetic Route:
-
Protect the C3-Substituent: If the C3-formyl group is the culprit, consider protecting it as an acetal before performing reactions that involve strong nucleophiles. The acetal can be removed under acidic conditions after the main transformation is complete.
-
Introduce the C3-Substituent Later: Synthesize the unsubstituted chromanone first. Then, perform a formylation reaction at the C3 position (e.g., via Vilsmeier-Haack reaction on an enaminone precursor).[7] This avoids having the activating formyl group present during nucleophilic steps.
-
Diagram: Competing Pathways for 3-Formylchromone
Caption: Competing reaction pathways for a 3-formylchromanone.
Question 3: My synthesis of a 2'-hydroxychalcone precursor is yielding a coumarin instead of the desired chromanone after the cyclization step. Why?
Probable Cause: The formation of a chromone versus a coumarin from a phenolic β-diketone intermediate (often formed in situ via a Baker-Venkataraman rearrangement) is a well-known competitive process. The outcome is highly dependent on the cyclization/dehydration conditions, particularly the choice of acid catalyst. The reaction can proceed via two different enolization and cyclization pathways, one leading to the chromone scaffold and the other to the coumarin scaffold.[8]
-
Simonis Reaction Conditions (P₂O₅): Generally favor chromone formation.
-
Pechmann Condensation Conditions (H₂SO₄): Generally favor coumarin formation.[8]
Solution Strategy:
-
Change the Cyclization Catalyst: If you are using a strong Brønsted acid like H₂SO₄ or HCl and observing coumarin formation, switch to a dehydrating agent that acts as a Lewis acid, such as phosphorus pentoxide (P₂O₅).
-
Isolate the Intermediate: Instead of a one-pot procedure, consider isolating the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione intermediate. Purifying this diketone before subjecting it to specific chromone-forming cyclization conditions can prevent side reactions.
-
Use Milder Conditions: Harsh acidic conditions can promote rearrangements. Explore milder protocols, such as using triflic acid or methanesulfonyl chloride with BF₃·OEt₂ at lower temperatures.[9]
Diagram: Chromone vs. Coumarin Formation
References
- 1. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-catalyzed Epimerization of Kobophenol A to Carasinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles | Semantic Scholar [semanticscholar.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pharmainfo.in [pharmainfo.in]
- 9. ijrpc.com [ijrpc.com]
Technical Support Center: Improving Solubility of 4-Chromanone Derivatives for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-chromanone derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many non-polar compounds.[1] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the solvent polarity dramatically increases. This can cause the solubility of your hydrophobic this compound derivative to decrease significantly, leading to precipitation.[2]
Q2: How can I visually distinguish between compound precipitation and microbial contamination in my cell culture?
A2: A simple microscopic examination can typically differentiate between the two. Precipitates often appear as non-motile, amorphous, or crystalline structures.[2] In contrast, bacterial contamination will present as small, distinct, and often motile particles, while yeast will appear as budding oval shapes.[2] To confirm, you can add your compound to cell-free media under the same conditions; if turbidity occurs, it is likely due to precipitation.[2]
Q3: Can the pH of my assay buffer affect the solubility of my this compound derivative?
A3: Yes, the pH of the buffer can significantly influence the solubility of ionizable compounds.[3] this compound derivatives may have acidic or basic functional groups. For weakly acidic compounds, solubility generally increases at a higher pH (more basic), while for weakly basic compounds, solubility increases at a lower pH (more acidic).[4] It is crucial to consider the pKa of your specific derivative.
Q4: What is the maximum recommended final concentration of DMSO in a bioassay?
A4: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. Higher concentrations can increase the risk of compound precipitation and may also introduce toxicity or off-target effects in biological systems, which could confound your results.[5]
Troubleshooting Guide: Compound Precipitation in Bioassays
If you are experiencing precipitation of your this compound derivative during your experiment, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Assess and Optimize Assay Conditions
-
Action: Check the final concentration of your this compound derivative in the assay. It may be exceeding its aqueous solubility limit.
-
Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration tested in your experiments.
-
Action: Evaluate your buffer composition. Is the pH optimal for your compound's solubility?
-
Solution: If your compound has ionizable groups, test a range of buffer pH values to identify the optimal pH for solubility.
Step 2: Employ Solubility Enhancement Techniques
If optimizing assay conditions is insufficient, consider the following formulation strategies.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[7][8]
-
pH Modification: Adjusting the pH of the stock solution or the final assay buffer can significantly improve the solubility of ionizable this compound derivatives.[3]
The following workflow can help you decide which solubility enhancement strategy to employ:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 4-Chromanone Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for isolating high-purity 4-chromanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and isolation?
A1: Common impurities can include unreacted starting materials (e.g., 2'-hydroxyacetophenone), polymeric materials formed through intermolecular reactions, and various side-products.[1] The formation of these byproducts can result from the decomposition of starting materials or the desired product under the reaction conditions.[1]
Q2: My final product has a low yield and high impurity. What are the initial troubleshooting steps?
A2: A low yield or high impurity level in this compound synthesis can often be traced back to the purity of the starting materials or suboptimal reaction conditions.[1] Initial troubleshooting should focus on:
-
Purity of Starting Materials: Ensure that all reagents, especially the 2'-hydroxyacetophenone and any aldehydes, are of high purity.[1]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps in identifying the optimal reaction time and observing the formation of byproducts.[1]
-
Degassing Solvent: If applicable to your synthetic route, degassing the solvent can help to remove dissolved oxygen that may contribute to side reactions.[1]
Q3: How can I prevent the formation of polymeric material during an intramolecular Friedel-Crafts cyclization?
A3: The formation of polymeric material is often due to intermolecular acylation, a side reaction that is dependent on concentration. To minimize this, it is recommended to carry out the reaction under high-dilution conditions. This is achieved by using a larger volume of solvent, which reduces the likelihood of reactant molecules reacting with each other rather than intramolecularly.[1]
Q4: What are the recommended purification techniques for obtaining high-purity this compound?
A4: The most commonly employed and effective methods for purifying crude this compound are flash column chromatography on silica gel and recrystallization.[1][2] High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the isolation of chromone derivatives from crude extracts, achieving high purities.[3]
Q5: My this compound sample is degrading. What are the storage recommendations?
A5: this compound is generally stable under normal temperatures and pressures.[4] However, to ensure its stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is also important to keep it away from incompatible substances such as oxidizing agents.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of significant side-products. | Purify the crude product using flash column chromatography on silica gel.[1] |
| Consider recrystallization if the product is a solid.[2] | ||
| Difficulty in Separating this compound from a Closely-Related Impurity | The chosen chromatographic conditions have poor resolution. | Optimize the eluent system for flash column chromatography. A common starting point is an ethyl acetate/hexane mixture.[2] |
| Consider using a different purification technique like High-Speed Counter-Current Chromatography (HSCCC) for complex mixtures.[3] | ||
| Product "Oiling Out" During Recrystallization | The chosen solvent is not ideal, or the solution is cooling too rapidly. | Experiment with different solvent systems. Common choices include ethanol, or mixtures like n-hexane/acetone and n-hexane/THF.[5] |
| Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | ||
| Multiple Byproducts Observed via TLC/LC-MS | Decomposition of starting materials or the product under the reaction conditions. | Re-evaluate the reaction temperature and duration. |
| Impurities in the reagents. | Ensure all starting materials are of high purity before starting the synthesis.[1] |
Quantitative Data on Purification Methods
The following table summarizes reported purity levels and yields for this compound and related derivatives using different purification techniques.
| Purification Method | Compound | Eluent/Solvent System | Purity (%) | Yield (%) | Reference |
| Flash Column Chromatography & Recrystallization | 6,8-dibromo-2-pentylchroman-4-one | EtOAc:hexane (2%) / Hexane | Not specified | 56 | [2] |
| Flash Column Chromatography | 2-Pentylchroman-4-one | EtOAc:heptane (5%) | Not specified | 55 | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | 1''-O-glucosylcimifugin | Ethyl acetate:n-butanol:1% aqueous acetic acid (1:4:5, v/v) | 98.4 | Not specified | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | 4'-O-beta-d-glucosyl-5-O-methylvisamminol | Ethyl acetate:n-butanol:1% aqueous acetic acid (1:4:5, v/v) | 98.7 | Not specified | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Cimifugin | Ethyl acetate:n-butanol:1% aqueous acetic acid (5:0.5:5, v/v) | 99.3 | Not specified | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | 3'-O-glucosylhamaudol | Ethyl acetate:n-butanol:1% aqueous acetic acid (5:0.5:5, v/v) | 98.2 | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
-
Preparation of the Column:
-
Secure a glass column in a vertical position.
-
Insert a small plug of glass wool at the bottom of the column to support the stationary phase.[6]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).[7]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Ensure the solvent level does not drop below the top of the silica gel.[6]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[7]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity as needed to elute the desired compound.[2][7]
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
-
Protocol 2: Recrystallization of this compound
This protocol provides a general method for the purification of solid this compound by recrystallization.
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Common options include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Workflow for this compound purification.
Caption: Troubleshooting logic for low purity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Virtual Labs [oc-amrt.vlabs.ac.in]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Comparative Cytotoxicity Analysis: 4-Chromanone vs. Flavanone Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, the chromanone and flavanone scaffolds represent privileged structures, forming the backbone of numerous biologically active compounds. Their prevalence in natural products and synthetic derivatives underscores their significance in the pursuit of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the cytotoxicity profiles of 4-chromanone and flavanone, delving into the structural nuances that dictate their biological activity and the experimental methodologies required for their rigorous evaluation.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
At their core, both this compound and flavanone share a common benzopyran-4-one structure. The defining difference lies in the substitution at the 2-position of the dihydropyranone ring. Flavanone possesses a phenyl group at this position, whereas this compound remains unsubstituted. This seemingly minor variation has profound implications for the molecule's three-dimensional conformation and its ability to interact with biological targets.
The presence of the C2-phenyl group in flavanones introduces a chiral center and provides a crucial point for further functionalization, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Conversely, the simpler structure of this compound offers a different, yet equally versatile, template for synthetic modifications.
Visualizing the Core Structures
Caption: Chemical structures of this compound and flavanone.
Comparative Cytotoxicity: A Data-Driven Analysis
A direct, head-to-head cytotoxic comparison of the parent this compound and flavanone is less common in the literature than the evaluation of their numerous derivatives. By examining the cytotoxic activities of various substituted analogs, we can infer the relative potential of each scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound and flavanone derivatives against various cancer cell lines.
| Compound | Core Scaffold | Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxyflavanone | Flavanone | HCT116 (Colon) | 28.3 | |
| 6-Hydroxyflavanone | Flavanone | MCF-7 (Breast) | 48.7 | |
| 7-Hydroxyflavanone | Flavanone | MCF-7 (Breast) | >100 | |
| Naringenin (5,7,4'-Trihydroxyflavanone) | Flavanone | HeLa (Cervical) | 150 | |
| Hesperetin (5,7,3'-Trihydroxy-4'-methoxyflavanone) | Flavanone | HepG2 (Liver) | 50 | |
| 3-Formylchromone | Chromanone Derivative | A549 (Lung) | 1.8 | |
| 2-Aryl-4-chromanone derivatives | This compound | Various | 0.5 - 10 |
Analysis of Cytotoxic Data:
The compiled data suggests that both this compound and flavanone scaffolds can serve as effective platforms for the development of potent cytotoxic agents. However, the specific substitution patterns are critical in determining the ultimate biological activity. For instance, the position of hydroxyl groups on the flavanone ring system significantly impacts its cytotoxicity against MCF-7 breast cancer cells, with 6-hydroxyflavanone being considerably more active than its 7-hydroxy isomer.
Derivatives of this compound have also demonstrated remarkable potency. For example, certain 2-aryl-4-chromanone derivatives have exhibited IC50 values in the sub-micromolar range. This highlights the potential of the this compound core when appropriately functionalized.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of this compound and flavanone derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. This process is typically orchestrated by a cascade of signaling events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Apoptosis Induction Pathways
Caption: Simplified overview of apoptosis pathways targeted by chromanone and flavanone derivatives.
Many flavanone derivatives, such as 2'-hydroxyflavanone, have been shown to induce apoptosis in colon cancer cells. Their mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Similarly, certain this compound derivatives have been reported to trigger apoptosis through both intrinsic and extrinsic pathways. They can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or flavanone derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The comparative analysis of this compound and flavanone scaffolds reveals that both are valuable starting points for the design of novel cytotoxic agents. While the flavanone scaffold, with its C2-phenyl group, has been more extensively studied in the context of natural products, the synthetic versatility of the this compound core holds significant promise for the development of highly potent and selective anticancer drugs.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head cytotoxicity and mechanistic studies of this compound and flavanone, along with their systematically modified derivatives, on a wide panel of cancer cell lines.
-
Target Identification: Elucidating the specific molecular targets through which these compounds exert their cytotoxic effects.
-
In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.
By combining rational drug design, rigorous experimental validation, and a deep understanding of the underlying mechanisms of action, the full potential of this compound and flavanone scaffolds in cancer therapy can be realized.
Validating the Structure of Synthesized 4-Chromanone via ¹H NMR Spectroscopy: A Comparison Guide
Introduction
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For researchers in synthetic chemistry and drug development, it is the primary method for verifying the structure and assessing the purity of a synthesized compound. This guide provides a comparative framework for validating the successful synthesis of 4-chromanone by comparing its experimental ¹H NMR spectrum against reference data and the spectra of potential precursors.
The successful synthesis of this compound results in a distinct set of signals in the ¹H NMR spectrum. The aromatic protons on the benzene ring and the two methylene groups (-CH₂-) of the heterocyclic ring each produce characteristic resonances. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of these signals, one can confirm the compound's identity. This guide contrasts the expected ¹H NMR data for this compound with that of a common precursor, 3-phenoxypropanoic acid, to illustrate how to confirm product formation and identify potential impurities.
Workflow for ¹H NMR Spectroscopic Validation
The process of validating a synthesized compound using ¹H NMR follows a systematic workflow, from sample preparation to final data analysis and comparison. This process ensures that the resulting spectrum is of high quality and that the interpretation is accurate. The diagram below outlines the key steps involved in this validation process.
Caption: Diagram 1: Workflow for ¹H NMR Validation of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample and acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the dry, synthesized this compound sample.
-
Dissolve the sample in approximately 0.7-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.[2]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral quality.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.[3]
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any minor drifts in the magnetic field.[2]
-
Shim the magnetic field to optimize its homogeneity. This process is critical for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (NS), which may need to be increased for dilute samples, and the relaxation delay (D1).[3]
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the raw data (Free Induction Decay, FID).
-
Phase the spectrum to ensure all peaks are in the correct positive (absorptive) mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) for each signal.
-
Data Comparison: this compound vs. Precursor
The following table summarizes the expected ¹H NMR spectral data for this compound and a common precursor, 3-phenoxypropanoic acid. Comparing the experimental spectrum of the synthesized product with this data allows for confirmation of its structure and the detection of unreacted starting material.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Product) | H-5 | ~7.88 | dd | 1H | J = 7.8, 1.7 |
| H-7 | ~7.48 | ddd | 1H | J = 8.3, 7.2, 1.8 | |
| H-6, H-8 | ~7.00 | m | 2H | - | |
| H-2 (O-CH₂) | ~4.55 | t | 2H | J = 6.4 | |
| H-3 (C(=O)-CH₂) | ~2.85 | t | 2H | J = 6.4 | |
| 3-Phenoxypropanoic Acid (Precursor) | Phenyl H (ortho, para) | ~7.30 | m | 3H | - |
| Phenyl H (meta) | ~6.95 | m | 2H | - | |
| O-CH₂ | ~4.28 | t | 2H | J = 6.2 | |
| C(=O)-CH₂ | ~2.88 | t | 2H | J = 6.2 | |
| COOH | >10.0 | br s | 1H | - |
Note: Chemical shifts are reported for CDCl₃ and can vary slightly based on solvent and concentration. Data is compiled from typical values found in chemical databases and literature.[4][5]
Interpretation:
-
Successful Synthesis : A clean spectrum matching the signals for this compound confirms the successful synthesis. Key indicators are the appearance of four distinct aromatic signals between δ 7.00-7.90 ppm and two triplets for the aliphatic protons (H-2 and H-3). The downfield shift of the H-2 protons (~4.55 ppm) is characteristic of a methylene group adjacent to an ether oxygen, while the H-3 protons (~2.85 ppm) are adjacent to the carbonyl group.
-
Presence of Impurity : If the synthesis is incomplete, signals corresponding to 3-phenoxypropanoic acid will be present. The most obvious indicators would be the broad singlet for the carboxylic acid proton (COOH) above 10 ppm and the different pattern of the aromatic and aliphatic signals as detailed in the table. The presence of these signals indicates that further purification of the product is necessary.
References
- 1. How To [chem.rochester.edu]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(491-37-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted 4-Chromanones
The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The substitution at the 2-position of the chromanone ring has been a focal point of extensive research, as it significantly influences the therapeutic potential of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted 4-chromanones, focusing on their anticancer, SIRT2 inhibitory, and antibacterial properties. The information is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
2-Substituted 4-chromanones have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituent at the C-2 position. Both 2-aryl and 2-alkyl substituted derivatives have been explored, exhibiting cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of 2-Aryl-4-Chromanones
The introduction of an aryl group at the 2-position has been a common strategy in the design of anticancer 4-chromanones. The electronic properties and substitution pattern of this aryl ring play a crucial role in modulating the cytotoxic activity.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| B2 | 3-chlorophenyl (with 2-methylpyrazoline) | A549 (Lung) | Not specified, but strong cytotoxicity reported | |
| - | Phenyl | Not specified | Not specified | |
| - | Varied aryl groups | Not specified | Not specified |
Note: Specific IC50 values for a broad range of 2-aryl-4-chromanones are dispersed throughout the literature, and a comprehensive side-by-side comparison table with uniform data is challenging to compile from the available search results. The table above reflects the type of data found.
The presence of halogen substitutions on the 2-aryl ring has been shown to modulate the anticancer activity of these compounds. For instance, a 3-chlorophenyl derivative with a 2-methylpyrazoline moiety exhibited potent cytotoxicity against A549 lung cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of 2-substituted 4-chromanones are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 2-substituted this compound derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
SIRT2 Inhibitory Activity
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a promising target for the treatment of cancer and neurodegenerative diseases. 2-Alkyl-4-chromanones have been identified as potent and selective SIRT2 inhibitors.
Structure-Activity Relationship of 2-Alkyl-4-Chromanone SIRT2 Inhibitors
The length and nature of the 2-alkyl substituent, as well as substitutions on the chromanone core, significantly impact the SIRT2 inhibitory potency.
| Compound ID | 2-Alkyl Substituent | Other Substituents | SIRT2 IC50 (µM) | Reference |
| 1a | n-Pentyl | 6-Chloro, 8-Bromo | 4.5 | |
| (-)-1a | n-Pentyl | 6-Chloro, 8-Bromo | 1.5 | |
| (+)-1a | n-Pentyl | 6-Chloro, 8-Bromo | 4.5 | |
| 1k | n-Propyl | 6,8-Dibromo | 10.6 | |
| 1l | n-Heptyl | 6,8-Dibromo | > 200 (57% inhibition at 200 µM) | |
| - | n-Pentyl | 6,8-Dibromo | 1.5 |
Key SAR Observations:
-
Alkyl Chain Length: An optimal alkyl chain length at the 2-position is crucial for potent SIRT2 inhibition. A pentyl group appears to be more favorable than shorter (propyl) or longer (heptyl) chains.
-
Substituents on the Chromanone Ring: Electron-withdrawing groups, such as halogens (bromo and chloro), at the 6- and 8-positions of the chromanone ring enhance the inhibitory activity.
-
Stereochemistry: The stereochemistry at the C-2 position can influence the inhibitory potency, with one enantiomer sometimes being more active than the other.
Experimental Protocol: Fluorometric SIRT2 Inhibition Assay
The inhibitory activity of 2-substituted 4-chromanones against SIRT2 is typically determined using a fluorometric assay.
Principle: This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by SIRT2 is coupled to a developer enzyme that releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the SIRT2 activity.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine), NAD+, and the test compounds (2-substituted 4-chromanones) in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the SIRT2 enzyme, the test compound at various concentrations, and NAD+. Incubate for a short period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.
-
Substrate Addition: Initiate the deacetylase reaction by adding the fluorogenic peptide substrate to each well.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the reaction and initiate the development step by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, leading to the release of a fluorescent reporter. Incubate at room temperature for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antibacterial Activity
2-Vinylchroman-4-ones have emerged as a class of potent antibiotics, particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship of 2-Vinylchroman-4-ones
The substitution pattern on both the vinyl group and the chromanone ring influences the antibacterial efficacy.
| Compound ID | R1 (on vinyl) | R2 (on chromanone) | MIC (µg/mL) against S. aureus | Reference |
| - | H | H | 16 | |
| - | H | 6-Cl | 4 | |
| - | H | 7-Cl | 4 | |
| - | H | 8-Cl | 8 | |
| - | CH3 | 6-Cl | > 64 |
Note: The specific compound numbering from the source is not available in the provided search results. The table illustrates the reported SAR trends.
Key SAR Observations:
-
Unsubstituted Vinyl Group: An unsubstituted vinyl group at the 2-position is crucial for potent antibacterial activity. Substitution on the vinyl group, for example with a methyl group, leads to a significant decrease in activity.
-
Halogen Substitution on the Chromanone Ring: The presence of a halogen atom, particularly chlorine, on the aromatic ring of the chromanone scaffold enhances the antibacterial activity. The position of the halogen also plays a role, with substitution at the 6- or 7-position being more favorable than at the 8-position.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of 2-vinylchroman-4-ones is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The 2-vinylchroman-4-one derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing the biological activity of 2-substituted 4-chromanones, the following diagrams illustrate the core SAR principles.
Caption: SAR for Anticancer Activity of 2-Aryl-4-Chromanones.
Caption: SAR for SIRT2 Inhibitory Activity of 2-Alkyl-4-Chromanones.
Caption: SAR for Antibacterial Activity of 2-Vinyl-4-Chromanones.
Conclusion
The substituent at the 2-position of the this compound scaffold is a critical determinant of its biological activity. Aryl groups, particularly those with specific halogenation patterns, are key for anticancer properties. For SIRT2 inhibition, an optimal length of the 2-alkyl chain, combined with electron-withdrawing groups on the chromanone core, is essential for high potency. In the realm of antibacterial agents, an unsubstituted 2-vinyl group coupled with halogen substitution on the aromatic ring confers potent activity against Gram-positive bacteria. This comparative guide highlights the distinct SAR for different therapeutic applications, providing a valuable resource for the rational design of novel and more effective 2-substituted this compound-based drug candidates. Further exploration and optimization of these scaffolds hold significant promise for future drug discovery efforts.
A Comparative Analysis of the Antimicrobial Efficacy of 4-Chromanones and Homoisoflavonoids
For Immediate Release
In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. This guide provides a detailed comparison of the antimicrobial efficacy of two promising classes of compounds: 4-chromanones and homoisoflavonoids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms of action.
At a Glance: Key Performance Indicators
Both 4-chromanone and homoisoflavonoid derivatives have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from various studies, presenting the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Efficacy of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Mycobacterium tuberculosis | Gram-Negative Bacteria | Reference |
| 5,7-dihydroxy-4-chromanones (C6-C9 alkyl chain) | 3.13–6.25 | - | - | >200 | [1][2] |
| 2-propyl-4-chromanol | - | - | 12.5 | - | [2] |
| 2-hydrophobic substituted 5,7-dihydroxy-4-chromanones | As low as 0.39 | - | - | >200 | [1][2] |
| (E)-6-bromo-4-(ethoxyimino)-N-(4-methoxyphenyl)chromane-2-carboxamide | - | - | - | 30.96 (vs. Xoo) | [3] |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | - | - | - | 85.15% inhibition at 200 µg/mL (vs. Xac) | [4] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), Xoo (Xanthomonas oryzae pv. oryzae), Xac (Xanthomonas axonopodis pv. citri). A lower MIC value indicates higher antimicrobial activity.
Table 2: Antimicrobial Efficacy of Homoisoflavonoid Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus epidermidis | Pseudomonas aeruginosa | Candida albicans | Candida tropicalis | Reference |
| Homoisoflavonoid 1 | - | - | 128 | 256 | [5][6] |
| Homoisoflavonoid 21 | 128 | - | <128 | <128 | [5][6] |
| Homoisoflavonoid 22 | 256-512 | 256-512 | 256-512 | 256-512 | [5] |
| Homoisoflavonoid with 3-methoxybenzyl group | Enhanced activity | Enhanced activity | Enhanced activity | Enhanced activity | [5] |
Note: A lower MIC value indicates higher antimicrobial activity.
Mechanisms of Antimicrobial Action
The antimicrobial activity of 4-chromanones and homoisoflavonoids stems from their interaction with critical cellular pathways in microorganisms.
4-Chromanones: Disrupting Bacterial Proliferation
Certain this compound derivatives have been shown to exert their antibacterial effects through a multi-faceted approach. One key mechanism involves the dissipation of the bacterial membrane potential, which disrupts essential cellular processes and leads to the inhibition of macromolecule biosynthesis.[1][2] Furthermore, selected compounds have demonstrated the ability to inhibit DNA topoisomerase IV, an enzyme crucial for DNA replication and chromosome segregation in bacteria.[1][2]
Homoisoflavonoids: Targeting Fungal Virulence
Homoisoflavonoids have demonstrated notable antifungal activity, particularly against Candida species.[5][6] Molecular modeling studies suggest that these compounds may act by inhibiting key proteins essential for fungal virulence and survival.[5][7] Potential targets in Candida albicans include cysteine synthase, fructose-1,6-bisphosphate aldolase (FBA1), and the High-Osmolarity Glycerol (HOG) 1 kinase, a central component of the HOG signaling pathway that regulates the response to osmotic stress.[5][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, enabling reproducibility and further investigation.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Test Compounds: Dissolve the this compound or homoisoflavonoid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
Protocol:
-
Following MIC Determination: After the MIC is determined, take an aliquot (typically 10 µL) from each well that showed no visible growth.
-
Subculturing: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Conclusion
Both 4-chromanones and homoisoflavonoids represent promising scaffolds for the development of new antimicrobial agents. This compound derivatives have shown potent activity, particularly against Gram-positive bacteria, including MRSA, through mechanisms that involve membrane disruption and inhibition of DNA replication. Homoisoflavonoids exhibit significant antifungal properties, with evidence suggesting they target key enzymes involved in fungal virulence and stress response pathways.
The data and protocols presented in this guide offer a solid foundation for further research and development in this critical area. The distinct mechanisms of action of these two compound classes may also present opportunities for synergistic combination therapies to combat multidrug-resistant pathogens. Continued investigation into the structure-activity relationships and optimization of these scaffolds will be crucial in unlocking their full therapeutic potential.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
Evaluating the Selectivity of 4-Chromanone Derivatives for SIRT2 Over SIRT1: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective inhibitors of sirtuin isoforms is paramount for advancing targeted therapies. This guide provides an objective comparison of 4-chromanone derivatives, focusing on their selectivity for Sirtuin 2 (SIRT2) over Sirtuin 1 (SIRT1), supported by experimental data and detailed protocols.
A series of substituted chromone and chroman-4-one derivatives have been synthesized and identified as novel and potent inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative diseases.[1][2][3][4][5] These compounds have demonstrated significant selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, making them valuable tools for studying the specific roles of SIRT2 and as starting points for the development of new therapeutics.[1][2][3][4][5]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory activities of various this compound derivatives were assessed, revealing that substitutions at the 2-, 6-, and 8-positions are crucial for high potency against SIRT2.[1][2][3] Notably, larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were found to be favorable.[1][3]
The most potent inhibitors are highly selective for SIRT2, showing minimal inhibition of SIRT1 and SIRT3 at concentrations as high as 200 μM.[3][4] For instance, 8-bromo-6-chloro-2-pentylchroman-4-one (compound 1a ) exhibited an IC50 value of 4.5 μM for SIRT2, while showing less than 10% inhibition of SIRT1 and SIRT3 at a 200 μM concentration.[1] The most potent compound identified in the series, 6,8-dibromo-2-pentylchroman-4-one, has a SIRT2 IC50 of 1.5 μM.[1][2][3][4][5]
The following table summarizes the quantitative data for key this compound derivatives, highlighting their potency against SIRT2 and their selectivity over SIRT1.
| Compound | SIRT2 IC50 (μM) | SIRT1 Inhibition at 200 μM (%) | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one (rac-1a) | 4.5 | <10 | [1] |
| (-)-8-bromo-6-chloro-2-pentylchroman-4-one ((-)-1a) | 1.5 | <10 | [1] |
| (+)-8-bromo-6-chloro-2-pentylchroman-4-one ((+)-1a) | 4.5 | <10 | [1] |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10 | [1][2][5] |
| 8-bromo-6-chloro-2-pentylchromone (3a) | 5.5 | <10 | [1] |
Experimental Protocols
The inhibitory activity of the this compound derivatives against SIRT1 and SIRT2 was determined using a fluorescence-based assay.
Fluor de Lys Fluorescence Assay
This in vitro assay measures the deacetylase activity of sirtuins. The fundamental principle involves the enzymatic deacetylation of a synthetic peptide substrate containing an acetylated lysine residue.
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluor de Lys-SIRT1 (KI177) and Fluor de Lys-SIRT2 (KI179) substrates
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplates (e.g., 96-well, black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: A dilution series of the test compounds is prepared in the assay buffer. A DMSO control is also included.
-
Reaction Mixture Preparation: In each well of the microplate, the SIRT enzyme, the corresponding Fluor de Lys substrate, and NAD+ are combined in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the test compound or DMSO control to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Development: The developer solution is added to each well, and the plate is incubated for an additional period (e.g., 45 minutes) at room temperature. The developer solution contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the sirtuin activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
A Senior Application Scientist’s Guide to the In Vitro Validation of 4-Chromanone Anticancer Activity
Introduction: The Rising Profile of the 4-Chromanone Scaffold in Oncology
The this compound scaffold, a core structure in many naturally occurring flavonoids, is gaining significant attention in medicinal chemistry as a versatile and privileged pharmacophore.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with recent studies highlighting their potential as potent anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][4]
However, moving a promising compound from initial synthesis to a preclinical candidate requires a rigorous and systematic in vitro validation process. This guide is designed to walk researchers through this critical path. We will not merely list protocols; instead, we will delve into the causality behind experimental choices, establish self-validating workflows, and benchmark the performance of a novel this compound derivative against a well-established chemotherapeutic agent, Doxorubicin. Our goal is to provide a robust framework for generating the high-quality, reproducible data necessary for advancing new anticancer therapies.
Phase 1: Foundational Screening — Establishing Cytotoxicity and Therapeutic Index
The Scientific Rationale: The first and most fundamental question is whether a compound can kill cancer cells and, crucially, if it does so with a degree of selectivity. A potent compound that indiscriminately kills both healthy and cancerous cells has limited therapeutic potential. Therefore, the initial validation phase focuses on determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and, in parallel, a non-cancerous cell line. This dual assessment allows us to calculate a Selectivity Index (SI), our first indicator of a potentially viable therapeutic window.
Experimental Workflow: Initial Cytotoxicity Screening
The workflow is designed for efficiency and clarity, moving from broad screening to focused analysis.
Caption: Workflow for determining IC50 and Selectivity Index.
Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.
Materials:
-
Cancer and normal cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative and reference drug (Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions for the this compound derivative and Doxorubicin in culture medium. A typical concentration range might be 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2. The duration can be optimized but 48-72 hours is standard for cytotoxicity assessment.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear, comparative table. The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. HMEC-1 |
| This compound Derivative X | MCF-7 | Breast Cancer | 8.5 | 5.3 |
| A549 | Lung Cancer | 12.2 | 3.7 | |
| HCT116 | Colon Cancer | 10.4 | 4.3 | |
| HMEC-1 | Normal Endothelial | 45.1 | - | |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 0.9 | 2.8 |
| A549 | Lung Cancer | 1.3 | 2.0 | |
| HCT116 | Colon Cancer | 1.1 | 2.3 | |
| HMEC-1 | Normal Endothelial | 2.6 | - |
Interpretation: In this hypothetical example, "this compound Derivative X" shows promising anticancer activity. While its raw potency (IC50) is lower than Doxorubicin, its Selectivity Index is significantly higher, suggesting it may have a better safety profile by being less toxic to normal cells.[6] This finding strongly justifies further mechanistic investigation.
Phase 2: Mechanistic Elucidation — Apoptosis and Cell Cycle Analysis
The Scientific Rationale: After confirming that a compound kills cancer cells, the next critical step is to determine how. The two most common fates for cancer cells treated with effective chemotherapeutics are apoptosis and cell cycle arrest. Understanding which pathway is dominant provides deep insight into the compound's mechanism of action and potential for combination therapies.
Part A: Quantifying Apoptosis by Annexin V/PI Staining
Apoptosis is a form of programmed cell death that is highly desirable in cancer therapy as it avoids triggering an inflammatory response. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells via flow cytometry.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, allowing for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Caption: Stages of cell death detected by Annexin V/PI assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin. Centrifuge the cell suspension and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.
Part B: Analyzing Cell Cycle Distribution
Many anticancer agents exert their effect by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[4] This arrest prevents cancer cells from proliferating. By staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them via flow cytometry, we can quantify the percentage of cells in each phase based on their DNA content.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in a 6-well plate as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Phase 3: Probing the Molecular Mechanism — Signaling Pathway Analysis
The Scientific Rationale: The results from Phase 2 tell us what is happening to the cells (apoptosis, cell cycle arrest). Phase 3 aims to uncover why it's happening by examining the molecular machinery involved. Based on existing literature, this compound derivatives often induce G1 arrest and apoptosis by modulating key regulatory proteins.[4][8][9] We can hypothesize a pathway and then use Western blotting to validate it.
Hypothesized Mechanism of Action: Our hypothetical "this compound Derivative X" induces cell death by:
-
Upregulating CDK inhibitors (p21, p27), which inhibit the activity of Cyclin D1/CDK4/6 complexes.[10]
-
Inhibiting CDK4/6 , leading to hypophosphorylation of the Retinoblastoma (Rb) protein.
-
Active Rb remains bound to the transcription factor E2F1, preventing the expression of genes required for S-phase entry, thus causing a G1 cell cycle arrest .
-
Concurrently, the compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax .
-
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, activation of Caspase-3 , and ultimately, apoptosis .[8][9]
Caption: Hypothesized signaling pathway for this compound derivative.
Protocol Overview: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with the this compound derivative, then lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin D1, anti-cleaved Caspase-3, and a loading control like β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.
Final Comparative Summary
This final table integrates all findings, providing a holistic comparison between the novel this compound derivative and the standard-of-care reference drug.
| Parameter | This compound Derivative X | Doxorubicin (Reference) | Rationale for Validation |
| Avg. IC50 (Cancer Lines) | 10.4 µM | 1.1 µM | Assesses raw potency. |
| Selectivity Index (SI) | 4.4 | 2.4 | Measures therapeutic window; higher is better. |
| Apoptosis (at IC50) | ~45% (Early + Late) | ~55% (Early + Late) | Confirms induction of programmed cell death. |
| Cell Cycle Arrest | G1 Phase Arrest | G2/M Phase Arrest | Identifies impact on cell proliferation. |
| Mechanism (Protein Level) | ↑ p21, ↓ Cyclin D1, ↑ Bax, ↓ Bcl-2 | DNA Intercalation, Topo II Inhibition | Validates the molecular pathway of action. |
Conclusion and Future Perspectives
This guide has outlined a systematic, multi-phase approach for the in vitro validation of this compound derivatives. Through this process, we can build a comprehensive data package that moves beyond simple cytotoxicity to reveal a compound's therapeutic index, mode of action, and molecular targets. Our hypothetical "this compound Derivative X" emerged as a promising candidate, not because of superior potency to Doxorubicin, but due to its significantly improved selectivity, a key attribute for developing safer cancer therapies.
The next logical steps for a compound like this would involve advancing to more complex in vitro models, such as 3D tumor spheroids, which better mimic the tumor microenvironment.[11][12][13] Subsequently, successful candidates would proceed to in vivo animal studies to evaluate pharmacokinetics, efficacy, and toxicity in a whole-organism context. This rigorous, step-wise validation is essential for translating the chemical promise of the this compound scaffold into tangible clinical benefit.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzofuran, this compound, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Chromanone Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of various 4-chromanone analogues against key protein targets. The data presented is compiled from multiple studies to offer a centralized resource for evaluating the potential of these compounds in drug discovery.
The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Molecular docking studies are crucial in elucidating the binding interactions of this compound derivatives with their protein targets, providing insights for the rational design of more potent and selective inhibitors. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Quantitative Docking Data Summary
The following tables summarize the reported docking scores, binding affinities, and inhibitory concentrations (IC50) of various this compound analogues against different protein targets. These values are indicative of the binding efficiency and potential inhibitory activity of the compounds.
Table 1: Docking Performance against Cyclin-Dependent Kinase 2 (CDK-2)
Cyclin-Dependent Kinase 2 (CDK-2) is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy.
| Compound Type | Best Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) | PDB ID | Software | Reference |
| 1,3,4-Oxadiazole derivatives | -10.654 | -9.919 | 2R3J | Glide (Schrödinger) | [1] |
| 4-Aryl-4H-chromene derivatives | -9.180 | - | - | In silico method | [2] |
| Chromone Analogues | - | - | - | AutoDock 4.2 | [3] |
Table 2: Binding Affinity for the μ Opioid Receptor
The μ opioid receptor is the primary target for opioid analgesics used in pain management.
| Compound Type | Docking Affinity Range (kcal/mol) | Morphine Docking Affinity (kcal/mol) | PDB ID | Software | Reference |
| Novel this compound derivatives | -9.89 to -9.34 | -6.02 | 5C1M | Glide (Schrödinger) | [4][5] |
| 25 Analogues of this compound | -4.32 to -8.36 | -6.02 | 5C1M | Glide (Schrödinger) | [1][4] |
Table 3: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
AChE and BChE are enzymes that hydrolyze the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.
| Compound Type | Target | Best IC50 Value (µM) | Docking Score (kcal/mol) | PDB ID | Software | Reference |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrids | AChE | 3.20 ± 0.16 | - | - | - | [6][7] |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrids | BChE | 18.14 ± 0.06 | - | - | - | [6][7] |
| Benzylidene chroman-4-ones | AChE | 0.122 | - | - | - | [8] |
| Benzylidene chroman-4-ones | BChE | 0.854 | - | - | - | [8] |
| Chromenone derivatives | AChE | 0.08 ± 0.03 | - | - | - | [9] |
| Chromenone derivatives | BChE | 0.04 ± 0.01 | - | - | - | [9] |
| 4H-chromenone derivatives | BChE | 0.65 ± 0.13 | - | - | - | [10] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. Below are detailed protocols for commonly used software.
Protocol 1: Molecular Docking using Glide (Schrödinger).[11][12]
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Water molecules are typically removed, and the structure is minimized using a force field such as OPLS.
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogues are drawn using a molecular editor and converted to 3D structures.
-
Ligands are prepared using LigPrep, which generates various tautomers, stereoisomers, and ionization states at a physiological pH range. The geometries are then optimized.
-
-
Receptor Grid Generation:
-
A receptor grid is generated around the active site of the protein. The active site is typically defined by selecting the co-crystallized ligand or by identifying key catalytic residues.
-
The grid box size is set to enclose the binding pocket.
-
-
Ligand Docking:
-
The prepared ligands are docked into the receptor grid using the Glide module.
-
Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP), with XP being more computationally intensive but generally more accurate.[11]
-
The docking poses are scored based on the GlideScore, which is an empirical scoring function that estimates the binding affinity.
-
Protocol 2: Molecular Docking using AutoDock Vina.[13][14][15][16]
-
Receptor and Ligand Preparation:
-
Protein and ligand structures are prepared using AutoDockTools (ADT) or other compatible software.
-
For the receptor, polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared structure is saved in PDBQT format.
-
For the ligand, rotatable bonds are defined, and the structure is also saved in PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the binding site of the receptor. The center and dimensions of the grid are specified in a configuration file.
-
-
Docking Execution:
-
AutoDock Vina is run from the command line, providing the receptor, ligand, and configuration files as input.
-
Vina performs a conformational search of the ligand within the defined grid box and calculates the binding affinity for the best poses.
-
-
Results Analysis:
-
The output file contains the docked poses of the ligand with their corresponding binding affinities in kcal/mol.
-
Protocol 3: Molecular Docking using Molegro Virtual Docker (MVD).[17][18][19][20][21]
-
Workspace Setup:
-
The receptor and ligand molecules are imported into the MVD workspace.
-
The potential binding sites (cavities) on the protein are automatically detected by MVD.
-
-
Docking Simulation:
-
A docking simulation is set up by selecting the target protein, the ligands to be docked, and the binding site.
-
MVD uses a proprietary search algorithm and scoring functions (MolDock Score, Rerank Score) to predict the binding modes and affinities.[12]
-
-
Pose Analysis:
-
The results are presented as a list of docked poses for each ligand, ranked by their docking scores.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, steric interactions) can be visualized and analyzed.
-
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key biological pathways and the general workflow of a molecular docking study.
Caption: General workflow for a molecular docking study.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW this compound DERIVATIVES - ProQuest [proquest.com]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. iaras.org [iaras.org]
- 13. pnas.org [pnas.org]
- 14. elgenelim.com [elgenelim.com]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chromanone and Chalcone Scaffolds in Biological Activity
An objective guide for researchers and drug development professionals on the differential activities of 4-chromanone and chalcone derivatives, supported by experimental data and mechanistic insights.
The quest for novel therapeutic agents has led to extensive investigation into various chemical scaffolds. Among these, 4-chromanones and chalcones have emerged as privileged structures due to their broad spectrum of biological activities. Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are biosynthetic precursors to flavonoids, including the cyclized this compound scaffold. This guide provides a comparative assessment of the anticancer, anti-inflammatory, and antimicrobial activities of these two scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms to aid in drug discovery and development.
Structural Relationship
Chalcones and 4-chromanones are structurally related, with the latter being a cyclized isomer of a 2'-hydroxychalcone. This structural relationship is a key determinant of their differing physicochemical properties and biological activities.
Efficacy of 4-Chromanone Derivatives in Overcoming Drug-Resistant Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. Cancer cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often leading to treatment failure. The 4-chromanone scaffold, a privileged structure in medicinal chemistry, has shown considerable promise in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various this compound derivatives against drug-resistant cancer cell lines, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Efficacy of this compound Derivatives
The cytotoxic activity of this compound derivatives has been evaluated against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The tables below summarize the IC50 values for several this compound derivatives against both drug-sensitive and drug-resistant cancer cell lines.
| Table 1: Cytotoxicity of 3-Nitro-4-Chromanone Derivatives against Castration-Resistant Prostate Cancer (CRPC) Cell Lines | | :--- | :--- | :--- | :--- | | Compound | DU145 (CRPC) IC50 (μM) | PC3 (CRPC) IC50 (μM) | PC3M (CRPC) IC50 (μM) | | Compound 36 | 2.3 | 3.1 | 4.5 | | Cisplatin | 19.4 | 25.8 | 28.7 | | Docetaxel | <0.1 | <0.1 | <0.1 |
Data sourced from a study on 3-nitro-4-chromanones, indicating their potential in treating castration-resistant prostate cancer.
| Table 2: Comparative Cytotoxicity of Chalcone Derivative C49 in Doxorubicin-Sensitive and -Resistant Breast Cancer Cells | | :--- | :--- | :--- | | Compound | MCF-7 (Sensitive) IC50 (μM) | MCF-7/DOX (Doxorubicin-Resistant) IC50 (μM) | | C49 | 59.82 ± 2.10 | 65.69 ± 8.11 | | Doxorubicin | 0.5 ± 0.07 | 25.8 ± 2.15 |
This table highlights the ability of a chalcone derivative, which shares structural similarities with some this compound derivatives, to maintain efficacy in a doxorubicin-resistant breast cancer cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives against drug-resistant cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of proteins involved in drug resistance and cell signaling pathways.
-
Cell Lysis: Treat cells with the this compound derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-glycoprotein, Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Insights and Signaling Pathways
This compound derivatives have been shown to overcome drug resistance through various mechanisms, primarily by targeting key signaling pathways and proteins that are upregulated in resistant cancer cells.
Inhibition of P-glycoprotein (P-gp) Efflux Pump
One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell. Some this compound derivatives have been suggested to act as P-gp inhibitors, thereby increasing the intracellular concentration of co-administered anticancer drugs.
Caption: Inhibition of P-glycoprotein by this compound derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is frequently observed in drug-resistant cancers, promoting cell survival and inhibiting apoptosis. Certain this compound derivatives have been shown to modulate this pathway, leading to the induction of apoptosis in resistant cells.
Caption: Modulation of the PI3K/Akt pathway by this compound derivatives.
Experimental Workflow for Efficacy Evaluation
The systematic evaluation of this compound derivatives against drug-resistant cancer cell lines follows a structured workflow to ensure comprehensive and comparable data.
Caption: General experimental workflow for evaluating this compound derivatives.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chromanone
Foundational Safety Profile: Understanding the Risks
Before any disposal procedure can be implemented, a thorough understanding of the compound's characteristics is paramount. 4-Chromanone is a combustible solid that presents moderate, but manageable, hazards.[1] Its toxicological properties have not been fully investigated, which necessitates treating it with a higher degree of caution.[2]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 491-37-2 | [1][3] |
| Molecular Formula | C₉H₈O₂ | [4][5] |
| Appearance | White to yellow-brown solid/crystalline powder | [2][4][6] |
| Melting Point | 35-42 °C (95-108 °F) | [3][4] |
| Boiling Point | ~253 °C (~487 °F) at 760 mmHg | [2][7] |
| Solubility | Slightly soluble in water | [2][6] |
| Flash Point | >110 °C (>230 °F) | [7] |
Table 2: Hazard Identification and Classification
| Hazard Type | Classification & Statement | Source |
| GHS Pictogram | ! (Exclamation Mark) | [1][6] |
| GHS Signal Word | Warning | [1][6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH303: May be harmful if swallowed | [1] |
| Primary Incompatibilities | Strong oxidizing agents | [2][5][8] |
| NFPA 704 Rating | 0 -1 -0 | [8] |
The GHS classifications form the basis of our disposal protocol.[1] Because this compound is a known irritant, all waste streams—including the pure compound, contaminated solutions, and cleaning materials—must be handled as hazardous. The primary chemical incompatibility to be aware of is with strong oxidizing agents ; mixing this compound waste with these can lead to vigorous, exothermic reactions. Therefore, waste segregation is a critical first step.[2][5][8]
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal begins long before the waste container is full. It starts with correct handling during routine laboratory use and being prepared for accidental releases.
Personal Protective Equipment (PPE)
A fundamental principle of laboratory safety is to prevent chemical contact. The following PPE is mandatory when handling this compound, including its waste products:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and potential irritation.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2]
-
Respiratory Protection: Use with adequate ventilation, preferably within a chemical fume hood.[2] If dusts may be generated and ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[2]
Accidental Spill Cleanup Protocol
In the event of a small-scale spill, the immediate goal is to contain and collect the material safely without creating additional hazards.
-
Restrict Access: Ensure the spill area is clear of all non-essential personnel.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated to avoid inhalation of dust.[2]
-
Don PPE: Wear the complete PPE ensemble described in section 2.1.
-
Contain & Collect: For this solid compound, avoid dry sweeping which can generate dust.[2] Gently sweep or scoop the material and place it into a suitable, clearly labeled container for hazardous waste disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly. A common and effective procedure is to first scrub the area with alcohol, followed by a wash with soap and water.[9]
-
Dispose of Cleanup Materials: All contaminated materials, including paper towels, gloves, and absorbent pads, must be placed in a sealed, vapor-tight bag and disposed of as hazardous waste.[9]
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures waste is correctly characterized, segregated, contained, and transferred for final treatment. The following workflow provides a logical and compliant pathway for all waste streams containing this compound.
Caption: Disposal Decision Workflow for this compound Waste Streams.
Operational Protocol Details
Step 1: Waste Characterization All waste streams containing this compound must be classified as hazardous chemical waste.[9] This includes unused or expired product, reaction residues, solutions containing the compound, and any materials used for spill cleanup.
Step 2: Segregation and Collection The principle of segregation is vital to prevent dangerous reactions within a waste container.
-
Solid Waste: Collect pure this compound and grossly contaminated solids in a dedicated hazardous waste container.[10] This container must be:
-
Made of a compatible material (e.g., HDPE or glass).
-
In good condition with no leaks.[10]
-
Kept tightly sealed except when adding waste.[10]
-
Clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Crucially, this waste stream must be kept separate from strong oxidizing agents.[9]
-
-
Empty Containers and Contaminated Labware: Chemical containers are not considered "empty" until they have been properly decontaminated.[11]
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent that readily dissolves this compound (e.g., ethanol, acetone).[11]
-
Manage the Rinsate: The solvent from all three rinses is now considered hazardous liquid waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.[11]
-
Final Container Disposal: Once triple-rinsed and allowed to air-dry in a ventilated area (like a fume hood), the container is considered decontaminated and can typically be disposed of as regular, non-hazardous laboratory glass or plastic.[11]
-
Step 3: Storage and Final Disposal All hazardous waste must be stored in a designated Satellite Accumulation Area near the point of generation.[11] This area must be managed to ensure incompatible waste types are segregated.
The final and most critical step is to engage professionals. Your institution's Environmental Health & Safety (EHS) department is your primary resource.[12] They will coordinate with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[9][12][13] Never attempt to dispose of this chemical via standard trash or sanitary sewer systems.[14]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly from the beginning of an experiment to the very end of the chemical life cycle.
References
- 1. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | 491-37-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 491-37-2 [chemicalbook.com]
- 7. This compound, 491-37-2 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. pfw.edu [pfw.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Chromanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chromanone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | EN 166 or ANSI Z87.1 | To protect eyes from splashes or dust.[1][2] |
| Hand Protection | Chemically compatible protective gloves | Check for chemical compatibility | To prevent skin contact.[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing | N/A | To prevent skin exposure.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Type N95 (US) or EN 149 (EU) | Recommended to avoid inhalation of dust particles.[1][2] |
Operational Plan: Safe Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of this compound to minimize risks in the laboratory.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][2]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly before breaks and immediately after handling the chemical.[1][2]
-
Contaminated Clothing: Remove and wash contaminated clothing and gloves before reuse.[1][2]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]
Immediate First Aid Measures
In the event of exposure to this compound, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[2] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2] |
Disposal Plan: Spills and Waste Management
Proper management of spills and disposal of this compound is critical for laboratory safety and environmental protection.
Spill Management:
-
Ensure Ventilation: Make sure there is adequate ventilation.[3]
-
Contain Spill: For solid spills, carefully sweep up the material. For liquid spills, use an absorbent material.
-
Collect Waste: Place the swept-up solid or the absorbed liquid waste into a suitable, closed container for disposal.[1][4]
-
Clean Area: Thoroughly clean the spill area.
Waste Disposal:
-
Hazardous Waste: Treat this compound as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.[6] Collect it in a dedicated and properly labeled waste container.
-
Disposal Protocol: Dispose of the contents and the container at an approved waste disposal plant.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
